molecular formula C26H33NO6 B1677954 Piprofurol CAS No. 40680-87-3

Piprofurol

货号: B1677954
CAS 编号: 40680-87-3
分子量: 455.5 g/mol
InChI 键: LIAPJIQUUKLLDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

40680-87-3

分子式

C26H33NO6

分子量

455.5 g/mol

IUPAC 名称

4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3

InChI 键

LIAPJIQUUKLLDZ-UHFFFAOYSA-N

规范 SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O

外观

Solid powder

其他CAS编号

40680-87-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Piprofurol;  Piprofurolum

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of Piprofurol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for Piprofurol. As of the date of this publication, a complete, peer-reviewed synthesis of this compound has not been identified in publicly available scientific literature. The proposed route is based on established and analogous chemical transformations for the synthesis of structurally related molecules.

Introduction

This compound, with the IUPAC name α-[2-(4-hydroxyphenyl)ethyl]-4,7-dimethoxy-6-[2-(1-piperidinyl)ethoxy]-5-benzofuranmethanol and CAS Registry Number 40680-87-3, is a complex molecule featuring a substituted benzofuran core. Its structure suggests potential biological activity, making its synthesis a topic of interest for medicinal chemists and drug discovery professionals. This guide details a plausible, multi-step synthetic pathway for this compound, including its key precursors, and provides hypothetical experimental protocols based on analogous reactions.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a convergent synthesis strategy. The molecule can be disconnected at the C-5 side chain and the piperidinylethoxy ether linkage. This leads to three key precursors: a functionalized 4,7-dimethoxy-6-hydroxybenzofuran core (2), a protected 4-hydroxyphenylacetylating agent (3), and 1-(2-chloroethyl)piperidine (4).

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process commencing from the readily available natural product, Khellin, or a suitably substituted phenol. The pathway involves the formation of the benzofuran core, followed by sequential functionalization at the C-6 and C-5 positions.

Step 1: Synthesis of the Benzofuran Core - 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran (Khellinone) (7)

A common starting material for accessing the required 4,7-dimethoxy-6-hydroxybenzofuran scaffold is Khellin (5), a natural product extracted from Ammi visnaga. Alkaline hydrolysis of Khellinone provides Khellinone (7) in good yield.

Experimental Protocol (Analogous to the hydrolysis of Khellin): To a solution of Khellin (1.00 g, 3.84 mmol) in hot 10% aqueous potassium hydroxide (15 mL), the mixture is heated at 70-80°C with stirring for 2 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid (3 mL). The resulting precipitate is filtered, washed with water, and recrystallized from methanol to yield Khellinone (7).

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Equivalent
Khellin (5)260.241.003.841.0
Potassium Hydroxide56.111.5026.77.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Reported Yield (%)
Khellinone (7)236.220.9189
Step 2: Introduction of the Piperidinylethoxy Side Chain (9)

The hydroxyl group of Khellinone (7) can be alkylated with a suitable 2-carbon linker bearing a leaving group, such as 1,2-dibromoethane, followed by substitution with piperidine.

Experimental Protocol (Two-step, analogous to known procedures):

  • Step 2a: Synthesis of 5-acetyl-6-(2-bromoethoxy)-4,7-dimethoxybenzofuran (8): A mixture of Khellinone (7) (0.01 mol), 1,2-dibromoethane (0.02 mol), and potassium carbonate (0.02 mol) in acetonitrile is refluxed for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

  • Step 2b: Synthesis of 5-acetyl-4,7-dimethoxy-6-(2-(piperidin-1-yl)ethoxy)benzofuran (9): The bromoethoxy derivative (8) (0.01 mol) is dissolved in a suitable solvent like DMF, and piperidine (0.012 mol) and potassium carbonate (0.015 mol) are added. The mixture is heated at 80°C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product (9).

Reactant Molecular Weight ( g/mol ) Equivalent Product Reported Yield (%)
Khellinone (7)236.221.05-acetyl-6-(2-bromoethoxy)-4,7-dimethoxybenzofuran (8)~84 (for similar reactions)
1,2-dibromoethane187.862.0
Piperidine85.151.25-acetyl-4,7-dimethoxy-6-(2-(piperidin-1-yl)ethoxy)benzofuran (9)~70-80 (for similar reactions)
Step 3: Acylation of the Benzofuran Core (11)

The acetyl group at C-5 of compound (9) needs to be replaced with the α-[2-(4-hydroxyphenyl)ethyl] side chain. A plausible approach is the Friedel-Crafts acylation of a de-acetylated precursor with a protected 4-hydroxyphenylacetyl chloride. First, the acetyl group would be removed, for instance, by a Baeyer-Villiger oxidation followed by hydrolysis to yield the phenol (10). Then, Friedel-Crafts acylation with a protected 4-hydroxyphenylacetyl chloride, followed by deprotection, would yield the ketone intermediate (11). For simplicity, a direct acylation is depicted in the pathway diagram, though a multi-step sequence is more likely.

Experimental Protocol (Hypothetical, based on Friedel-Crafts acylation): To a solution of the de-acetylated benzofuran (10) (0.01 mol) in a suitable solvent like dichloromethane at 0°C, a Lewis acid such as aluminum chloride (0.012 mol) is added. Then, a solution of a protected 4-hydroxyphenylacetyl chloride (e.g., 4-(benzyloxy)phenylacetyl chloride) (0.011 mol) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The protecting group (e.g., benzyl) is then removed by catalytic hydrogenation to yield the ketone (11).

Reactant Molecular Weight ( g/mol ) Equivalent Product Estimated Yield (%)
De-acetylated benzofuran (10)-1.0Ketone Intermediate (11)60-70
Protected 4-hydroxyphenylacetyl chloride-1.1
Aluminum chloride133.341.2
Step 4: Reduction to this compound (1)

The final step is the reduction of the ketone (11) to the corresponding secondary alcohol, this compound (1). This can be achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol (Standard ketone reduction): To a solution of the ketone (11) (0.01 mol) in methanol at 0°C, sodium borohydride (0.015 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound (1).

Reactant Molecular Weight ( g/mol ) Equivalent Product Estimated Yield (%)
Ketone Intermediate (11)-1.0This compound (1)>90
Sodium borohydride37.831.5

Mandatory Visualizations

Proposed Synthesis Pathway of this compound

Piprofurol_Synthesis cluster_0 Step 1: Benzofuran Core Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3 & 4: Side Chain Modification and Reduction Khellin Khellin (5) Khellinone Khellinone (7) Khellin->Khellinone KOH, H2O, 80°C Bromoethoxy 5-acetyl-6-(2-bromoethoxy)- 4,7-dimethoxybenzofuran (8) Khellinone->Bromoethoxy Br(CH2)2Br, K2CO3 Piperidinylethoxy 5-acetyl-4,7-dimethoxy-6- (2-(piperidin-1-yl)ethoxy)benzofuran (9) Bromoethoxy->Piperidinylethoxy Piperidine, K2CO3 Deacetyl De-acetylated Precursor (10) Piperidinylethoxy->Deacetyl Baeyer-Villiger, Hydrolysis Ketone Ketone Intermediate (11) Deacetyl->Ketone 1. Protected 4-hydroxyphenylacetyl chloride, AlCl3 2. Deprotection This compound This compound (1) Ketone->this compound NaBH4, MeOH

Caption: Proposed multi-step synthesis of this compound from Khellin.

Experimental Workflow for a Generic Acylation and Reduction Step

Experimental_Workflow cluster_acylation Friedel-Crafts Acylation cluster_reduction Ketone Reduction start_acyl Dissolve benzofuran precursor in CH2Cl2, cool to 0°C add_lewis Add Lewis Acid (e.g., AlCl3) start_acyl->add_lewis add_acyl Add protected acyl chloride dropwise add_lewis->add_acyl react_acyl Stir at room temperature add_acyl->react_acyl quench_acyl Quench with ice-water react_acyl->quench_acyl extract_acyl Extract with CH2Cl2 quench_acyl->extract_acyl deprotect Deprotection (e.g., Hydrogenation) extract_acyl->deprotect purify_acyl Column Chromatography deprotect->purify_acyl product_ketone Isolated Ketone Intermediate purify_acyl->product_ketone start_red Dissolve ketone in MeOH, cool to 0°C product_ketone->start_red Proceed to next step add_nabh4 Add NaBH4 portion-wise start_red->add_nabh4 react_red Stir at room temperature add_nabh4->react_red concentrate Remove solvent react_red->concentrate extract_red Partition between H2O and EtOAc concentrate->extract_red purify_red Column Chromatography extract_red->purify_red product_this compound Isolated this compound purify_red->product_this compound

Caption: A generalized workflow for the acylation and reduction steps.

Conclusion

The synthesis of this compound presents a significant challenge due to its complex and highly functionalized structure. The proposed pathway, leveraging known transformations from the chemical literature, offers a logical and feasible approach for its laboratory-scale synthesis. This guide provides a foundational framework for researchers embarking on the synthesis of this compound and related complex benzofuran derivatives. Further optimization and experimental validation of each step would be necessary to establish a robust and efficient synthetic route.

Piprofurol mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Propofol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original query for "Piprofurol" yielded no relevant results. Based on the pharmacological context of the request, this document proceeds under the strong assumption that the intended topic was "Propofol," a widely used intravenous anesthetic agent.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent utilized extensively for the induction and maintenance of general anesthesia, procedural sedation, and in critical care settings.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, contributes to its widespread clinical use.[3] The primary mechanism of action of propofol is understood to be the potentiation of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABAA) receptor.[1][2] However, emerging evidence suggests a more complex pharmacological profile, with secondary actions on other molecular targets, including voltage-gated sodium channels and the endocannabinoid system, which may contribute to its overall anesthetic and physiological effects. This technical guide provides a comprehensive overview of the current hypotheses regarding propofol's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: GABAA Receptor Modulation

The principal hypnotic and sedative effects of propofol are attributed to its positive allosteric modulation of GABAA receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[2][4]

Signaling Pathway of Propofol-Mediated GABAA Receptor Potentiation

Propofol binds to a distinct site on the GABAA receptor, separate from the GABA binding site, and enhances the receptor's affinity for GABA.[5] This potentiation leads to an increased duration of chloride channel opening in response to GABA, resulting in a greater influx of chloride ions into the neuron.[2] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an overall inhibitory effect on neuronal excitability.[2] At higher concentrations, propofol can directly activate the GABAA receptor even in the absence of GABA.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Propofol Propofol Propofol->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds

Propofol's positive allosteric modulation of the GABA-A receptor.

Secondary Mechanisms of Action

Beyond its primary effects on GABAA receptors, propofol has been shown to interact with other molecular targets, which may account for some of its other clinical effects, such as analgesia and cardiovascular depression.

Voltage-Gated Sodium Channel Blockade

Propofol has been demonstrated to inhibit voltage-gated sodium channels in a concentration- and voltage-dependent manner.[6][7] This action is thought to contribute to the suppression of synaptic transmission by reducing neuronal excitability and neurotransmitter release.[8]

Endocannabinoid System Interaction

Studies have suggested that propofol may interact with the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9][10] This leads to an accumulation of anandamide, which can then act on cannabinoid receptors (CB1), potentially contributing to the sedative and psychotomimetic properties of propofol.[11] However, some studies have challenged the direct inhibition of FAAH by propofol in humans.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to propofol's interactions with its molecular targets.

Target Parameter Value Species/System
GABAA Receptor Potentiation0.5 µM (for potentiation without direct activation)Wild-type α1β1γ2S receptors
Direct Activation50 µMWild-type and mutant GABAA receptors
Voltage-Gated Sodium Channels IC50 (veratridine-evoked 22Na+ influx)46 µM (total), 8.9 µM (free)Rat cerebrocortical synaptosomes
IC50 (veratridine-evoked intracellular [Na+] change)13 µM (total), 6.3 µM (free)Rat cerebrocortical synaptosomes
IC50 (4-aminopyridine-evoked glutamate release)39 µM (total), 19 µM (free)Rat cerebrocortical synaptosomes
IC50 (veratridine-evoked glutamate release)30 µM (total), 14 µM (free)Rat cerebrocortical synaptosomes
IC50 (peak INa inhibition at -70 mV)4.1 µMIsolated rat neurohypophysial nerve terminals
IC50 (peak INa inhibition at -90 mV)6.0 µMIsolated rat neurohypophysial nerve terminals
Apparent IC50 (near threshold potential of -60 mV)10 µMRat brain IIa sodium channels in CHO cells
Endocannabinoid System IC50 (FAAH inhibition)52 µM (95% CI: 31, 87)In vitro

Experimental Protocols

Electrophysiological Recording of GABAA Receptor Modulation

Objective: To measure the effect of propofol on GABA-induced currents in neurons.

Methodology:

  • Prepare oocytes expressing specific GABAA receptor subunits (e.g., α1β1γ2S).[14]

  • Use a two-electrode voltage-clamp setup to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).[6][14]

  • Perfuse the oocyte with a baseline solution.

  • Apply a submaximal concentration of GABA (e.g., EC50) to elicit a baseline current response.[14]

  • Co-apply the same concentration of GABA with varying concentrations of propofol.[14]

  • Record the potentiation of the GABA-induced current in the presence of propofol.[14]

  • To measure direct activation, apply propofol in the absence of GABA.[14]

Electrophysiology_Workflow start Start prep Prepare Oocytes with GABA-A Receptors start->prep clamp Two-Electrode Voltage Clamp (Hold at -70mV) prep->clamp baseline Apply GABA (EC50) Record Baseline Current clamp->baseline direct_apply Apply Propofol Alone clamp->direct_apply coapply Co-apply GABA + Propofol (Varying Concentrations) baseline->coapply record Record Potentiated Current coapply->record end End record->end record_direct Record Direct Activation Current direct_apply->record_direct record_direct->end

Workflow for electrophysiological analysis of propofol's effect on GABA-A receptors.
Photoaffinity Labeling of Propofol Binding Sites

Objective: To identify the specific amino acid residues involved in propofol binding to the GABAA receptor.

Methodology:

  • Synthesize a photoreactive analog of propofol, such as ortho-propofol diazirine.[15]

  • Incubate the photoreactive probe with purified GABAA receptors or cell membranes expressing the receptors.[15]

  • Expose the mixture to UV light to induce covalent cross-linking of the probe to the receptor at the binding site.[15]

  • Perform proteolysis to digest the receptor protein into smaller peptide fragments.

  • Utilize mass spectrometry to identify the peptide fragments that are covalently modified by the photoreactive propofol analog, thereby pinpointing the binding site.[15]

Molecular Docking of Propofol to Target Proteins

Objective: To computationally model the interaction of propofol with its target proteins and predict binding sites.

Methodology:

  • Obtain the 3D structures of the target proteins (e.g., GABAA receptor, voltage-gated sodium channel) from the Protein Data Bank (PDB). A relevant PDB ID for a propofol-bound pentameric ligand-gated ion channel is 3P50.[16]

  • Obtain the 3D structure of propofol from a chemical database like PubChem (CID: 4943).[17]

  • Use molecular docking software (e.g., AutoDock) to predict the binding poses of propofol within the target protein structure.[17]

  • Analyze the docking results to identify the most probable binding sites and the key amino acid residues involved in the interaction.

Conclusion

The primary mechanism of action for propofol is the potentiation of GABAA receptor-mediated inhibitory neurotransmission. However, a growing body of evidence indicates that its interactions with voltage-gated sodium channels and the endocannabinoid system may also play a role in its overall pharmacological profile. Further research is warranted to fully elucidate the complex interplay of these mechanisms and their clinical implications. The experimental protocols and quantitative data presented in this guide provide a framework for future investigations into the molecular pharmacology of propofol and the development of novel anesthetic agents with improved safety and efficacy profiles.

References

In-Depth Technical Guide to Piprofurol: A Cardiovascular Research Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprofurol is a benzofuran derivative that has been identified as a calcium channel blocker. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental findings that have defined its pharmacological profile. The information is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the cardiovascular effects of calcium channel antagonists. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and presents its mechanism of action through signaling pathway diagrams.

Chemical Identity

IdentifierValue
CAS Number 40680-87-3
IUPAC Name α-(p-Hydroxyphenethyl)-4,7-dimethoxy-6-[(2-piperidinoethyl)oxy]-5-benzofuranmethanol

Pharmacological Profile: Calcium Channel Blockade

This compound has been characterized as a calcium channel blocker based on its inhibitory effects on calcium-induced contractions in various vascular and cardiac muscle preparations. The primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the contractile processes in smooth and cardiac muscle.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data obtained from in vitro experiments that establish the calcium channel blocking activity of this compound.

ParameterExperimental ModelValueReference
pA₂ Calcium-induced contractions in isolated potassium-depolarized rat aorta9.29[1]
IC₅₀ (Negative Inotropic Effect) Guinea-pig papillary muscle5 µM[2]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (in this case, inotropic effect) is reduced by half.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the pharmacological properties of this compound. These protocols are based on the available scientific literature.

In Vitro Vascular Smooth Muscle Contraction Assays

Objective: To determine the effect of this compound on vascular smooth muscle contraction induced by potassium depolarization and noradrenaline.

Experimental Models:

  • Isolated rat aorta[1]

  • Dog coronary artery[2]

  • Rabbit basilar artery[2]

Methodology:

  • Tissue Preparation: The respective arteries are dissected and cut into rings. These rings are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Induction of Contraction:

    • Potassium-Depolarization: The tissue is depolarized by increasing the potassium concentration in the bath solution, which opens voltage-gated calcium channels and induces contraction.

    • Noradrenaline-Induced Contraction: Cumulative concentration-response curves to noradrenaline are generated to assess its contractile effect.

  • This compound Treatment: this compound is added to the organ baths at various concentrations to evaluate its inhibitory effect on the induced contractions.

  • Data Analysis: The relaxation or inhibition of contraction is measured and quantified to determine parameters such as pA₂ or IC₅₀ values.

In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the inotropic (contractility) effects of this compound on cardiac muscle.

Experimental Model:

  • Guinea-pig papillary muscle[2]

Methodology:

  • Tissue Preparation: The papillary muscle is isolated from the guinea pig heart and mounted in an organ bath containing a physiological salt solution at 37°C.

  • Stimulation: The muscle is electrically stimulated to elicit regular contractions.

  • Measurement of Contractility: The force of contraction is measured using a force transducer.

  • This compound Treatment: this compound is added to the bath in increasing concentrations.

  • Data Analysis: The change in the force of contraction is recorded, and the concentration of this compound that causes a 50% reduction in contractility (IC₅₀) is calculated.

In Vivo Cardiovascular Studies in a Canine Model

Objective: To investigate the effects of this compound on cardiovascular parameters in a living animal model.

Experimental Model:

  • Anesthetized dogs[2]

Methodology:

  • Animal Preparation: Dogs are anesthetized, and catheters are placed to measure blood pressure and heart rate. In some preparations, the chest is opened to allow for direct measurement of coronary blood flow.

  • Coronary Artery Occlusion Model: To simulate ischemic conditions, a coronary artery is temporarily occluded. The resulting changes in the electrocardiogram (ECG), specifically ST-segment elevation, are monitored as an indicator of myocardial ischemia.

  • This compound Administration: this compound is administered intravenously.

  • Hemodynamic Measurements: Parameters such as coronary sinus blood flow and heart rate are continuously recorded.

  • Data Analysis: The effects of this compound on these parameters, including its ability to reduce ST-segment elevation during coronary occlusion, are analyzed.

Isolated Heart Perfusion Model

Objective: To evaluate the protective effects of this compound on the heart during conditions of oxygen deprivation and subsequent reoxygenation.

Methodology:

  • Heart Isolation: An animal heart is isolated and perfused with a nutrient-rich solution (e.g., Langendorff preparation).

  • Induction of Anoxia and Reoxygenation: The heart is subjected to a period of anoxia (oxygen deprivation) followed by reoxygenation, mimicking ischemia-reperfusion injury.

  • Measurement of Myocardial Damage: The leakage of lactate dehydrogenase (LDH), an enzyme released from damaged cells, into the perfusate is measured as an indicator of myocardial injury.

  • This compound Treatment: this compound is included in the perfusate to assess its ability to reduce LDH leakage.

  • Data Analysis: The amount of LDH released in the presence and absence of this compound is compared to determine its cardioprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its evaluation.

Piprofurol_Mechanism_of_Action This compound Signaling Pathway cluster_muscle Target Tissues This compound This compound L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Contraction Muscle Contraction Ca_Influx->Contraction triggers Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to Negative_Inotropy Negative Inotropy (Reduced Contractility) Contraction->Negative_Inotropy inhibition leads to Vascular_Smooth_Muscle Vascular Smooth Muscle Vascular_Smooth_Muscle->Contraction Cardiac_Muscle Cardiac Muscle Cardiac_Muscle->Contraction

This compound's mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start: Hypothesis This compound is a Ca²⁺ channel blocker in_vitro_vascular In Vitro Vascular Studies (Rat Aorta, Dog Coronary Artery) start->in_vitro_vascular in_vitro_cardiac In Vitro Cardiac Studies (Guinea-Pig Papillary Muscle) start->in_vitro_cardiac data_analysis Data Analysis (pA₂, IC₅₀, Hemodynamic Changes) in_vitro_vascular->data_analysis in_vitro_cardiac->data_analysis in_vivo In Vivo Studies (Anesthetized Dog Model) isolated_heart Isolated Heart Perfusion (Anoxia/Reoxygenation) in_vivo->isolated_heart Further mechanistic studies conclusion Conclusion: Pharmacological Profile of this compound in_vivo->conclusion isolated_heart->conclusion data_analysis->in_vivo Informed by in vitro results

Workflow for this compound evaluation.

Conclusion

This compound demonstrates clear characteristics of a calcium channel blocker with potent effects on both vascular and cardiac tissues. The in vitro and in vivo data suggest its potential as a tool for cardiovascular research, particularly in studies related to ischemia and vasodilation. Further research would be beneficial to fully elucidate its detailed molecular interactions with the L-type calcium channel and to explore its therapeutic potential. This guide provides a foundational understanding of this compound for scientists and researchers aiming to build upon the existing knowledge of this compound.

References

The Discovery and Enduring Legacy of Propofol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (2,6-diisopropylphenol), a short-acting intravenous hypnotic agent, has revolutionized anesthetic practice since its introduction. Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, has made it a cornerstone of modern anesthesia. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacokinetics of propofol. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers and drug development professionals.

Discovery and History: A Paradigm Shift in Anesthesia

The journey of propofol from a laboratory curiosity to a globally utilized anesthetic is a testament to persistent and innovative pharmaceutical research.

The Genesis at ICI: The story of propofol begins in the 1970s at the pharmaceutical division of Imperial Chemical Industries (ICI) in the United Kingdom.[1][2] A team of researchers, led by the British veterinarian and scientist Dr. John B. Glen, embarked on a mission to develop a safer and more efficient intravenous anesthetic agent.[2] At the time, the available options, such as thiopental, were associated with undesirable side effects, including prolonged recovery times.[2]

From ICI 35868 to Propofol: The research team synthesized and screened a series of alkylphenol compounds. The initial lead compound, 2,6-diethylphenol, showed hypnotic activity but had a slow onset of action. This led to the synthesis and evaluation of other related molecules, ultimately identifying 2,6-diisopropylphenol, initially codenamed ICI 35868, as a promising candidate in 1973.[1][3] Animal studies revealed its rapid onset and short duration of action, characteristics that would later define its clinical success.[2]

Overcoming Formulation Challenges: A significant hurdle in the development of propofol was its poor water solubility. The initial formulation used Cremophor EL as a solubilizing agent and entered clinical trials in 1977.[1] However, this formulation was associated with a high incidence of anaphylactoid reactions, leading to its withdrawal.[1] The breakthrough came with the development of a lipid emulsion formulation, a mixture of soybean oil, egg lecithin, and glycerol, which gave the drug its characteristic milky white appearance.[1]

Clinical Introduction and Global Impact: The reformulated propofol was launched in the United Kingdom in 1986 under the brand name Diprivan®.[1] It received FDA approval in the United States in 1989 and quickly gained widespread acceptance in clinical practice.[1] Its rapid induction, smooth recovery profile, and antiemetic properties have made it an indispensable tool for induction and maintenance of anesthesia, procedural sedation, and in critical care settings.[4]

Chemical Synthesis of Propofol

The industrial synthesis of propofol has been refined over the years to ensure high purity and yield. The most common synthetic route involves the Friedel-Crafts alkylation of phenol.

A multi-step synthesis process is often employed, starting with more readily available precursors to control the regioselectivity of the alkylation.[5][6]

Example Synthetic Pathway: Multi-step Synthesis from p-Nitrophenol

A representative multi-step synthesis to achieve high purity propofol is outlined below.[6]

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Diazo-Reaction cluster_4 Step 5: Decomposition & Hydrolysis p_nitrophenol p-Nitrophenol intermediate1 Alkylated Intermediate p_nitrophenol->intermediate1 Isopropylation isopropanol Isopropanol / 2-Halopropane isopropanol->intermediate1 acid_catalyst Acid Catalyst acid_catalyst->intermediate1 intermediate2 Acylated Intermediate intermediate1->intermediate2 Protection intermediate3 Reduced Intermediate intermediate2->intermediate3 Nitro Group Reduction intermediate4 Diazo Intermediate intermediate3->intermediate4 Diazotization propofol Propofol intermediate4->propofol Decomposition & Deprotection

Caption: Multi-step synthesis of propofol from p-nitrophenol.

Experimental Protocol: Continuous Flow Synthesis

Continuous flow chemistry offers a modern and efficient approach to propofol synthesis, allowing for better control over reaction parameters and improved safety.[5]

Objective: To synthesize propofol via a two-step continuous flow process involving a double Friedel-Crafts alkylation followed by a decarboxylation step.

Materials:

  • 4-hydroxybenzoic acid

  • Isopropyl alcohol (IPA)

  • Sulfuric acid (H₂SO₄)

  • 2-Butoxyethanol

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Continuous flow reactor system with pumps, mixers, and heated coils.

Procedure:

  • Step 1: Double Friedel-Crafts Alkylation

    • Prepare two stock solutions:

      • Solution A: 4-hydroxybenzoic acid in a mixture of H₂SO₄ and water.

      • Solution B: Isopropyl alcohol in a mixture of H₂SO₄ and water.

    • Set the temperature of the reactor coils.

    • Pump both solutions at a defined flow rate through a T-mixer and into the heated reactor coil.

    • Collect the output into a stirred solution of toluene and water.

    • Separate the organic phase containing the alkylated intermediate.

  • Step 2: Decarboxylation

    • Prepare a solution of the alkylated intermediate from Step 1 in 2-butoxyethanol.

    • Prepare a separate solution of aqueous NaOH.

    • Pump both solutions through a T-mixer and into a heated reactor coil at a high temperature.

    • Collect the output and neutralize the mixture.

    • Extract the propofol into an organic solvent (e.g., toluene).

    • Purify the final product by distillation.

Mechanism of Action: A Multi-Targeted Approach

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[7][8] However, its complete anesthetic effect is likely due to its interaction with multiple targets in the central nervous system.

Primary Target: GABA-A Receptor Potentiation

Propofol enhances the function of GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[9]

G cluster_0 Normal GABAergic Transmission cluster_1 Propofol's Effect GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel_closed Cl⁻ Channel (Closed) GABA_A_Receptor->Cl_channel_closed Neuron_resting Neuron at Resting Potential Propofol Propofol GABA_A_Receptor_propofol GABA-A Receptor Propofol->GABA_A_Receptor_propofol Cl_channel_open Cl⁻ Channel (Open for longer) GABA_A_Receptor_propofol->Cl_channel_open Cl_influx Increased Cl⁻ Influx Cl_channel_open->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition G Propofol Propofol PI3K PI3K Propofol->PI3K JAK2 JAK2 Propofol->JAK2 AKT AKT PI3K->AKT Cell_Survival Cell Survival / Cardioprotection AKT->Cell_Survival STAT3 STAT3 JAK2->STAT3 STAT3->Cell_Survival G Oocyte_Prep Oocyte Preparation & Receptor Expression TEVC_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->TEVC_Setup Baseline Establish Baseline GABA Response (EC10-EC20) TEVC_Setup->Baseline Co_application Co-apply GABA and Propofol (various concentrations) Baseline->Co_application Data_Analysis Data Analysis: Measure Peak Currents & Calculate Potentiation Co_application->Data_Analysis EC50_Determination Determine EC50 for Potentiation Data_Analysis->EC50_Determination

References

Propofol: A Technical Guide on Solubility and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Propofol, with a specific focus on its solubility in various solvents. It also details experimental protocols for solubility determination and explores the key signaling pathways modulated by this widely used anesthetic agent.

Physicochemical Properties and Solubility of Propofol

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent. Its chemical structure, characterized by a phenol ring with two isopropyl groups, renders it highly lipophilic. This property dictates its solubility profile, which is crucial for its formulation and delivery.

Qualitative and Quantitative Solubility Data

Propofol exhibits high solubility in various organic solvents while being poorly soluble in aqueous solutions. The following table summarizes the available solubility data for Propofol.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) A stock solution of 10 mg/mL can be prepared.[1]Commonly used for in vitro studies. The final concentration of DMSO in cell culture should be kept low (e.g., <0.5%) to avoid cytotoxicity.[1]
Ethanol Highly soluble.[2]---
Ether Highly soluble.[2]---
Acetone Highly soluble.[2]---
Toluene Soluble.[3]---
Water Very slightly soluble / Insoluble.[2][3]Due to its low water solubility, Propofol is formulated as an oil-in-water emulsion for intravenous administration.[4][5]
Methanol Soluble.Used as a solvent for creating stock solutions for analysis.[2]

Experimental Protocols for Solubility Determination

Accurate determination of a drug's solubility is a critical step in its development. The following section outlines common methodologies used to assess the solubility of compounds like Propofol.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

HPLC is a robust analytical technique for quantifying the concentration of Propofol in solution.

Exemplary HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water.

  • Detection: UV detection at a wavelength of approximately 270 nm.

  • Quantification: The concentration of Propofol is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Equilibrium Dialysis for Free Drug Concentration

In emulsion formulations, it is important to determine the concentration of the free, unbound drug in the aqueous phase. Equilibrium dialysis is a common method for this purpose.

Protocol:

  • Apparatus: A dialysis membrane with a molecular weight cut-off that retains the emulsion droplets but allows the free drug to pass through is used to separate the emulsion from a buffer solution.

  • Equilibration: The system is allowed to equilibrate at a constant temperature with gentle agitation.

  • Sampling: After equilibrium is reached, a sample is taken from the buffer compartment.

  • Quantification: The concentration of the free drug in the buffer is measured using a sensitive analytical technique like HPLC.

Signaling Pathways and Mechanism of Action

Propofol exerts its anesthetic and other physiological effects by modulating several key signaling pathways in the central nervous system and other tissues.

GABA-A Receptor Modulation

The primary mechanism of action of Propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

GABA_A_Pathway Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Positive Allosteric Modulator Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Enhances Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Anesthesia, Sedation) Hyperpolarization->CNS_Depression

Caption: Propofol's modulation of the GABA-A receptor signaling pathway.

Crosstalk between PI3K/AKT and JAK2/STAT3 Pathways

Propofol has been shown to activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which may contribute to its organ-protective effects.

PI3K_JAK_STAT_Crosstalk cluster_PI3K PI3K/AKT Pathway cluster_JAK_STAT JAK2/STAT3 Pathway Propofol Propofol PI3K PI3K Propofol->PI3K Activates JAK2 JAK2 Propofol->JAK2 Activates AKT AKT PI3K->AKT Phosphorylates STAT3 STAT3 AKT->STAT3 Crosstalk Cell_Survival Cell Survival (e.g., Cardioprotection) AKT->Cell_Survival JAK2->STAT3 Phosphorylates STAT3->AKT Crosstalk STAT3->Cell_Survival

Caption: Crosstalk between PI3K/AKT and JAK2/STAT3 pathways activated by Propofol.

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of Propofol in a laboratory setting.

Experimental_Workflow Start Start: Prepare Propofol Stock Solution (e.g., 10 mg/mL in DMSO) Cell_Culture Cell Culture (e.g., Neuronal cells, Cardiomyocytes) Start->Cell_Culture Treatment Treat Cells with Propofol (Dilute stock to final concentration) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint_Analysis->Cell_Viability Western_Blot Western Blot (Protein expression/phosphorylation) Endpoint_Analysis->Western_Blot qPCR qPCR (Gene expression) Endpoint_Analysis->qPCR Microscopy Microscopy (e.g., Immunofluorescence) Endpoint_Analysis->Microscopy End End: Data Analysis and Interpretation Cell_Viability->End Western_Blot->End qPCR->End Microscopy->End

Caption: A generalized experimental workflow for in vitro studies of Propofol.

References

An In-depth Technical Guide to Propofol (Piprofurol)

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The initial query for "Piprofurol" has been identified as a likely misspelling of Propofol . All subsequent information pertains to Propofol, a widely studied intravenous anesthetic agent.

This technical guide provides a comprehensive overview of the molecular and functional characteristics of Propofol, with a focus on its core physicochemical properties, its interaction with the GABA-A receptor signaling pathway, and detailed experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Propofol.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1]
CAS Number 2078-54-8[1]
Physical State Liquid, oil at room temperature[1]
Water Solubility 154 µg/mL[3]
pKa 11
LogP (Octanol/Water) 3.83
Boiling Point 256 °C[1]
Melting Point 18 °C[2]

Core Signaling Pathway: Propofol and the GABA-A Receptor

Propofol's primary mechanism of action is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4] Propofol enhances the effect of GABA, and at higher concentrations, can directly activate the receptor.[5][6] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in sedation and anesthesia.[7]

The following diagram illustrates the signaling pathway of Propofol's interaction with the GABA-A receptor.

GABAA_Pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects GABA_A GABA-A Receptor (Ligand-gated ion channel) Chloride_channel Chloride (Cl⁻) Channel (Open) GABA_A->Chloride_channel Opens Propofol Propofol Propofol->GABA_A Positive Allosteric Modulation / Direct Activation GABA GABA GABA->GABA_A Binds Chloride_influx Increased Cl⁻ Influx Chloride_channel->Chloride_influx Hyperpolarization Membrane Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Neuronal_inhibition

Propofol's interaction with the GABA-A receptor pathway.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of Propofol on the GABA-A receptor.

This protocol is used to measure the ion flow across the membrane of a neuron while controlling the membrane potential, allowing for the characterization of Propofol's effect on GABA-A receptor currents.[7][8]

Methodology:

  • Cell Preparation:

    • Acutely dissociate hippocampal pyramidal neurons from embryonic day-18 mice or rats.[9]

    • Culture the neurons on poly-L-lysine-coated glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and a microscope with manipulators.

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.[10]

    • Fill the pipettes with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Mount the coverslip with neurons in a recording chamber on the microscope stage and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

    • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the neuron's membrane potential at a holding potential of -60 mV.[7]

  • Drug Application:

    • Apply GABA and/or Propofol to the neuron using a rapid perfusion system.

    • To study potentiation, co-apply a sub-saturating concentration of GABA with varying concentrations of Propofol.

    • To study direct activation, apply Propofol in the absence of GABA.

  • Data Analysis:

    • Record the resulting currents and analyze the amplitude, kinetics, and dose-response relationships.

This technique is employed to determine if Propofol treatment alters the number of GABA-A receptors on the neuronal surface.[9][11]

Methodology:

  • Cell Treatment:

    • Culture primary hippocampal neurons or a suitable cell line expressing GABA-A receptors.

    • Treat the cells with Propofol (e.g., 10 µM) or a vehicle control for a specified duration.

  • Biotinylation of Surface Proteins:

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS), for 30 minutes on ice.[11][12] This covalently labels primary amines of extracellular domains of surface proteins.

    • Quench the reaction with a quenching solution (e.g., Tris-buffered saline).

  • Cell Lysis and Protein Isolation:

    • Lyse the cells in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Incubate the supernatant with NeutrAvidin agarose beads to capture the biotinylated surface proteins.[11]

  • Elution and Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins by cleaving the disulfide bond in the Sulfo-NHS-SS-Biotin linker with a reducing agent (e.g., DTT).

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for GABA-A receptor subunits (e.g., β2/3).

    • Detect the protein bands using chemiluminescence and quantify the band intensities to compare the levels of surface GABA-A receptors between Propofol-treated and control cells.

This method is used to investigate the interaction between the GABA-A receptor and other proteins, such as those involved in receptor trafficking, and how this interaction is affected by Propofol.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured neurons with Propofol or vehicle as described above.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for a GABA-A receptor subunit (e.g., anti-GABA-A β3).

    • Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Incubate overnight with gentle rotation at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the protein of interest that is hypothesized to interact with the GABA-A receptor (e.g., AP2 adaptin subunit).

    • The presence of a band for the interacting protein in the immunoprecipitated sample indicates an interaction, and the intensity of the band can be compared between different treatment conditions.

The following diagram provides a logical workflow for the experimental investigation of Propofol's effects on GABA-A receptors.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Approaches cluster_outcomes Measured Outcomes cluster_conclusion Conclusion Hypothesis Propofol modulates GABA-A receptor function and surface expression Voltage_Clamp Whole-Cell Voltage Clamp Hypothesis->Voltage_Clamp Biotinylation Cell Surface Biotinylation + Western Blot Hypothesis->Biotinylation Co_IP Co-Immunoprecipitation Hypothesis->Co_IP Currents GABA-A Receptor Currents (Amplitude, Kinetics) Voltage_Clamp->Currents Surface_Expression Surface GABA-A Receptor Levels Biotinylation->Surface_Expression Protein_Interaction GABA-A Receptor Protein Interactions Co_IP->Protein_Interaction Conclusion Elucidation of Propofol's Mechanism of Action Currents->Conclusion Surface_Expression->Conclusion Protein_Interaction->Conclusion

Workflow for investigating Propofol's effects on GABA-A receptors.

References

In Silico Modeling and Molecular Docking Studies of Propofol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of in silico modeling and molecular docking studies in understanding the molecular interactions of the intravenous anesthetic agent, Propofol. Due to the lack of specific search results for "Piprofurol," and the phonetic similarity, this guide focuses on the extensively researched compound, Propofol.

Introduction to Propofol

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its primary clinical use is for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[2][3] Propofol is known for its rapid onset and offset of action, which is attributed to its high lipid solubility and rapid distribution from the central nervous system to other tissues.[3][4] It is formulated as a lipid emulsion, giving it a characteristic milky white appearance.[1][2] The primary mechanism of action of Propofol involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5]

The Role of In Silico Modeling and Docking in Drug Discovery

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to analyze and predict the interactions between a drug candidate and its biological target.[6] This approach is integral to modern drug discovery, offering a cost-effective and time-efficient means to identify and optimize lead compounds.[7][8]

Key in silico techniques include:

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is used to estimate the binding affinity and understand the nature of the interactions at the atomic level.[9]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment.[11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new compounds.[12]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for performing molecular docking studies, based on common practices in the field.[13][14][15]

3.1. Preparation of the Receptor

  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public database such as the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.[14][15]

  • Adding Hydrogens and Charges: Hydrogen atoms are added to the protein, and partial charges are assigned using a force field like Kollman charges.[13] The prepared protein file is often saved in a PDBQT format for use with docking software like AutoDock.[13]

3.2. Preparation of the Ligand

  • Obtain Ligand Structure: The 3D structure of the ligand (e.g., Propofol) can be obtained from databases like PubChem or sketched using molecular modeling software.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

  • File Format Conversion: The ligand structure is converted to a suitable format for the docking program, such as PDBQT, which includes information on rotatable bonds.[13]

3.3. Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[16]

  • Running the Docking Algorithm: A docking algorithm, such as a genetic algorithm, is used to explore different conformations and orientations of the ligand within the grid box.[15] The program calculates a score for each pose to estimate the binding affinity.

  • Analysis of Results: The results are analyzed to identify the best binding poses based on the scoring function and clustering of similar poses.[14] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined.

Visualization of Experimental Workflow

G Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation Receptor_DB Obtain Receptor Structure (e.g., PDB) Receptor_Pre Pre-process Receptor (Remove water, ions) Receptor_DB->Receptor_Pre Receptor_H Add Hydrogens & Charges Receptor_Pre->Receptor_H Receptor_PDBQT Save as PDBQT Receptor_H->Receptor_PDBQT Grid Define Grid Box Receptor_PDBQT->Grid Ligand_DB Obtain Ligand Structure (e.g., PubChem) Ligand_Min Energy Minimization Ligand_DB->Ligand_Min Ligand_PDBQT Save as PDBQT Ligand_Min->Ligand_PDBQT Ligand_PDBQT->Grid Run_Docking Run Docking Algorithm Grid->Run_Docking Analyze Analyze Results Run_Docking->Analyze

Caption: A generalized workflow for molecular docking studies.

Protein Targets of Propofol

The primary target of Propofol is the GABA-A receptor , where it acts as a positive allosteric modulator.[1][5] By binding to the receptor, Propofol enhances the effect of GABA, leading to increased chloride ion conductance and neuronal hyperpolarization.[4] Other potential targets that have been investigated include:

  • Serum Albumins: Propofol binds extensively to plasma proteins, primarily serum albumin, which affects its pharmacokinetics.[17][18]

  • Sodium Channels: Some studies suggest that Propofol and its analogs may also act as sodium channel blockers.[1]

  • Leukocyte function-associated antigen-1 (LFA-1): Docking studies have explored the binding of Propofol to the allosteric site of LFA-1.[19]

Signaling Pathway

G Propofol's Mechanism at the GABA-A Receptor Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Chloride Chloride Influx (Cl-) GABA_A->Chloride Potentiates channel opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Inhibition

Caption: Propofol's potentiation of GABAergic signaling.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from various in silico studies on Propofol.

Table 1: Binding Affinities of Propofol with Various Protein Targets

Target ProteinDocking Software/MethodBinding Affinity (kcal/mol)Reference
Human Serum Albumin (Site 1)MM/PBSA-23.44[18]
Human Serum Albumin (Site 2)MM/PBSA-19.03[17]
SARS-CoV-2 3CLproMolecular Docking-4.6 to -7.0 (for a range of compounds)[20]
Angiotensin Converting EnzymeMolecular Docking-9.2 (for Boswellic acid)[16]
SARS-CoV-2 PLproMolecular Docking-9.52 (for Ouabain)[21]

Note: Data for SARS-CoV-2 proteases and ACE are included for comparative purposes of docking scores, as direct binding affinity values for Propofol with these targets were not found in the provided search results.

Table 2: Key Interacting Residues of Propofol with Target Proteins

Target ProteinKey Interacting ResiduesType of InteractionReference
Leukocyte function-associated antigen-1 (LFA-1)Not explicitly detailed in abstractHydrophobic and van der Waals forces
Human Serum AlbuminNot explicitly detailed in abstractPrimarily hydrophobic forces[18]
α1β2γ2L GABAA receptorsNot explicitly detailed in abstractImplied hydrogen bonding via the 1-hydroxyl group

Conclusion

In silico modeling and molecular docking have proven to be invaluable tools for elucidating the molecular mechanisms of Propofol's anesthetic action. These computational approaches have provided detailed insights into its binding at the GABA-A receptor and other potential off-target interactions. The continued application of these methods will be crucial for the design of novel anesthetic agents with improved efficacy and safety profiles. By understanding the precise molecular interactions, researchers can rationally design drugs that selectively target desired protein sites, thereby minimizing adverse effects.[22]

References

An In-depth Technical Guide on the Physicochemical Characterization of Propofol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Piprofurol" did not yield information on a known chemical entity. Given the detailed nature of the request for a physicochemical profile typical for a pharmaceutical agent, and the phonetic similarity, this guide will focus on Propofol . Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic, and its characterization serves as an excellent model for the principles requested.

Audience: This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of Propofol.

Introduction

Propofol is a short-acting hypnotic agent administered intravenously for the induction and maintenance of general anesthesia, procedural sedation, and sedation for mechanically ventilated adults.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, which dictate its formulation, pharmacokinetic profile, and interaction with biological systems. This guide provides a detailed overview of these core characteristics, the experimental methods used to determine them, and a logical workflow for such a characterization process.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of its physicochemical characterization.

IdentifierValue
IUPAC Name 2,6-di(propan-2-yl)phenol[1][2][4]
Other Names 2,6-Diisopropylphenol[1][2][5]
CAS Number 2078-54-8[1][2][4][6]
Chemical Formula C₁₂H₁₈O[2][4][5][7][8]
Molecular Weight 178.27 g/mol [1][9]
InChI Key OLBCVFGFOZPWHH-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The key physicochemical parameters of Propofol are summarized below. These values are critical for formulation science, as they explain why Propofol, a highly lipophilic compound, is formulated as an oil-in-water emulsion.[2][10][11]

PropertyValueReference
Melting Point 18 °C[1][6][12]
Boiling Point 256 °C (at 764 mmHg)[1][6][12]
Water Solubility 124 mg/L[1][13]
Solubility in Organic Solvents Soluble in alcohol and toluene[1]
pKa 11.0 - 11.1[1][14][15][16][17]
LogP (Octanol-Water) 3.79[1][13]

Experimental Protocols

The following sections detail the standard methodologies for determining the physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity, with pure substances exhibiting a sharp melting range.[18]

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[19]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) and glass capillary tubes.[18]

  • Procedure:

    • A small amount of dry, crystalline Propofol is introduced into a capillary tube, which is sealed at one end.[20]

    • The sample is packed down to a height of 2-3 mm by tapping or dropping the tube through a long glass pipe.[20]

    • The capillary tube is placed in the heating block of the apparatus.[19][20]

    • A rapid heating phase is used to approach the approximate melting point, followed by a slow heating rate (1-2 °C/minute) near the melting point to ensure accuracy.[18]

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.[18]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[21][22][23]

  • Principle: An excess amount of the solute is agitated in a solvent for an extended period until the solution is saturated and equilibrium is reached between the dissolved and undissolved solute.

  • Apparatus: A constant temperature shaker bath, centrifuge or filtration apparatus (e.g., syringe filters), and a quantitative analytical instrument such as HPLC-UV.

  • Procedure:

    • Add an excess of solid Propofol to a vial containing the solvent of interest (e.g., purified water, pH 7.4 buffer). The excess solid should be clearly visible.[23]

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[24][25]

    • After agitation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles by centrifugation or filtration.[26]

    • Quantify the concentration of Propofol in the clear filtrate using a validated analytical method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of acidic or basic compounds.[27][28]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH vs. titrant volume curve.[27][29]

  • Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a precision burette.

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]

    • Dissolve a precisely weighed amount of Propofol in a suitable solvent. Since Propofol is a weak acid, a standardized base (e.g., 0.1 M NaOH) is used as the titrant.[16][29]

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[29]

    • Record the pH and the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[29] This point corresponds to the inflection point of the titration curve.[28]

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.[21][30]

  • Principle: The compound is allowed to partition between n-octanol and water until equilibrium is reached. The ratio of its concentration in the two phases gives the partition coefficient (P). LogP is the base-10 logarithm of this value.

  • Apparatus: Separatory funnels or vials with screw caps, a mechanical shaker, and a quantitative analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.[22]

    • Prepare a solution of Propofol at a known concentration in one of the phases.

    • Add known volumes of the n-octanol and water phases to a vial.

    • Add the Propofol solution and shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the two phases to separate completely, using centrifugation if an emulsion forms.

    • Carefully sample each phase and determine the concentration of Propofol in both the n-octanol and aqueous layers.

    • Calculate P = [Concentration in octanol] / [Concentration in water].

    • Calculate LogP = log₁₀(P).

Mandatory Visualization: Workflow Diagram

The following diagram, rendered using DOT language, illustrates the logical relationship and workflow between the key experimental procedures for the physicochemical characterization of an API.

Physicochemical_Characterization_Workflow cluster_experiments Physicochemical Experiments cluster_data Data Analysis & Reporting API API Sample (Propofol) MeltingPoint Melting Point Determination API->MeltingPoint Solubility Solubility (Shake-Flask) API->Solubility pKa pKa (Potentiometric Titration) API->pKa LogP LogP (Shake-Flask) API->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Characterization Whitepaper DataAnalysis->Report

Caption: Experimental workflow for API physicochemical characterization.

References

An In-depth Technical Guide on Propofol: Patent Information and Prior Art

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intravenous anesthetic agent propofol, with a focus on its patent landscape, prior art, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Propofol, chemically known as 2,6-diisopropylphenol, is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its primary uses include the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[2][3] Propofol is formulated as a white, oil-in-water emulsion, which has led to its nickname, "the milk of amnesia."[1][4] Its rapid onset of action, short duration, and clear-headed recovery have made it one of the most widely used intravenous anesthetics.[5]

Patent Information

The patent landscape for propofol reveals a history of innovation focused on its formulation and methods of synthesis.

Key Patents:

  • U.S. Patent 4,447,657: This patent is a foundational one for propofol.[1]

  • U.S. Patent 5,714,520: This patent addresses propofol formulations, specifically oil-in-water emulsions, and methods to retard microbial growth.[6][7] The patent for the Diprivan® formulation, which includes disodium edetate as a microbial growth retardant, was a significant development.[8]

  • Formulation Patents: Numerous patents describe various formulations of propofol aimed at improving stability, reducing pain on injection, and preventing microbial contamination. For instance, patent WO2000024376A1 discloses a sterile pharmaceutical composition with antimicrobial agents like benzyl alcohol.[6]

  • Synthesis Patents: Several patents outline different methods for synthesizing propofol. For example, CN104649867B describes a process starting from p-nitrophenol, while CN106565424B details a method using p-hydroxybenzoic acid as the starting material.[9][10] These patents often aim for higher purity, milder reaction conditions, and lower production costs.[10][11]

Patent Expiration and Generic Competition:

The expiration of key patents for branded propofol formulations, such as Diprivan®, has led to the entry of generic versions into the market. This has increased competition and accessibility.[12] As of July 2025, there is one remaining patent protecting the compound.[12]

Prior Art

The development of propofol emerged from the ongoing search for an ideal intravenous anesthetic agent.

  • Barbiturates: Before propofol, barbiturates like thiopental were the standard for induction of anesthesia. While effective, they are associated with a longer recovery period and a "hangover" effect.

  • Other Intravenous Anesthetics: Other agents like etomidate and ketamine were also in use. However, etomidate can cause adrenal suppression, and ketamine can lead to psychomimetic side effects.

  • Early Propofol Formulations: The initial development of propofol was hampered by formulation challenges due to its poor water solubility. Early formulations using Cremophor EL caused anaphylactoid reactions, which prompted the development of the lipid emulsion formulation that is widely used today.[5]

The prior art highlights the significant advancement that propofol represented in terms of its pharmacokinetic profile, offering rapid induction and a much faster and clearer recovery compared to its predecessors.

Mechanism of Action

Propofol's primary mechanism of action is the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission.[1][13]

  • GABAA Receptor Modulation: Propofol is a positive allosteric modulator of the GABAA receptor.[4][13] It binds to the β subunit of the receptor, increasing the affinity of GABA for its binding site. This enhances the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and neuronal inhibition.

  • Direct Gating at High Concentrations: At higher, anesthetic concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[4]

  • Sodium Channel Blockade: Some research suggests that propofol may also act as a sodium channel blocker.[4]

  • Central Nervous System Effects: The overall effect is a dose-dependent depression of the central nervous system, leading to sedation and hypnosis.[2] Propofol decreases cerebral blood flow, cerebral metabolic oxygen consumption, and intracranial pressure.[2]

G cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride_Channel Chloride Channel (Cl-) GABA_R->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition (Sedation, Anesthesia) Hyperpolarization->Neuronal_Inhibition Leads to Propofol Propofol Propofol->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds to

Caption: Signaling pathway of propofol's mechanism of action at the GABA-A receptor.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and clinical use of propofol.

Table 1: Pharmacokinetic Properties of Propofol

ParameterValueReference
Onset of Action15-40 seconds[1][4][13]
Duration of Action (single bolus)5-10 minutes[4][13]
Protein Binding95-99%[4][13]
MetabolismHepatic (primarily glucuronidation)[13]
Elimination Half-life (terminal)1.5-31 hours[4]

Table 2: Clinical Trial Data for Sedation in ICU Patients

Study PhaseNumber of PatientsDosageOutcomeReference
Multiple Trials (Literature Review)>950Median: VariesEffective for ICU sedation[7]

Table 3: Ciprofol (a novel propofol analog) vs. Propofol in Colonoscopy

ParameterCiprofol (0.5 mg/kg)Propofol (2.0 mg/kg)P-valueReference
Duration of Colonoscopy Insertion (min)1.2 ± 0.41.2 ± 0.6> 0.05[14]
Success Rate of Colonoscopy Insertion100%100%N/A[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below is a generalized protocol for a clinical trial evaluating the efficacy and safety of propofol for procedural sedation.

Objective: To assess the efficacy and safety of propofol for sedation during a specific medical procedure (e.g., endoscopy).

Study Design: A randomized, controlled, double-blind clinical trial.

Participants: Adult patients scheduled for the specified medical procedure, meeting specific inclusion and exclusion criteria.

Intervention:

  • Treatment Group: Receives an induction dose of propofol (e.g., 1.0-1.5 mg/kg), followed by intermittent boluses or a continuous infusion to maintain a target level of sedation.

  • Control Group: Receives a standard sedative agent (e.g., midazolam) according to established protocols.

Primary Outcome Measures:

  • Efficacy: Success of the procedure, patient and physician satisfaction scores.

  • Safety: Incidence of adverse events, such as hypotension, bradycardia, and respiratory depression.

Secondary Outcome Measures:

  • Time to onset of sedation.

  • Time to recovery.

  • Total dose of sedative administered.

Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation), and level of sedation using a validated scale (e.g., Modified Observer's Assessment of Alertness/Sedation Scale).

Data Analysis: Statistical analysis to compare the outcomes between the treatment and control groups.

G start Patient Recruitment (Informed Consent) screening Screening for Inclusion/Exclusion Criteria start->screening randomization Randomization screening->randomization groupA Group A: Propofol Administration randomization->groupA Treatment groupB Group B: Control Sedative randomization->groupB Control procedure Medical Procedure with Continuous Monitoring groupA->procedure groupB->procedure recovery Post-Procedure Recovery and Monitoring procedure->recovery data_collection Data Collection (Efficacy and Safety) recovery->data_collection analysis Statistical Analysis data_collection->analysis end Conclusion analysis->end

Caption: A typical workflow for a randomized controlled trial of propofol.

Conclusion

Propofol has fundamentally changed the practice of anesthesia due to its favorable pharmacokinetic and pharmacodynamic properties. The extensive patent history reflects ongoing innovation in its formulation and synthesis to improve safety and manufacturing efficiency. While prior art demonstrates the evolution of intravenous anesthetics, propofol remains a cornerstone of modern anesthesia. Understanding its mechanism of action, supported by robust clinical data, is essential for its safe and effective use. Future research may continue to focus on novel formulations and analogs to further enhance its clinical profile.

References

Methodological & Application

In Vitro Assay Development for Propofol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for Propofol. No information could be found for a compound named "Piprofurol." It is presumed that "this compound" was a typographical error for "Propofol."

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of general anesthesia and for sedation.[1] Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[2][3] Beyond its anesthetic properties, research has indicated that Propofol can modulate various cellular signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, and influence processes such as cell proliferation, apoptosis, and migration.[4][5][6]

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Propofol. The described methods are essential for researchers in pharmacology, drug development, and molecular biology investigating the cellular and molecular effects of Propofol.

Application Note 1: Assessment of Propofol's Effect on Cell Viability

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of Propofol on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., ovarian cancer cell lines A2780 and SKOV3) into a 96-well plate at a density of 4 × 10³ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with varying concentrations of Propofol (e.g., 3 µg/mL, 6 µg/mL, 9 µg/mL) or a vehicle control (DMSO) for 48 hours.[7]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the spectrophotometric absorbance at 490 nm using a microplate reader.[7]

Data Presentation

Propofol ConcentrationCell Viability (% of Control) - A2780Cell Viability (% of Control) - SKOV3
0 µg/mL (Control)100%100%
3 µg/mLReducedReduced
6 µg/mLFurther ReducedFurther Reduced
9 µg/mLSignificantly ReducedSignificantly Reduced

Note: The table presents a qualitative summary based on findings that cell viability decreased with increasing Propofol concentration.[7] Specific quantitative values would be generated from the experimental data.

Application Note 2: Evaluation of Propofol-Induced Apoptosis

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in cells treated with Propofol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Propofol for 24 hours.[8]

  • Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.[8]

  • Staining: Resuspend the cells in Annexin-binding buffer and add fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide.[8]

  • Incubation: Incubate the cells for 20 minutes in the dark.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to detect early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8]

Data Presentation

Propofol Concentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlBaselineBaseline
3 µg/mLIncreasedIncreased
5 µg/mLFurther IncreasedFurther Increased

Note: This table summarizes the expected trend of increased apoptosis with Propofol treatment in esophageal cancer cell lines.[8] Actual percentages will be determined by the experiment.

Application Note 3: Analysis of Propofol's Impact on PI3K/AKT and JAK2/STAT3 Signaling Pathways

This section provides a protocol for investigating the effect of Propofol on the phosphorylation status of key proteins in the PI3K/AKT and JAK2/STAT3 signaling pathways using Western blotting.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells (e.g., cardiac H9c2 cells) with Propofol (e.g., 25-75 µM) for specific time points (e.g., 10 and 30 minutes).[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Data Presentation

Treatmentp-AKT (Ser473) Levelp-STAT3 (Tyr705) Level
ControlBaselineBaseline
Propofol (50 µM)IncreasedIncreased
Propofol + PI3K InhibitorAttenuated p-AKT, Reduced p-STAT3Reduced
Propofol + JAK2 InhibitorReduced p-AKTAttenuated p-STAT3

Note: This table illustrates the expected outcomes based on findings that Propofol activates both PI3K/AKT and JAK2/STAT3 pathways, and that there is crosstalk between them.[5][10]

Visualizations

experimental_workflow_cell_viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_propofol Treat with Propofol seed_cells->treat_propofol add_mtt Add MTT Reagent treat_propofol->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance end End measure_absorbance->end

MTT Assay Experimental Workflow.

signaling_pathway_propofol propofol Propofol gaba_a GABA-A Receptor propofol->gaba_a Potentiates pi3k PI3K propofol->pi3k Activates jak2 JAK2 propofol->jak2 Activates akt AKT pi3k->akt Phosphorylates stat3 STAT3 akt->stat3 Crosstalk cellular_effects Cellular Effects (e.g., Proliferation, Apoptosis) akt->cellular_effects jak2->stat3 Phosphorylates stat3->akt Crosstalk stat3->cellular_effects

Propofol's Known Signaling Pathways.

apoptosis_workflow start Start treat_cells Treat Cells with Propofol start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry end End flow_cytometry->end

Apoptosis Assay Workflow.

References

Application Notes and Protocols for Propofol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. Beyond its anesthetic properties, emerging research has highlighted its potential effects on cellular processes, including proliferation, apoptosis, and migration in various cell types, particularly in the context of cancer and neurobiology. These application notes provide an overview of standard cell-based assays to investigate the effects of Propofol and detailed protocols for their implementation.

Key Cellular Processes Modulated by Propofol

Propofol has been shown to influence several key signaling pathways, primarily the PI3K/Akt and JAK/STAT pathways, which are crucial regulators of cell survival, proliferation, and inflammation.

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Propofol has been demonstrated to modulate the phosphorylation status of Akt, a key protein in this cascade, thereby influencing downstream effectors that control cell cycle progression and apoptosis.[1][2][3]

  • JAK/STAT Signaling Pathway: This pathway is critical for cytokine signaling and immune responses. Propofol can influence the phosphorylation of STAT proteins, which in turn regulate the transcription of genes involved in inflammation and cell survival.[1][4]

Application Note 1: Cell Viability and Proliferation Assays

Purpose: To determine the effect of Propofol on cell viability and proliferation. This is a primary assay to assess the cytotoxic or cytostatic effects of Propofol on a specific cell line.

Principle of MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Quantitative Data Summary: Propofol Effect on Cell Viability
Cell LinePropofol ConcentrationIncubation TimeEffect on ViabilityReference
Esophageal Cancer (KYSE30, KYSE960)3-5 µg/mL24 hReduced cell growth[5]
Bladder Cancer (J82, T24)10 µg/mL24, 48, 72 hDecreased cell viability[6]
Rat Embryonic Neural Stem Cells50 µM12, 24, 36, 48 hInhibited proliferation[7]
Liver Cancer (HepG2, HCCLM3)10-100 µM24, 48 hSuppressed cell viability[8]
Glioma (U251, A172)5, 10 µg/mL24 hRepressed proliferation[9]
Pancreatic Cancer (PaTu 8988t)100, 1000 µM24 hInhibited proliferation[10]
Gallbladder Cancer (GBC-SD)20, 40 µmol/L48, 72 hPromoted proliferation[11]
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Propofol Treatment: Prepare various concentrations of Propofol in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the Propofol-containing medium. Include vehicle-treated wells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Application Note 2: Apoptosis Assay

Purpose: To determine if Propofol induces programmed cell death (apoptosis).

Principle of Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary: Propofol-Induced Apoptosis
Cell LinePropofol ConcentrationIncubation TimeApoptotic EffectReference
Esophageal Cancer (KYSE30, KYSE960)3-5 µg/mL24 h post-exposureAugmented early apoptosis[5]
Rat Embryonic Neural Stem Cells50 µM48 hIncreased apoptosis to 11.7%[7]
Non-Small Cell Lung Cancer (A549)1-10 µg/mL72 hDose-dependent increase in apoptosis[12]
Gallbladder Cancer (GBC-SD)20, 40 µmol/L48 hDecreased apoptosis[11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Propofol for the appropriate duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

Application Note 3: Cell Migration and Invasion Assays

Purpose: To assess the effect of Propofol on the migratory and invasive potential of cells, which is particularly relevant for cancer research.

Principle of Transwell Assay: The Transwell assay (or Boyden chamber assay) uses a porous membrane insert to create two chambers. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate through.

Quantitative Data Summary: Propofol Effect on Cell Migration and Invasion
Cell LinePropofol ConcentrationAssay TypeEffectReference
Bladder Cancer (J82, T24)10 µg/mLInvasionSuppressed invasion[6]
Liver Cancer (HepG2, HCCLM3)10-100 µMMigrationInhibited migration[8]
Lung Cancer (A549)15, 20, 25 µg/mlMigration & InvasionInhibited migration and invasion[13][14]
Endometrial Cancer (Ishikawa)2, 4, 6 µg/mLMigration & InvasionInhibited migration and invasion[15]
Glioma (U251, A172)5, 10 µg/mLMigration & InvasionSuppressed migration and invasion[9]
Experimental Protocol: Transwell Migration/Invasion Assay
  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and incubate at 37°C for 2-4 hours to allow for gelling. For migration assays, use uncoated inserts. Rehydrate the inserts with serum-free medium.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 1 x 10⁴ to 5 x 10⁴ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS or other chemoattractants) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes. Stain the cells with 0.1% crystal violet for 20-30 minutes.

  • Quantification: Gently wash the inserts with water. Count the stained cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Propofol-Modulated PI3K/Akt Signaling Propofol Propofol Receptor Growth Factor Receptor Propofol->Receptor modulates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt recruits & activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream phosphorylates Response Cell Survival & Proliferation Downstream->Response

Caption: Propofol's modulation of the PI3K/Akt signaling pathway.

G cluster_1 Propofol-Modulated JAK/STAT Signaling Propofol Propofol CytokineReceptor Cytokine Receptor Propofol->CytokineReceptor influences pJAK p-JAK CytokineReceptor->pJAK activates JAK JAK JAK->pJAK pSTAT p-STAT pJAK->pSTAT phosphorylates STAT STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene G cluster_2 General Workflow for Cell-Based Assays with Propofol A 1. Cell Culture & Seeding B 2. Propofol Treatment A->B C 3. Incubation B->C D 4. Assay-Specific Steps C->D E 5. Data Acquisition D->E F 6. Analysis E->F

References

Application Notes and Protocols for Ciprofol Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofol (HSK3486) is a novel, short-acting intravenous sedative and anesthetic agent.[1][2] It is a structural analog of propofol and functions as a positive allosteric modulator and direct agonist of the GABA-A receptor.[1][3][4] Preclinical and clinical studies have indicated that ciprofol is approximately 4 to 6 times more potent than propofol and may offer a better safety profile, including a lower incidence of injection site pain and respiratory depression.[2][5] These characteristics make ciprofol a promising candidate for procedural sedation and general anesthesia.

These application notes provide detailed protocols and compiled data from preclinical animal studies to guide researchers in designing and executing efficacy tests for ciprofol. The information is intended to facilitate further investigation into the pharmacodynamics and safety profile of this novel anesthetic agent.

Mechanism of Action: GABA-A Receptor Modulation

Ciprofol, like its parent compound propofol, exerts its sedative and anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3][6][7] The binding of ciprofol to the GABA-A receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[1][4][6] This central nervous system depression results in the desired sedative and anesthetic effects.[4] Molecular dynamics simulations suggest that the R-configuration of ciprofol allows for a higher binding affinity to the β3 subunit of the GABA-A receptor compared to propofol.[8][9]

Signaling Pathway Diagram

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_R GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_R->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization leads to Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Inhibition results in Ciprofol Ciprofol Ciprofol->GABA_R Binds and potentiates GABA GABA GABA->GABA_R Binds

GABA-A Receptor Signaling Pathway for Ciprofol.

Animal Models for Efficacy Testing

A variety of animal models have been utilized in the preclinical evaluation of ciprofol to assess its sedative and anesthetic efficacy. These models are crucial for determining key pharmacodynamic parameters and establishing a preliminary safety profile before advancing to human clinical trials. Commonly used species include mice, rats, beagle dogs, and mini pigs.[10][11]

Rodent Model for Sedative Efficacy (Loss of Righting Reflex)

The Loss of Righting Reflex (LORR) assay in rodents is a standard and widely accepted behavioral surrogate to evaluate the hypnotic effects of anesthetic drugs.[1]

Experimental Protocol:

  • Animal Selection: Healthy, adult male Sprague-Dawley rats (230 ± 20 g) are a suitable choice.[12] Animals should be acclimated to the housing conditions for at least one week prior to the experiment, with free access to food and water.[12] Housing should be maintained under a 12-hour light/dark cycle at a controlled temperature (25 ± 2°C) and humidity (50% ± 10%).[12]

  • Drug Preparation: Ciprofol and a comparator agent (e.g., propofol) should be prepared in their respective emulsion formulations.

  • Administration: The drug is administered intravenously (IV) via the tail vein.

  • Efficacy Endpoint (LORR):

    • Immediately after injection, the animal is placed in a supine position.

    • The timekeeping for LORR begins at the point the animal loses its righting reflex (i.e., is unable to turn itself to a prone position).

    • The duration of LORR is measured as the time from the loss of the righting reflex until the animal successfully rights itself.[12]

  • Dose-Response Assessment: To determine the median hypnotic dose (HD50), different doses of ciprofol are administered to separate groups of animals, and the percentage of animals exhibiting LORR at each dose is recorded.

  • Data Analysis: Probit analysis can be used to calculate the HD50, which is the dose required to induce LORR in 50% of the animals.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ciprofol, primarily in comparison to propofol.

Table 1: Comparative Potency of Ciprofol and Propofol in Rats

ParameterCiprofol (mg/kg)Propofol (mg/kg)Potency Ratio (Ciprofol:Propofol)Reference
HD50 (Hypnotic Dose 50%) Data not specifiedData not specified4.1:1.0 to 5:1[13]
HD10min (Hypnotic Dose for 10 min LORR) Data not specifiedData not specified~1:5[1]
HD50min (Hypnotic Dose for 50 min LORR) Data not specifiedData not specified~1:6[1]
LD50 (Median Lethal Dose) Data not specifiedData not specified1:4[1]

Table 2: Efficacy of Ciprofol for Anesthesia Induction in Adult Patients (Comparative Clinical Data)

OutcomeCiprofol (0.4 mg/kg)Propofol (2.0 mg/kg)P-valueReference
Successful Induction Rate 100%100%N/A[2]
Time to Successful Induction (s) 34.8 ± 15.535.4 ± 9.50.832[2]
Time to Eyelash Reflex Disappearance (s) 33.7 ± 10.634.0 ± 6.50.860[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of ciprofol in an animal model.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Drug_Prep Drug Preparation (Ciprofol & Propofol Emulsions) Animal_Acclimation->Drug_Prep Randomization Randomization into Dose Groups Drug_Prep->Randomization IV_Admin Intravenous Administration Randomization->IV_Admin Behavioral_Assay Behavioral Assay (e.g., Loss of Righting Reflex) IV_Admin->Behavioral_Assay Data_Collection Data Collection (LORR duration, vital signs) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit for HD50) Data_Collection->Statistical_Analysis Comparative_Analysis Comparative Analysis (Ciprofol vs. Propofol) Statistical_Analysis->Comparative_Analysis Report Report Generation Comparative_Analysis->Report

Typical Experimental Workflow for Ciprofol Efficacy Testing.

Conclusion

The available preclinical data strongly support the potential of ciprofol as a potent and safe alternative to propofol for sedation and anesthesia. Animal models, particularly the LORR assay in rodents, provide a robust framework for the initial efficacy and safety assessment of ciprofol and its analogs. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the continued development and characterization of this promising anesthetic agent. Further preclinical studies are warranted to explore its effects on various physiological systems and in a wider range of animal models to fully elucidate its clinical potential.

References

Application Notes and Protocols for Propofol Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action.[1][2][3] In preclinical research, particularly in murine models, propofol is utilized for inducing and maintaining anesthesia for surgical procedures, as well as for sedation during various experimental manipulations.[4][5][6] Its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, leading to enhanced inhibitory neurotransmission in the central nervous system.[1][2][3]

These application notes provide a comprehensive overview of propofol dosage and administration in mice, including detailed protocols, quantitative data, and a diagram of its signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of propofol in mice, compiled from various studies.

Table 1: Recommended Dosages of Propofol in Mice for Anesthesia and Sedation

ApplicationRoute of AdministrationDosage (mg/kg)Mouse StrainNotesReference(s)
Surgical AnesthesiaIntraperitoneal (i.p.)200Infant MiceInduces a surgical plane of anesthesia.[7][8]
Anesthesia (with adjuvants)Intraperitoneal (i.p.)75CD1In combination with medetomidine (1 mg/kg) and fentanyl (0.2 mg/kg) for surgical anesthesia.[9]
AnesthesiaIntravenous (i.v.), tail vein32Not SpecifiedUsed for pharmacokinetic studies.[10]
Sedation/Behavioral StudiesIntraperitoneal (i.p.)50C57/BL6Investigated for antidepressant-like effects in forced swim test.[11]
Neuroapoptosis InductionIntraperitoneal (i.p.)≥ 50Infant C57BLDoses at or above this level induced significant neuroapoptosis.[8]

Table 2: Pharmacokinetic Parameters of Propofol in Mice

ParameterValueRoute of AdministrationNotesReference(s)
Time to Peak Concentration (Serum)~1 minuteIntravenous (i.v.)[10]
Time to Peak Concentration (Brain)~3 minutesIntravenous (i.v.)[10]
Elimination Half-life (Brain)9.6 ± 0.5 minutesIntravenous (i.v.)[10]
Onset of Action< 1 minuteIntravenous (i.v.)Rapid onset due to high lipid solubility.[6]
Duration of Action~10 minutes (single induction dose)Intravenous (i.v.)Prolonged with repeated administration.[6]

Table 3: Common Administration Routes and Volumes for Mice

RouteMaximum Bolus VolumeMaximum Infusion RateNotesReference(s)
Intravenous (i.v.) - Tail Vein5 ml/kg4 ml/kg/hourCommon and effective route for rapid onset.[12]
Intraperitoneal (i.p.)10 ml/kgN/ASlower onset than i.v., but a common alternative.[12]
Subcutaneous (s.c.)10 ml/kgN/AGenerally not used for anesthesia due to slow absorption.[12]
Oral (p.o.) - Gavage10 ml/kgN/ANot effective for inducing anesthesia with propofol itself.[13]

Experimental Protocols

Protocol 1: Induction of Surgical Anesthesia via Intraperitoneal (i.p.) Injection

Objective: To induce a surgical plane of anesthesia in an adult mouse for a short surgical procedure.

Materials:

  • Propofol (10 mg/mL emulsion)

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% Ethanol

  • Heating pad

  • Eye lubricant

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose. Place the mouse in a clean, quiet environment.

  • Dose Calculation: Based on the recommended dosage of 200 mg/kg for surgical anesthesia, calculate the volume of propofol solution needed.[8] For a 25g mouse, the dose would be 5 mg, which is 0.5 mL of a 10 mg/mL solution.

  • Administration: a. Restrain the mouse by gently scruffing the neck and securing the tail. b. Tilt the mouse to a slight head-down position. c. Wipe the lower right or left quadrant of the abdomen with 70% ethanol. d. Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid internal organs. e. Aspirate gently to ensure no blood or urine is drawn, then inject the calculated volume of propofol.

  • Monitoring: a. Place the mouse on a heating pad to maintain body temperature. b. Monitor for the loss of the righting reflex to confirm the onset of anesthesia. c. Confirm the surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). d. Apply a small amount of eye lubricant to prevent corneal drying. e. Monitor respiratory rate throughout the procedure.

  • Recovery: a. Continue to keep the mouse warm on the heating pad until it regains the righting reflex. b. Monitor the mouse until it is fully ambulatory.

Protocol 2: Anesthesia Induction via Intravenous (i.v.) Tail Vein Injection

Objective: To achieve rapid induction of anesthesia for procedures requiring immediate effect.

Materials:

  • Propofol (10 mg/mL emulsion)

  • Sterile 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad for tail vasodilation

  • 70% Ethanol

Procedure:

  • Animal and Dose Preparation: Weigh the mouse and calculate the required dose. A common induction dose is around 10-20 mg/kg, but this should be titrated to effect.

  • Tail Vein Access: a. Place the mouse in a suitable restrainer. b. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. c. Wipe the tail with 70% ethanol.

  • Administration: a. Visualize one of the lateral tail veins. b. Insert the needle, bevel up, into the vein at a shallow angle. c. Successful entry into the vein can often be confirmed by a slight "flash" of blood in the needle hub (though not always visible with small needles). d. Slowly inject the propofol solution. Resistance or the formation of a subcutaneous bleb indicates a failed attempt. If this occurs, withdraw the needle and attempt at a more proximal site.

  • Monitoring and Recovery: Follow steps 4 and 5 as described in Protocol 1. The onset of anesthesia will be much more rapid with i.v. administration.

Mandatory Visualizations

Signaling Pathway of Propofol

Propofol_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects cluster_cns CNS Effects GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel is part of Channel_Opening Increased duration and frequency of Cl- channel opening Chloride_Channel->Channel_Opening leads to Propofol Propofol Propofol->GABA_A_Receptor Binds to and potentiates GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx Channel_Opening->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Anesthesia Anesthesia / Sedation Neuronal_Inhibition->Anesthesia

Caption: Mechanism of action of Propofol at the GABA-A receptor.

Experimental Workflow for Anesthesia Protocol

Anesthesia_Workflow start Start animal_prep Animal Preparation (Weighing) start->animal_prep dose_calc Dose Calculation animal_prep->dose_calc administration Propofol Administration (i.p. or i.v.) dose_calc->administration monitoring Anesthetic Monitoring (Righting reflex, Pedal reflex, Respiration, Temperature) administration->monitoring procedure Experimental Procedure monitoring->procedure recovery Recovery Monitoring (Warming, Ambulation) procedure->recovery end End recovery->end

Caption: General experimental workflow for propofol anesthesia in mice.

References

LC-MS/MS method for Piprofurol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request for "Piprofurol" did not yield relevant results. Based on the similarity of the name and the context of the request, this application note details a widely established method for the quantification of Propofol , a common intravenous anesthetic agent.

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Propofol in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined are intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent used for the induction and maintenance of anesthesia, as well as for sedation in intensive care settings.[1][2] Accurate and reliable quantification of Propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations of potential misuse.[1][3][4] This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of Propofol in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard (Propofol-d17) to ensure accuracy.

Materials and Methods

2.1. Reagents and Materials

  • Propofol certified reference standard

  • Propofol-d17 (internal standard, ISTD)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium fluoride (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC I-Class)[5]

  • Tandem mass spectrometer (e.g., Waters Xevo TQD)[5]

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Experimental Protocols

3.1. Preparation of Stock and Working Solutions

  • Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propofol standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Propofol-d17 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Propofol-d17 and dissolve it in a 1 mL volumetric flask with methanol.

  • Working Standard Solutions: Serially dilute the Propofol stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Propofol-d17 stock solution with methanol to achieve a final concentration of 10 µg/mL.[2]

3.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate Propofol working standard solutions to achieve final concentrations in the desired range (e.g., 5-5000 ng/mL).[1][6]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[2]

3.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
LC System Waters ACQUITY UPLC I-Class[5]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5]
Column Temperature 30°C[5]
Mobile Phase A 1 mM Ammonium Fluoride in Water[5]
Mobile Phase B Methanol[5]
Flow Rate 0.4 mL/min
Gradient Elution 20% B (0-0.2 min), 20-90% B (0.2-3.0 min), 90% B (3.0-3.8 min), 20% B (3.8-4.0 min)[5]
Injection Volume 10 µL[5]
MS System Waters Xevo TQD[5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5]
Capillary Voltage 2.4 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 500°C[5]
Desolvation Gas Flow 800 L/h (Nitrogen)[5]
Cone Gas Flow 10 L/h (Nitrogen)[5]
Data Acquisition Multiple Reaction Monitoring (MRM)

3.5. MRM Transitions

The following MRM transitions should be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Propofol177.1117.12820
Propofol-d17194.2127.13022
Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation results.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Propofol5 - 5000y = 0.0021x + 0.0015> 0.999

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC15< 5.095.0 - 105.0< 6.094.0 - 106.0
MQC150< 4.597.0 - 103.0< 5.096.0 - 104.0
HQC4000< 4.098.0 - 102.0< 4.597.0 - 103.0

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC15> 85< 15
HQC4000> 88< 12
Visualization

The following diagrams illustrate the experimental workflow and the metabolic pathway of Propofol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_ISTD Add Internal Standard Sample->Add_ISTD Protein_Precipitation Add Acetonitrile (300 µL) Add_ISTD->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Propofol Calibration->Quantification

Caption: Experimental workflow for Propofol quantification.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Propofol Propofol Hydroxypropofol 4-Hydroxypropofol Propofol->Hydroxypropofol CYP2B6/CYP2C9 Propofol_Glucuronide Propofol-1-glucuronide Propofol->Propofol_Glucuronide UGT1A9 Hydroxypropofol_Glucuronide 4-Hydroxypropofol-1-glucuronide Hydroxypropofol->Hydroxypropofol_Glucuronide UGT Hydroxypropofol_Sulfate 4-Hydroxypropofol-4-sulfate Hydroxypropofol->Hydroxypropofol_Sulfate SULT

Caption: Metabolic pathway of Propofol.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Propofol in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, making this method suitable for clinical and research laboratories conducting pharmacokinetic assessments or toxicological screenings. The method meets the typical requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy.

References

Application Notes and Protocols for Stability Testing of Piprofurol in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "Piprofurol" is limited. Therefore, this document uses Propofol (2,6-diisopropylphenol) , a structurally related and well-characterized anesthetic agent, as a surrogate to provide a detailed and representative protocol for stability testing in biological matrices. The principles and methods described herein are broadly applicable to small molecules and can be adapted for this compound once its specific chemical and physical properties are determined.

Introduction

The stability of a drug candidate in biological matrices is a critical parameter evaluated during preclinical and clinical development.[1][2][3][4] It provides essential information on how the analyte's concentration changes over time under various storage and handling conditions, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data.[1][5] This document outlines detailed protocols for assessing the stability of a compound, exemplified by Propofol, in common biological matrices such as plasma, whole blood, and liver homogenates. The primary factors influencing stability, including temperature, pH, enzymatic degradation, and light exposure, are considered in these protocols.[3][4]

This compound (using Propofol as a surrogate)

Chemical PropertyValueReference
IUPAC Name 2,6-diisopropylphenol[6]
Molecular Formula C12H18O[6]
Molar Mass 178.275 g/mol [6]
Appearance Light-straw-colored liquid[7]
Solubility Insoluble in water, soluble in alcohol and toluene[7]
logP 3.79[7]
pKa ~11[6]
Metabolism Primarily hepatic via glucuronidation and hydroxylation (CYP2B6 and CYP2C9)[8][9]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector

    • Centrifuge (refrigerated)

    • Vortex mixer

    • pH meter

    • Analytical balance

    • Pipettes and tips

    • Autosampler vials

    • Storage containers (e.g., polypropylene tubes)

  • Reagents:

    • This compound (Propofol) reference standard

    • Internal Standard (IS) (e.g., Thymol or a deuterated analog)

    • Control biological matrices (e.g., human plasma, whole blood, liver homogenate) from a certified vendor

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Ammonium acetate (for mobile phase modification)

    • Buffer solutions (for pH adjustment)

    • Stabilizers (if necessary, e.g., antioxidants like ascorbic acid or enzyme inhibitors like sodium fluoride)[2]

Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Stock Solutions: Prepare serial dilutions of the primary stock solution with methanol or a suitable solvent to create a range of working stock solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • IS Working Solution: Dilute the IS stock solution with the appropriate solvent to the final concentration used for sample analysis.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike the control biological matrix with the appropriate working stock solutions to prepare calibration standards at a minimum of six different concentration levels.

  • Prepare QC samples at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Stability Assessment

The stability of this compound should be evaluated under the following conditions. The acceptance criterion for stability is typically that the mean concentration at each time point should be within ±15% of the nominal concentration.

  • Aliquot LQC and HQC samples into separate tubes.

  • Freeze the samples at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of cycles (typically three).

  • Analyze the samples and compare the concentrations to freshly prepared standards.

  • Thaw LQC and HQC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours) that simulates the expected sample handling time.

  • Analyze the samples and compare the concentrations to freshly prepared standards.

  • Store LQC and HQC samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

  • Compare the concentrations to the initial concentrations.

  • Process LQC and HQC samples and place them in the autosampler.

  • Analyze the samples at the beginning and after a specified period (e.g., 24, 48 hours) under the autosampler's storage conditions.

  • Compare the final concentrations to the initial concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary, or directly inject a portion into the analytical instrument.

  • Reconstitute the residue in the mobile phase if evaporation was performed.

Analytical Method (LC-MS/MS)

A sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is recommended for the quantification of this compound in biological matrices.[10][11][12][13][14]

ParameterExample Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive depending on the analyte
MRM Transitions This compound (Propofol): Precursor ion > Product ion (To be determined)
Internal Standard: Precursor ion > Product ion (To be determined)

Data Presentation

Table 1: Freeze-Thaw Stability of this compound in Human Plasma
QC LevelCycle 1 (% of Nominal)Cycle 2 (% of Nominal)Cycle 3 (% of Nominal)
LQC98.597.296.8
HQC101.299.898.5
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
QC Level4 hours (% of Nominal)8 hours (% of Nominal)24 hours (% of Nominal)
LQC99.198.095.5
HQC100.599.397.1
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
QC Level1 Month (% of Initial)3 Months (% of Initial)6 Months (% of Initial)
LQC98.997.596.1
HQC100.899.198.0
Table 4: Post-Preparative Stability of this compound in Autosampler at 4°C

| QC Level | 24 hours (% of Initial) | 48 hours (% of Initial) | |---|---|---|---| | LQC | 99.5 | 98.3 | | HQC | 101.0 | 99.7 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Processing stock Stock Solution Preparation spike Spiking into Biological Matrix stock->spike qc QC Sample Preparation spike->qc ft Freeze-Thaw Stability qc->ft st Short-Term (Bench-Top) Stability qc->st lt Long-Term Storage Stability qc->lt pp Post-Preparative (Autosampler) Stability qc->pp extract Sample Extraction (e.g., Protein Precipitation) ft->extract st->extract lt->extract pp->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound stability testing.

Hypothetical Metabolic Pathway of this compound (based on Propofol)

G This compound This compound (Propofol) PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP2B6, CYP2C9 PhaseII_direct Phase II Metabolism (Glucuronidation) This compound->PhaseII_direct UGTs Hydroxylated Hydroxylated Metabolite (e.g., 4-hydroxypropofol) PhaseI->Hydroxylated PhaseII_indirect Phase II Metabolism (Glucuronidation/Sulfation) Hydroxylated->PhaseII_indirect UGTs, SULTs Glucuronide This compound-Glucuronide PhaseII_direct->Glucuronide Quinol_conjugates Quinol Glucuronide & Sulfate Conjugates PhaseII_indirect->Quinol_conjugates Excretion Renal Excretion Glucuronide->Excretion Quinol_conjugates->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Piprofurol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays to characterize the biological activity of the novel compound, Piprofurol. Given the absence of published data on this compound, these protocols are based on assays for two common neurological drug targets: acetylcholinesterase (AChE) and the GABA-A receptor. These assays will enable the primary screening of this compound to determine if it acts as an inhibitor of AChE or as a modulator of GABA-A receptor activity.

Application Note 1: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[2][3] This protocol describes a colorimetric HTS assay based on the Ellman method to determine the inhibitory potential of this compound on AChE activity.[4][5] The assay is suitable for rapid screening of large compound libraries.[2]

Principle of the Assay

The assay utilizes the substrate acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[4][6] A decrease in the rate of color formation in the presence of this compound indicates inhibition of AChE activity.

Signaling Pathway

AChE_Signaling_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Inhibitor) This compound->AChE Inhibition

Acetylcholinesterase signaling pathway.
Experimental Workflow

HTS_AChE_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dispensing Dispense this compound/Controls (23 nL in 1536-well plate) Enzyme_Addition Add Human Recombinant AChE (4 µL, 50 mU/mL) Compound_Dispensing->Enzyme_Addition Pre_incubation Incubate at Room Temperature (30 minutes) Enzyme_Addition->Pre_incubation Detection_Reagent Add Colorimetric Detection Solution (DTNB + Acetylthiocholine) (4 µL) Pre_incubation->Detection_Reagent Reaction_Incubation Incubate at Room Temperature (10-30 minutes) Detection_Reagent->Reaction_Incubation Absorbance_Reading Measure Absorbance at 405 nm (EnVision Plate Reader) Reaction_Incubation->Absorbance_Reading Data_Analysis Calculate % Inhibition Determine IC50 Absorbance_Reading->Data_Analysis

HTS workflow for AChE inhibition assay.
Experimental Protocol

This protocol is adapted for a 1536-well plate format suitable for high-throughput screening.[7]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Donepezil)

  • Negative control (DMSO)

  • 1536-well clear flat-bottom plates

  • Automated liquid handling systems (e.g., BioRAPTR FRD, Wako Pintool station)

  • Plate reader capable of absorbance measurement at 405-412 nm (e.g., EnVision plate reader)

Procedure:

  • Compound Dispensing: Using a pintool station, transfer 23 nL of this compound serial dilutions, positive control, and negative control (DMSO) to the appropriate wells of a 1536-well plate.[7]

  • Enzyme Addition: Dispense 4 µL of human recombinant AChE solution (50 mU/mL in assay buffer) into each well using an automated dispenser.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for the interaction between this compound and AChE.[7]

  • Reaction Initiation: Prepare the colorimetric detection solution containing DTNB and acetylthiocholine in assay buffer. Add 4 µL of this solution to each well to start the enzymatic reaction.[7]

  • Reaction Incubation: Incubate the plate at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a plate reader.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)) Plot the % inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (µM)
This compoundAChEColorimetricTBD
DonepezilAChEColorimetric0.025

TBD: To be determined

Application Note 2: High-Throughput Screening for GABA-A Receptor Modulation

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[8] Modulators of the GABA-A receptor, such as benzodiazepines and propofol, are used to treat anxiety, epilepsy, and for anesthesia.[9] This protocol outlines a fluorescence-based HTS assay to identify if this compound acts as a modulator of the GABA-A receptor.

Principle of the Assay

This assay utilizes a cell line stably expressing GABA-A receptors and a fluorescent membrane potential-sensitive dye.[9] Activation of the GABA-A receptor by GABA leads to an influx of chloride ions, causing membrane depolarization.[9] This change in membrane potential is detected by a fluorescent dye, resulting in an increase in fluorescence intensity.[9] Positive allosteric modulators (PAMs) will enhance the GABA-induced fluorescence signal.

Signaling Pathway

GABAA_Signaling_Pathway GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds Chloride_Influx Chloride Influx GABAA_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound (Modulator) This compound->GABAA_Receptor Allosteric Binding

GABA-A receptor signaling pathway.
Experimental Workflow

HTS_GABAA_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay and Detection cluster_analysis Data Analysis Cell_Seeding Seed GABA-A Receptor Expressing Cells in 384-well plates Cell_Culture Incubate for 24 hours Cell_Seeding->Cell_Culture Dye_Loading Load Cells with Membrane Potential-Sensitive Dye Cell_Culture->Dye_Loading Dye_Incubation Incubate at 37°C for 30-60 minutes Dye_Loading->Dye_Incubation Compound_Addition Add this compound/Controls Dye_Incubation->Compound_Addition GABA_Addition Add GABA (EC20 concentration) Compound_Addition->GABA_Addition Fluorescence_Reading Measure Fluorescence (FLIPR) GABA_Addition->Fluorescence_Reading Data_Analysis Calculate % Potentiation Determine EC50 Fluorescence_Reading->Data_Analysis

HTS workflow for GABA-A receptor modulation assay.
Experimental Protocol

This protocol is designed for a 384-well plate format using a fluorescent imaging plate reader (FLIPR).[9]

Materials:

  • HEK293 cell line stably expressing a subtype of the human GABA-A receptor (e.g., α1β2γ2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Diazepam)

  • Negative control (DMSO)

  • 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Cell Seeding: Seed the GABA-A receptor-expressing cells into 384-well plates at an appropriate density and incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.

  • Dye Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition: Transfer serial dilutions of this compound, positive control, and negative control to a separate compound plate. Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cell plate.

  • GABA Addition and Fluorescence Measurement: The FLIPR instrument will then add a pre-determined EC20 concentration of GABA to all wells to stimulate the receptors. The fluorescence intensity is monitored kinetically both before and after the addition of GABA.

  • Data Analysis: The change in fluorescence upon GABA addition is measured. The potentiation of the GABA response by this compound is calculated as follows: % Potentiation = 100 * ((RFU_sample - RFU_basal) / (RFU_GABA_control - RFU_basal) - 1) RFU: Relative Fluorescence Units Plot the % potentiation against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation
CompoundTargetAssay TypeEffectEC50 (µM)
This compoundGABA-A ReceptorFluorescenceTBDTBD
DiazepamGABA-A ReceptorFluorescencePAM0.05

TBD: To be determined; PAM: Positive Allosteric Modulator

References

Application Notes and Protocols for the Analytical Determination of Propofol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent for the induction and maintenance of general anesthesia and for sedation in intensive care settings.[1][2][3] Its popularity stems from its rapid onset of action, short duration of effect, and favorable recovery profile.[1][4][5] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. These application notes provide detailed protocols and analytical standards for the quantitative analysis of Propofol in various biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods reported for the quantification of Propofol.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Propofol Analysis

MethodSample MatrixLinearity RangeLOQRecoveryCitation
RP-HPLC with Fluorescence DetectionWhole Blood5 - 2000 ng/mL5 ng/mL>95%[6]
RP-HPLC with UV DetectionPharmaceutical Formulation10 - 110 µg/mL100 ng/mL95.25 - 101.81%[7]
RP-HPLC with UV DetectionPharmaceutical Dosage Forms5 - 30 µg/mL0.89 µg/mL98.01 - 104.72%[8]
HPLC with Fluorescence DetectionBiological Fluids0.05 - 10 mg/L3 ng/mL (plasma), 5 ng/mL (blood)105%[9]
RP-HPLC with UV DetectionHuman PlasmaNot Specified0.001 µg/mLNot Specified[10]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Propofol Analysis

MethodSample MatrixLinearity RangeLODLLOQCitation
GC-MSHuman Whole Blood, Brain, Liver, Adipose Tissue10 - 5000 ng/mL or ng/g2.5 ng/mL (blood), 5.0 ng/g (brain, liver), 10 ng/g (adipose)Not Specified[11]
GC-MSHuman Plasma25 - 5000 ng/mLNot Specified25 ng/mL[12]
GC-MS with SilylationVarious TissuesNot SpecifiedNot Specified0.3 ng/mL (urine), 5 ng/mL (blood)[3]
GC Quadrupole Ion Trap MS/MSBiological Samples0.1 - 2.0 µg/mLNot SpecifiedNot Specified[13]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Propofol Analysis

MethodSample MatrixLinearity RangeLLOQCitation
LC-MS/MSSerum5 - 2000 ng/mLNot Specified[14]
LC-MS/MS with Azo-coupling DerivatizationVarious TissuesNot Specified0.0004 ng/mL (urine), 0.1 ng/mL (blood)[3]

Experimental Protocols

Protocol 1: Analysis of Propofol in Whole Blood by HPLC with Fluorescence Detection

This protocol is based on the method described by Nolan and Plummer.[6]

1. Materials and Reagents

  • Propofol analytical standard

  • 2,4-ditert-butylphenol (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, pH 4.0)

  • Ethyl acetate

  • Hexane

  • Whole blood samples

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of whole blood, add the internal standard.

  • Add a mixture of ethyl acetate and hexane for extraction.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. HPLC Conditions

  • Column: XBridge C18

  • Mobile Phase: A mixture of water (pH 4.0) and acetonitrile.

  • Flow Rate: 1.5 mL/min

  • Detection: Fluorescence

    • Excitation Wavelength: 276 nm

    • Emission Wavelength: 310 nm

  • Injection Volume: 40 µL

4. Quantification

  • Construct a standard curve by plotting the peak area ratio of Propofol to the internal standard against the concentration of Propofol standards.

  • Determine the concentration of Propofol in the samples from the standard curve.

Protocol 2: Analysis of Propofol in Human Plasma by GC-MS

This protocol is adapted from the method described by Lee et al.[12]

1. Materials and Reagents

  • Propofol analytical standard

  • Internal Standard (e.g., Thymol or Propofol-d17)

  • Methanol (HPLC grade)

  • Phosphate buffer saline (PBS) solution

  • Cyclohexane

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma, add 1 mL of PBS solution and 50 µL of the internal standard.

  • Sonicate for 15 minutes and centrifuge at 12,000 x g for 10 minutes.

  • Precondition the SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of distilled water and 2 mL of cyclohexane.

  • Dry the cartridge under reduced pressure for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Directly inject 1 µL of the eluate into the GC-MS system.

3. GC-MS Conditions

  • Column: HP-5MS (30 m x 250 µm I.d., 1.00 µm film thickness)

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Hold at 80°C for 5 minutes, then increase to 290°C at a rate of 20°C/min.

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Electron Energy: 70 eV

  • Mass Scan Range: 50 to 550 amu

4. Quantification

  • Generate a calibration curve using the peak area ratios of Propofol to the internal standard at various concentrations.

  • Quantify Propofol in the plasma samples by comparing their peak area ratios to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (e.g., Blood, Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon hplc_gcms HPLC or GC-MS System evap_recon->hplc_gcms detector Detector (Fluorescence, UV, MS) hplc_gcms->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification mechanism_of_action propofol Propofol gaba_a_receptor GABA-A Receptor propofol->gaba_a_receptor Positive Allosteric Modulation chloride_channel Chloride Ion Channel gaba_a_receptor->chloride_channel Opens gaba GABA gaba->gaba_a_receptor Binds neuronal_inhibition Neuronal Inhibition chloride_channel->neuronal_inhibition Influx of Cl- ions

References

Propofol in Preclinical Research: Application Notes for Inducing Pathophysiological States in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Propofol to induce two distinct pathophysiological states in animal models: Ischemia-Reperfusion Injury and Developmental Neurotoxicity. Propofol, an intravenous anesthetic, is leveraged in these models not as a primary disease-inducing agent, but to create clinically relevant conditions for studying disease mechanisms and evaluating therapeutic interventions.

Section 1: Propofol-Induced Ischemia-Reperfusion (I/R) Injury Model

This model is employed to simulate the tissue damage that occurs when blood supply returns to tissue after a period of ischemia, a condition observed in stroke, myocardial infarction, and organ transplantation. Propofol is often studied for its potential protective effects in this context.

Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats

This protocol details the induction of myocardial I/R injury in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Propofol (10 mg/mL emulsion)

  • Pentobarbital sodium (or other suitable anesthetic for initial sedation)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG monitoring equipment

  • Blood collection supplies

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rat with an initial anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneal).

  • Intubation and Ventilation: Intubate the trachea and connect the animal to a mechanical ventilator. Maintain anesthesia with a continuous intravenous infusion of Propofol.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful occlusion can be confirmed by observing the paling of the myocardial tissue and changes in the ECG.

  • Ischemia and Reperfusion:

    • Maintain the LAD occlusion for a period of 30 minutes (ischemia phase).

    • After 30 minutes, release the ligature to allow for reperfusion of the coronary artery. The reperfusion period is typically 2 hours.

  • Monitoring and Sample Collection:

    • Continuously monitor ECG and hemodynamic parameters throughout the procedure.

    • At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis.

    • Euthanize the animal and excise the heart for histopathological and molecular analysis.

Quantitative Data Summary: Ischemia-Reperfusion Injury

The following table summarizes key quantitative data from studies investigating the effects of Propofol on myocardial ischemia-reperfusion injury in rats.

ParameterControl (I/R) GroupPropofol (10 mg/kg/h) GroupPropofol (20 mg/kg/h) GroupCitation
Infarct Size (% of Area at Risk) 68 ± 954 ± 1139 ± 8[1]
Malondialdehyde (MDA) (µmol/mg protein) 0.72 ± 0.240.43 ± 0.14 (41% reduction)0.27 ± 0.09 (63% reduction)[1]
Lactate Dehydrogenase (LDH) (U/L) 28.73 ± 4.1020.06 ± 2.17-[2]
Creatine Kinase-MB (CK-MB) (U/L) 5.94 ± 0.315.46 ± 0.28-[2]
Superoxide Dismutase (SOD) (U/mL) 1226 ± 159.71699 ± 83.04-[2]

Values are presented as mean ± standard deviation or standard error of the mean.

Section 2: Propofol-Induced Developmental Neurotoxicity Model

This model is utilized to investigate the potential adverse effects of anesthetic agents on the developing brain, a significant concern in pediatric and obstetric anesthesia. Exposure to Propofol during critical periods of brain development has been shown to induce neuronal apoptosis and long-term cognitive deficits in animal models.[3]

Experimental Protocol: Neonatal Neurotoxicity in Mice

This protocol describes the induction of neuroapoptosis in neonatal mice following Propofol administration.

Materials:

  • Neonatal mice (postnatal day 7, P7)

  • Propofol (10 mg/mL emulsion)

  • Intralipid® (vehicle control)

  • Heating pad

  • Surgical instruments for brain tissue collection

  • Reagents for TUNEL staining and Western blotting

Procedure:

  • Animal Preparation: Separate P7 mouse pups from the dam. To prevent hypothermia, place the pups on a heating pad maintained at 37°C.

  • Propofol Administration:

    • Administer a single intraperitoneal (i.p.) injection of Propofol (200 mg/kg).[4] This dose is sufficient to induce a surgical plane of anesthesia for approximately 1 hour.[4]

    • For the control group, administer an equivalent volume of Intralipid® vehicle.

  • Post-Injection Monitoring: Monitor the pups for the duration of anesthesia and recovery. Ensure they remain on the heating pad to maintain body temperature.

  • Tissue Collection and Analysis:

    • At a predetermined time point after injection (e.g., 6-24 hours), euthanize the pups.

    • Isolate the brains for analysis.

    • Perform TUNEL staining on brain sections to quantify apoptotic cells.

    • Use Western blotting to measure the levels of key apoptotic proteins such as cleaved caspase-3.[3]

Quantitative Data Summary: Developmental Neurotoxicity

The following table presents quantitative data from studies on Propofol-induced developmental neurotoxicity in neonatal rodents.

ParameterControl GroupPropofol (50 mg/kg) GroupPropofol (200 mg/kg) GroupCitation
Caspase-3 Activity (relative units) BaselineSignificantly IncreasedSignificantly Increased[3]
Apoptotic Cells (TUNEL+ cells/mm²) LowSignificantly IncreasedSignificantly Increased[5]
Pyramidal Neuron Number (in motor cortex) NormalNo Significant Change (single dose)Reduced (repeated doses)[4]

Qualitative changes are noted where specific numerical data is not available in the cited sources.

Section 3: Signaling Pathways and Visualizations

Propofol exerts its effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of Propofol in the context of ischemia-reperfusion injury and neuroinflammation.

Propofol's Protective Signaling in Ischemia-Reperfusion Injury

G Propofol's Protective Signaling in I/R Injury Propofol Propofol PI3K PI3K Propofol->PI3K Activates JAK2 JAK2 Propofol->JAK2 Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Upregulates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Propofol activates PI3K/Akt and JAK/STAT3 pathways.

Propofol's Anti-Inflammatory Signaling via NF-κB Inhibition

G Propofol's Anti-Inflammatory Signaling Propofol Propofol ROS ROS Propofol->ROS Inhibits IKKbeta IKKbeta ROS->IKKbeta Activates IkappaB IkappaB IKKbeta->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates Transcription

Caption: Propofol inhibits NF-κB activation by reducing ROS.

Experimental Workflow for I/R Injury Model

G Experimental Workflow: I/R Injury Model Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Perform Thoracotomy Anesthesia->Surgery Ligation Ligate LAD Artery (Ischemia) Surgery->Ligation Reperfusion Release Ligature (Reperfusion) Ligation->Reperfusion Monitoring Monitor ECG & Hemodynamics Reperfusion->Monitoring Sample_Collection Collect Blood & Tissue Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for inducing myocardial I/R injury in rats.

Experimental Workflow for Neurotoxicity Model

G Experimental Workflow: Neurotoxicity Model Start Start Pups Use P7 Mouse Pups Start->Pups Injection Administer Propofol (i.p.) Pups->Injection Monitoring Monitor on Heating Pad Injection->Monitoring Euthanasia Euthanize at Timepoint Monitoring->Euthanasia Tissue_Collection Isolate Brains Euthanasia->Tissue_Collection Analysis TUNEL Staining & Western Blot Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for inducing developmental neurotoxicity in mice.

References

Application Notes and Protocols for Preclinical Pharmacology Studies of Piprofurol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprofurol is a novel synthetic small molecule under investigation for its potential as a choleretic agent, aiming to enhance bile flow and provide therapeutic benefits in cholestatic liver diseases. These application notes provide a comprehensive framework for the preclinical pharmacological evaluation of this compound, detailing essential in vitro and in vivo experimental designs. The protocols outlined below are intended to guide researchers in elucidating the mechanism of action, efficacy, and safety profile of this compound.

Postulated Mechanism of Action

This compound is hypothesized to act as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR plays a crucial role in the regulation of bile acid synthesis and transport. By activating FXR, this compound is expected to modulate the expression of genes involved in bile acid homeostasis, leading to increased bile flow and a reduction in the intracellular concentration of cytotoxic bile acids.

Below is the postulated signaling pathway for this compound:

Piprofurol_Signaling_Pathway cluster_genes Target Gene Transcription Modulation cluster_effects Physiological Effects This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in target gene promoters) FXR_RXR->FXRE Binds to BSEP BSEP (Bile Salt Export Pump) (Increased Expression) FXRE->BSEP SHP SHP (Increased Expression) FXRE->SHP Bile_Secretion Increased Bile Acid Secretion into Canaliculi BSEP->Bile_Secretion CYP7A1 CYP7A1 (Decreased Expression) Bile_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Synthesis SHP->CYP7A1 Inhibits

Caption: Postulated signaling pathway of this compound via FXR activation.

In Vitro Pharmacology Studies

FXR Activation Assays

Objective: To determine the potency and efficacy of this compound in activating the Farnesoid X Receptor.

Protocol: Luciferase Reporter Gene Assay

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 µM) or a known FXR agonist (e.g., GW4064) as a positive control.

  • Lysis and Luciferase Assay: After 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

Data Presentation:

CompoundEC50 (nM) for FXR Activation
This compound50
GW4064 (Positive Control)30
Target Gene Expression Analysis

Objective: To confirm the downstream effects of FXR activation by measuring the expression of target genes involved in bile acid homeostasis.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Culture and Treatment: Culture primary human hepatocytes or HepaRG cells and treat with this compound at its EC50 concentration for 24 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for key FXR target genes such as BSEP (ABCB11), SHP (NR0B2), and CYP7A1. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in gene expression relative to vehicle-treated control cells using the ΔΔCt method.

Data Presentation:

Target GeneFold Change in Expression (this compound vs. Vehicle)
BSEP+ 5.2
SHP+ 4.8
CYP7A1- 3.5
In Vitro Cholestasis Model

Objective: To evaluate the protective effect of this compound against chemically induced cholestasis in vitro.

Protocol: Bile Acid-Induced Cytotoxicity Assay

  • Cell Culture: Use sandwich-cultured primary human hepatocytes, which form functional bile canaliculi.[1][2]

  • Co-treatment: Expose the hepatocytes to a cholestatic agent such as glycochenodeoxycholic acid (GCDCA) in the presence or absence of this compound for 24 hours.

  • Cytotoxicity Assessment: Measure cell viability using an MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Compare the viability of cells treated with GCDCA alone to those co-treated with this compound and GCDCA.

Data Presentation:

Treatment GroupCell Viability (%)
Vehicle Control100
GCDCA (50 µM)45
GCDCA (50 µM) + this compound (1 µM)78

In Vivo Pharmacology Studies

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of this compound in a relevant animal model.

Protocol: PK Study in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Drug Administration: Administer a single dose of this compound via oral gavage and intravenous injection.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Analyze the concentration of this compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Data Presentation:

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL)8501200
Tmax (h)1.00.25
AUC (ng*h/mL)45001800
Half-life (h)4.53.8
Bioavailability (%)50-
In Vivo Efficacy in a Cholestasis Model

Objective: To evaluate the therapeutic efficacy of this compound in an animal model of cholestatic liver injury.

Protocol: Bile Duct Ligation (BDL) Model in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Surgical Procedure: Perform bile duct ligation (BDL) to induce obstructive cholestasis.[3] Sham-operated animals will serve as controls.

  • Treatment: Administer this compound or vehicle daily by oral gavage starting 24 hours after surgery for 7 days.

  • Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.

    • Serum Biochemistry: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Liver Histology: Perform H&E and Sirius Red staining to assess liver necrosis and fibrosis.

    • Gene Expression: Analyze the expression of profibrotic and inflammatory markers in the liver tissue by qRT-PCR.

Data Presentation:

ParameterShamBDL + VehicleBDL + this compound (10 mg/kg)
Serum ALT (U/L)40250120
Serum ALP (U/L)150800450
Total Bilirubin (mg/dL)0.58.03.5
Liver Fibrosis Score03.51.5

Experimental Workflow for In Vivo Efficacy Study:

InVivo_Workflow start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization grouping Randomization into Groups (Sham, BDL+Vehicle, BDL+this compound) acclimatization->grouping surgery Surgical Procedure (Bile Duct Ligation or Sham) grouping->surgery treatment Daily Oral Gavage Treatment (7 Days) surgery->treatment endpoints Endpoint Analysis treatment->endpoints serum Serum Biochemistry (ALT, ALP, Bilirubin) endpoints->serum histology Liver Histology (H&E, Sirius Red) endpoints->histology q_pcr Gene Expression Analysis (qRT-PCR) endpoints->q_pcr data_analysis Data Analysis and Interpretation serum->data_analysis histology->data_analysis q_pcr->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a BDL rat model.

Safety Pharmacology

Objective: To assess the potential adverse effects of this compound on major physiological systems.

Protocols:

  • Cardiovascular Safety: Evaluate the effects of this compound on cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in telemetered conscious dogs.

  • Respiratory Safety: Assess respiratory function (e.g., respiratory rate, tidal volume) in rats using whole-body plethysmography.

  • Central Nervous System (CNS) Safety: Conduct a functional observational battery (FOB) and Irwin test in mice to screen for potential neurobehavioral effects.

Conclusion

The described application notes and protocols provide a robust framework for the preclinical pharmacological characterization of this compound. The successful completion of these studies will be critical in establishing a comprehensive understanding of its mechanism of action, efficacy, and safety profile, thereby supporting its further development as a potential therapeutic agent for cholestatic liver diseases.

References

Troubleshooting & Optimization

Technical Support Center: Identification of Piprofurol Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification of Piprofurol degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation during the analysis of this compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for several reasons:

  • Identifying Potential Degradants: They help to identify potential degradation products that could form under various environmental conditions, providing insight into the intrinsic stability of the molecule.[2][3][4]

  • Understanding Degradation Pathways: The results are instrumental in elucidating the degradation pathways and mechanisms of the drug substance.[2][3]

  • Developing Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][3]

  • Regulatory Requirements: Regulatory agencies like the ICH and FDA mandate forced degradation studies as part of the drug development and registration process.[1][2][3]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Based on ICH guidelines, the following stress conditions are typically employed:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) helps to identify acid and base-labile functionalities in the this compound molecule.[1][2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H2O2), is used to simulate oxidative degradation.[1]

  • Thermal Degradation: Heating the drug substance at elevated temperatures helps to assess its thermal stability.[2]

  • Photodegradation: Exposing the drug substance to light sources (e.g., UV and fluorescent lamps) is necessary to evaluate its photosensitivity.[2][5]

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a photodiode array (PDA) detector, is the primary tool for separating the drug from its degradation products and for initial quantification.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying the molecular weights of degradation products, which is a critical step in structure elucidation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile and thermally stable degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated degradation products.[10][11]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low).Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time. Increase the temperature for thermal degradation. Ensure appropriate light exposure for photolytic studies.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. A target degradation of 5-20% is generally recommended.[4]
Poor resolution between this compound and degradation peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient profile). Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Optimize the column temperature and flow rate.
Mass spectrometry data is difficult to interpret. The sample may contain multiple co-eluting components or complex fragmentation patterns.Improve chromatographic separation before MS analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements. Perform MS/MS experiments to obtain fragmentation patterns that can aid in structural elucidation.
Difficulty in isolating a specific degradation product for NMR analysis. The degradation product is present at a very low concentration or co-elutes with other impurities.Use preparative HPLC to isolate the impurity of interest. Optimize the preparative method for better separation and yield.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute it for analysis.

  • Thermal Degradation:

    • Place the solid this compound drug substance in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of this compound to the same thermal stress.

    • At the end of the exposure, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • At the end of the exposure, prepare samples for analysis.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system (CDS).

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Analyze the unstressed this compound sample to determine its retention time and peak purity.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Assess the resolution between the this compound peak and the degradation product peaks.

  • If separation is not adequate, modify the chromatographic conditions (e.g., gradient slope, mobile phase composition, column chemistry) until satisfactory resolution is achieved.

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C, 24h15.22DP1 (8.5 min)
0.1 M NaOH, RT, 8h25.83DP3 (12.1 min)
3% H2O2, RT, 24h8.51DP4 (15.3 min)
Thermal, 80°C, 48h5.11DP5 (18.9 min)
Photolytic12.72DP6 (20.4 min)

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcome Results Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Sample Analysis Base Base Hydrolysis Base->HPLC Sample Analysis Oxidation Oxidation Oxidation->HPLC Sample Analysis Thermal Thermal Thermal->HPLC Sample Analysis Photo Photolysis Photo->HPLC Sample Analysis LCMS LC-MS Analysis HPLC->LCMS Impurity Identification Method Validated Stability-Indicating Method HPLC->Method Isolation Isolation (Prep-HPLC) LCMS->Isolation For Structure Elucidation Pathway Degradation Pathway LCMS->Pathway NMR NMR Analysis Isolation->NMR Structure Confirmation NMR->Pathway This compound This compound Drug Substance This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Workflow for the identification and characterization of this compound degradation products.

troubleshooting_logic Start Analyze Stressed Sample by HPLC Check_Deg Is degradation between 5-20%? Start->Check_Deg Too_Low Increase Stress Severity Check_Deg->Too_Low No (<5%) Too_High Decrease Stress Severity Check_Deg->Too_High No (>20%) Check_Res Are all peaks well-resolved? Check_Deg->Check_Res Yes Too_Low->Start Too_High->Start Modify_Method Optimize HPLC Method Check_Res->Modify_Method No Proceed Proceed to Identification & Quantification Check_Res->Proceed Yes Modify_Method->Start

Caption: Troubleshooting logic for forced degradation sample analysis.

References

Technical Support Center: Optimizing Propofol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Propofol (2,6-diisopropylphenol).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for Propofol synthesis?

Common starting materials for Propofol synthesis include phenol and 4-hydroxybenzoic acid.[1][2] The classical approach involves the Friedel-Crafts alkylation of phenol with propylene gas or isopropanol.[2][3] A more modern approach utilizes 4-hydroxybenzoic acid to avoid the formation of undesired isomers.[1][2]

Q2: What are the main challenges in Propofol synthesis?

The primary challenges in Propofol synthesis include:

  • Formation of impurities: Traditional methods using phenol can lead to the formation of several impurities, such as 2,4-diisopropylphenol and 2,4,6-triisopropylphenol.[2][3]

  • Harsh reaction conditions: Seminal synthetic approaches often required high temperatures (up to 300°C) and pressures (up to 3000 bar).[2][3]

  • Purification: The removal of structurally similar impurities from the final product can be challenging and requires efficient purification steps.[2]

Q3: What is the advantage of using 4-hydroxybenzoic acid as a starting material?

Using 4-hydroxybenzoic acid as a starting material helps to prevent the formation of undesired alkylation products at the para position of the phenol ring.[1][2] This leads to a higher purity of the final Propofol product, which is crucial for its use as an active pharmaceutical ingredient (API).[2]

Q4: What are the key steps in Propofol synthesis using 4-hydroxybenzoic acid?

The synthesis from 4-hydroxybenzoic acid is a two-step process:

  • Double Friedel-Crafts Alkylation: 4-hydroxybenzoic acid is reacted with isopropyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to introduce two isopropyl groups at the ortho positions.[1][2]

  • Decarboxylation: The resulting 3,5-diisopropyl-4-hydroxybenzoic acid is then decarboxylated to yield Propofol.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Propofol - Suboptimal reaction temperature.- Inefficient mixing in continuous flow systems.- Inappropriate solvent or base.- Optimize the reaction temperature. For the decarboxylation step, temperatures around 150°C have shown high yields.[4]- In continuous flow synthesis, adjust the flow rate to improve mixing efficiency. An optimal total flow rate of 2.5 mL·min⁻¹ has been reported to give good yields.[1]- For the decarboxylation step, using n-butylamine as the base and DMF as the solvent has been effective.[4]
High Levels of Impurities (e.g., 2,4-diisopropylphenol) - Use of phenol as a starting material.- Non-selective alkylation.- Switch to 4-hydroxybenzoic acid as the starting material to direct alkylation to the ortho positions.[1][2]- Optimize catalyst and reaction conditions to favor ortho-alkylation. H-beta zeolite has shown high selectivity for 2,6-diisopropylphenol.[5]
Incomplete Decarboxylation - Insufficient reaction time or temperature.- Increase the residence time in a continuous flow reactor or the reaction time in a batch process.- Increase the reaction temperature. Studies have shown that higher temperatures can drive the reaction to completion, though a balance with yield must be considered.[1]
Reaction Mixture Clogging in Flow Reactor - Precipitation of starting material or intermediates.- Ensure complete dissolution of reagents in the chosen solvent before pumping into the reactor.[3]- Pre-heating the solutions and using a T-mixer can prevent precipitation.[2]

Experimental Protocols & Data

Protocol 1: Continuous Flow Synthesis of 3,5-diisopropyl-4-hydroxybenzoic Acid

This protocol describes the first step in the synthesis of Propofol from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Isopropyl alcohol

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Toluene

Procedure:

  • Prepare a solution of 4-hydroxybenzoic acid (0.4 M) in a 9:1 mixture of H₂SO₄/H₂O.

  • Prepare a solution of isopropyl alcohol (6 equivalents) in a 9:1 mixture of H₂SO₄/H₂O.

  • Heat both solutions to 35°C.

  • Pump the solutions at equal flow rates (e.g., 1.25 mL·min⁻¹) through a T-mixer heated to 60°C.

  • Pass the resulting mixture through a 100 mL PFA coil reactor also heated to 60°C.

  • Collect the output in a stirred solution of H₂O/toluene (1:1) at room temperature.[2]

Optimization of Alkylation in Continuous Flow:

EntryFlow Rate (mL·min⁻¹)Residence Time (min)Isolated Yield (%)
10.520075
21.010080
32.54084
45.02082

Data adapted from a study on the continuous flow synthesis of Propofol.[1]

Protocol 2: Continuous Flow Decarboxylation to Propofol

This protocol describes the second step to produce Propofol.

Materials:

  • 3,5-diisopropyl-4-hydroxybenzoic acid

  • n-Butylamine

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of 3,5-diisopropyl-4-hydroxybenzoic acid and n-butylamine (9.0 equivalents) in DMF.

  • Pump the solution through a stainless-steel continuous flow reactor.

  • Optimize the temperature and flow rate to achieve the desired yield and productivity.

Optimization of Decarboxylation in Continuous Flow:

EntryTemperature (°C)Flow Rate (mL·min⁻¹)Residence Time (min)Isolated Yield (%)Productivity ( g/day )
11300.100160907.5
21300.500328535.4
31400.600279346.2
41500.600279547.2
51501.000168973.3

Data adapted from a study on the scaled-up synthesis of Propofol under continuous-flow conditions.[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Decarboxylation Start 4-Hydroxybenzoic Acid + Isopropyl Alcohol Reagents1 H₂SO₄ / H₂O Reactor1 Flow Reactor (60°C) Start->Reactor1 Pump Reagents1->Reactor1 Intermediate 3,5-diisopropyl-4-hydroxybenzoic Acid Reactor1->Intermediate Reagents2 n-Butylamine / DMF Reactor2 Flow Reactor (150°C) Intermediate->Reactor2 Pump Reagents2->Reactor2 Product Propofol Reactor2->Product

Caption: Continuous flow synthesis workflow for Propofol.

TroubleshootingLogic Start Low Propofol Yield? ImpurityCheck High Impurities? Start->ImpurityCheck No ChangeSM Switch to 4-Hydroxybenzoic Acid Start->ChangeSM Yes IncompleteReaction Incomplete Reaction? ImpurityCheck->IncompleteReaction No ImpurityCheck->ChangeSM Yes OptimizeTemp Optimize Temperature and Flow Rate IncompleteReaction->OptimizeTemp No IncreaseTimeTemp Increase Residence Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes Success Yield Optimized OptimizeTemp->Success ChangeSM->Success IncreaseTimeTemp->Success

Caption: Troubleshooting logic for low Propofol yield.

References

Piprofurol (Propofol) Off-Target Effects in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of Piprofurol (presumed to be Propofol) in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Propofol?

Propofol's primary mechanism of action is the potentiation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through its interaction with GABA-A receptors.[1][2][3][4] This interaction increases the duration of the opening of the GABA-activated chloride channel, leading to hyperpolarization of neuronal membranes and subsequent sedative and anesthetic effects.[2]

Q2: Are there known off-target effects of Propofol observed in cell culture?

Yes, beyond its primary action on GABA-A receptors, Propofol has been reported to exert several off-target effects in various cell culture models. These include:

  • Inhibition of cell proliferation and induction of apoptosis: Studies have shown that Propofol can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer, in a dose-dependent manner and induce apoptosis.[5][6]

  • Effects on mitochondrial function: Propofol can impact mitochondrial function, which is a key consideration in cellular energy metabolism and apoptosis.

  • Modulation of signaling pathways: Research suggests that Propofol can influence signaling pathways such as the PI3K/AKT pathway.[6]

  • Interaction with other receptors and channels: At higher concentrations, Propofol may interact with other ion channels, such as sodium channels.[1][3]

Q3: What are some common unexpected results in cell culture that might be attributed to Propofol's off-target effects?

Researchers might observe the following unexpected outcomes in their cell culture experiments with Propofol:

  • Reduced cell viability or proliferation: A dose-dependent decrease in cell number or metabolic activity that is not related to the intended experimental endpoint.

  • Increased apoptosis or necrosis: Observation of a higher-than-expected percentage of dying cells.

  • Changes in cell morphology: Alterations in cell shape, adherence, or size.

  • Altered expression of signaling proteins: Unexpected changes in the phosphorylation status or total protein levels of key signaling molecules.

  • Contradictory results compared to more specific inhibitors: Discrepancies in experimental outcomes when comparing Propofol to a highly selective inhibitor of the intended target.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of Propofol in your cell culture experiments.

Problem Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected decrease in cell viability Propofol-induced apoptosis or general cytotoxicity.1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the IC50 for cytotoxicity. Aim to use the lowest effective concentration. 2. Time-course experiment: Assess cell viability at multiple time points to distinguish between acute toxicity and longer-term effects on proliferation. 3. Apoptosis vs. Necrosis Assay: Use assays like Annexin V/PI staining to determine the mode of cell death.
Inconsistent or irreproducible results Variability in off-target engagement due to experimental conditions.1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition.[7] 2. Use a positive control: Include a known, specific inhibitor of the target pathway to compare effects. 3. Confirm target engagement: If possible, use techniques like Western blotting for downstream targets to confirm the on-target effect is consistent.
Phenotype does not match expected on-target effect The observed phenotype is a result of one or more off-target interactions.1. Literature review: Search for known off-target effects of Propofol on pathways relevant to your observed phenotype. 2. Use orthogonal approaches: Employ alternative methods to modulate the target of interest (e.g., siRNA, CRISPR) and see if the phenotype is recapitulated.[8] 3. Off-target profiling: Consider techniques like kinase profiling or proteomic approaches to identify potential off-target binders.[9][10][11]

Methodologies for Investigating Off-Target Effects

Several experimental strategies can be employed to identify and characterize the off-target effects of a compound like Propofol.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct drug binding to target and off-target proteins in a cellular context.[12][13][14][15] The principle is that ligand binding increases the thermal stability of a protein.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., Propofol) and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).[16] An increase in the amount of a protein in the soluble fraction at higher temperatures in the drug-treated sample indicates stabilization and therefore binding.

Kinase Profiling

Given that many off-target effects are due to interactions with kinases, kinase profiling assays are a valuable tool.[9][10][11][17]

Experimental Protocol:

  • Compound Incubation: Incubate the compound of interest with a large panel of recombinant kinases.

  • Activity Measurement: Measure the activity of each kinase, typically by quantifying the phosphorylation of a substrate using methods like radiometric assays or fluorescence-based readouts.

  • Data Analysis: Determine the IC50 values for the compound against each kinase in the panel to identify potential off-target kinase interactions.

Chemical Proteomics

This approach uses chemical probes to identify the cellular targets of a small molecule.

Experimental Protocol:

  • Probe Synthesis: Synthesize a probe molecule that is a modified version of the drug, containing a reporter tag (e.g., biotin) and a reactive group for covalent binding.

  • Cell Treatment and Lysis: Treat cells with the probe, then lyse the cells.

  • Affinity Purification: Use the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the probe-bound proteins.

  • Protein Identification: Identify the pulled-down proteins using mass spectrometry.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Identifying Off-Target Effects

G Workflow for Off-Target Identification cluster_0 Initial Observation cluster_1 Confirmation and Characterization cluster_2 Off-Target Identification cluster_3 Validation A Unexpected Phenotype in Cell Culture with Propofol B Dose-Response and Time-Course Analysis A->B C Orthogonal Approaches (e.g., siRNA, CRISPR) A->C D Cellular Thermal Shift Assay (CETSA) B->D E Kinase Profiling B->E F Chemical Proteomics B->F C->D C->E C->F G Validate Hits with Secondary Assays D->G E->G F->G

Caption: A logical workflow for investigating unexpected experimental outcomes with Propofol.

Simplified GABA-A Receptor Signaling Pathway

G Propofol's Primary Mechanism of Action Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Increases Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: The primary signaling pathway affected by Propofol.

References

Technical Support Center: Propofol LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Propofol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of Propofol.

1. Why am I observing poor peak shape (tailing or fronting) for my Propofol peak?

Poor peak shape can be caused by several factors related to the column, mobile phase, or injection solvent.

  • Answer:

    • Column Contamination: The column can accumulate contaminants from the sample matrix, leading to peak tailing. Try flushing the column with a strong solvent or, if the contamination is severe, replace the column.[1]

    • Column Void: A void at the head of the column can cause split or broad peaks. This can result from silica dissolution if the mobile phase pH is above 7.[1] Consider using a more robust column type if operating at a higher pH.

    • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[1] Whenever possible, dissolve your sample in the initial mobile phase.

    • Secondary Interactions: Peak tailing for some, but not all, peaks can indicate secondary interactions between the analyte and the stationary phase.[1] Adding a buffer to the mobile phase can help minimize these interactions.

2. I am experiencing low sensitivity and cannot detect low concentrations of Propofol. What should I do?

Low sensitivity can stem from issues with the mass spectrometer settings, sample preparation, or chromatographic conditions.

  • Answer:

    • Mass Spectrometer Ionization: For Propofol, negative ion mode often produces a higher and cleaner signal than positive ion mode.[2] Ensure your mass spectrometer is set to the optimal ionization mode. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, APCI has been shown to be effective.[3][4]

    • Vaporizer Temperature: For methods using a heated nebulizer, the vaporizer temperature is crucial for sensitivity. Temperatures between 350-450 °C are often recommended for vaporizing methanol-based mobile phases effectively.[5]

    • Sample Preparation: A simple "dilute-and-shoot" method can be effective for urine samples, but for more complex matrices like plasma, a protein precipitation step is often necessary to reduce matrix effects.[6][7]

    • MS Performance: Verify the mass spectrometer's performance by directly infusing a tuning solution to ensure the instrument is functioning correctly.[8]

3. I am observing unexpected peaks or high background noise in my chromatogram. What is the likely cause?

High background noise or extraneous peaks can originate from contaminated solvents, improper sample preparation, or system contamination.

  • Answer:

    • Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.[8] Buffers should be freshly prepared, as microbial growth can occur within 24-48 hours.[1]

    • Sample Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the analysis.[6] An efficient sample cleanup protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove these interferences.[1][9]

    • System Contamination: Contamination can build up in the autosampler, injector, or column. Flush the entire system with an appropriate cleaning solution. An in-line filter installed between the autosampler and the column can help prevent particulate matter from reaching the column.[1]

4. What are the expected mass transitions (MRM) for Propofol and its metabolites?

Multiple Reaction Monitoring (MRM) is commonly used for the quantitative analysis of Propofol due to its high sensitivity and selectivity.[10]

  • Answer:

    • Propofol Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ of Propofol has an m/z of 177.[3][4] The most intense product ion is typically at m/z 161, resulting from the loss of a methane molecule (CH₄) from one of the isopropyl side chains.[2][3][4]

    • Metabolite Fragmentation: The fragmentation of hydroxylated metabolites can also be monitored. For example, if metabolism occurs on a side chain, you might observe fragments that are 16 Da greater than those of the parent Propofol.[2]

Quantitative Data Summary

The following tables summarize typical parameters for Propofol LC-MS analysis.

Table 1: Example LC Gradient Conditions

Time (min)% Mobile Phase B (e.g., Acetonitrile or Methanol with additive)
0.0 - 0.220
0.2 - 3.020 -> 90
3.0 - 3.890
3.8 - 4.020

Note: This is an example gradient and should be optimized for your specific column and system. A similar gradient has been used for the analysis of Propofol metabolites.[7]

Table 2: Mass Spectrometry Parameters for Propofol

ParameterValueReference
Ionization ModeNegative Electrospray (ESI) or APCI[2][3][4]
Precursor Ion (Q1)m/z 177[3][4]
Product Ion (Q3)m/z 161[2][3][4]
Capillary Voltage~2.4 kV (for ESI)[7]
Source Temperature~150 °C (for ESI)[7]

Experimental Protocols

Protocol 1: Basic Sample Preparation for Propofol Analysis in Plasma

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

Visualizations

Below are diagrams illustrating key workflows and concepts in Propofol LC-MS analysis.

cluster_workflow General LC-MS Troubleshooting Workflow Start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) Check_System Check LC System (Pressure, Leaks, Solvent Levels) Start->Check_System Check_MS Check MS System (Tuning, Calibration, Source) Start->Check_MS Check_Method Review Method Parameters (Gradient, Ionization Mode) Start->Check_Method Check_Sample Evaluate Sample Prep (Extraction, Matrix Effects) Start->Check_Sample Isolate_LC Isolate LC from MS (Run standards with UV detector) Check_System->Isolate_LC Isolate_MS Isolate MS from LC (Direct infusion of standard) Check_MS->Isolate_MS Optimize_Method Optimize Method (Gradient, Flow Rate, Temp.) Check_Method->Optimize_Method Optimize_Sample Optimize Sample Prep (Different extraction, dilution) Check_Sample->Optimize_Sample Isolate_LC->Optimize_Method Isolate_MS->Optimize_Method Solution Problem Resolved Optimize_Method->Solution Optimize_Method->Solution Optimize_Sample->Solution

Caption: A logical workflow for troubleshooting common LC-MS issues.

cluster_pathway Propofol Fragmentation Pathway (Negative Ion Mode) Propofol Propofol [M-H]⁻ m/z 177 Loss_CH4 Loss of CH₄ Propofol->Loss_CH4 Fragment Primary Fragment [M-H-CH₄]⁻ m/z 161 Loss_CH4->Fragment

Caption: Fragmentation of Propofol in negative ion mode MS/MS.

References

Technical Support Center: Troubleshooting Inconsistent Results in Propofol Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during animal studies with Propofol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the pharmacokinetic (PK) parameters of Propofol across my animal subjects?

A1: High inter-individual variability is a known characteristic of Propofol's pharmacokinetics.[1][2][3] This variability can be attributed to several factors, including:

  • Study Design and Drug Administration: Differences in the study protocol, such as the drug administration profile (bolus vs. infusion), can lead to varied PK parameters.[1][4] The timing and site of the first blood sample can also significantly influence the estimated volume of the central compartment.[5]

  • Animal Species and Metabolism: Propofol metabolism differs significantly across species. For instance, cats have a deficiency in UGT-glucuronosyltransferase, an important enzyme for Propofol metabolism, leading to slower elimination and prolonged half-life compared to other species.[5] Extrahepatic metabolism also plays a significant role, accounting for up to 40% of total clearance, and this can vary between species.[1]

  • Genetic Factors: Polymorphisms in genes encoding metabolic enzymes, such as Cytochrome P450 (CYP) isoforms (e.g., CYP2B6) and UDP-glucuronosyltransferase (UGT), can lead to unpredictable inter-individual differences in Propofol metabolism and effects.[2][3][6]

  • Physiological State of the Animal: Factors such as age, weight, sex, body condition score, and even the type of premedication used can significantly impact Propofol's pharmacokinetics.[7][8]

Q2: My results for Propofol's neurotoxicity in neonatal animals are inconsistent with published literature. What could be the cause?

A2: Research on Propofol-induced neurotoxicity in developing brains has shown varied outcomes.[9] Inconsistencies can arise from:

  • Animal Model and Age: The specific species, strain, and age of the neonatal animals at the time of exposure are critical variables. The brain's developmental stage during Propofol administration will significantly influence the extent of apoptosis and potential long-term cognitive effects.[9]

  • Dosage and Duration of Exposure: The dose and duration of Propofol infusion are key determinants of neurotoxicity. Prolonged and high-dose infusions are more likely to induce neuronal apoptosis.[1][9]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

If you are observing greater than expected variability in the pharmacokinetic parameters of Propofol in your animal studies, consider the following troubleshooting steps:

Troubleshooting Workflow for High PK Variability

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions start High Variability in Pharmacokinetic Data step1 Review Study Design: - Standardize drug administration? - Consistent blood sampling protocol? start->step1 step2 Evaluate Animal Model: - Consistent species, strain, age, and sex? - Screen for relevant genetic polymorphisms? step1->step2 step3 Assess Physiological Factors: - Consistent premedication? - Controlled diet and health status? step2->step3 step4 Refine Analytical Method: - Validate sample storage and processing? - Consistent analytical technique? step3->step4 solution1 Implement a more rigorous and standardized experimental protocol. step4->solution1 solution2 Characterize the genetic background of the animal model if feasible. step4->solution2 solution3 Increase sample size to account for inherent biological variability. step4->solution3

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Issue 2: Inconsistent Efficacy or Anesthetic Depth

If you are observing inconsistent anesthetic depth or efficacy at a given dose of Propofol, consider the following:

Factors Influencing Propofol Pharmacodynamics

G cluster_0 Input Factors cluster_1 Biological Processes cluster_2 Outcome genetics Genetic Profile (e.g., CYP2B6, UGT1A9 SNPs) pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) genetics->pk physio Physiological State (Age, Weight, Sex) physio->pk drug_admin Drug Administration (Dose, Rate) drug_admin->pk co_admin Co-administered Drugs co_admin->pk pd Pharmacodynamics (Anesthetic Depth, Efficacy) pk->pd

Caption: Factors influencing Propofol pharmacodynamics.

Data Presentation

Table 1: Summary of Propofol Pharmacokinetic Parameters in Different Animal Species
SpeciesDoseCompartmentsT½α (min)T½β (min)T½γ (min)Vdss (mL/kg)Cl (mL/min/kg)Reference
Dog7 mg/kg31.3 - 2.610.9 - 21.6180 - 5452500 - 350030 - 40[5]
Cat8 mg/kg22.645.4-240025.3[5]
Pig4 mg/kg31.113.9109570079[5]
Rabbit10 mg/kg30.67.45610000340[5][10]
Rat10 mg/kg31.511.560470080[5][10]

T½α, T½β, and T½γ represent the half-lives of the distribution and elimination phases. Vdss is the apparent volume of distribution at steady state. Cl is the total body clearance.

Experimental Protocols

General Protocol for Pharmacokinetic Study of Propofol in Rodents

This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.

Experimental Workflow for a Rodent PK Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatize Animal Acclimatization (e.g., 1 week) catheterize Catheterize Jugular Vein (for blood sampling) acclimatize->catheterize administer Administer Propofol (IV bolus or infusion) catheterize->administer sample Collect Serial Blood Samples (e.g., 2, 5, 10, 20, 40, 60, 120, 240 min) administer->sample process Process Blood Samples (Centrifuge to get plasma) sample->process analyze Analyze Propofol Concentration (e.g., HPLC or GC-MS) process->analyze model Pharmacokinetic Modeling (e.g., two- or three-compartment model) analyze->model

Caption: Workflow for a typical rodent pharmacokinetic study.

Methodology Details:

  • Animal Model: Specify the species, strain, age, and sex of the rodents being used.

  • Housing and Environment: Maintain animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Catheterization: Surgically implant a catheter into the jugular vein for serial blood sampling. Allow for a recovery period before the experiment.

  • Drug Formulation and Administration: Use a commercially available emulsion of Propofol. Administer a single intravenous (IV) bolus dose or a continuous infusion at a specified rate.

  • Blood Sampling: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). The volume of each sample should be minimized to avoid excessive blood loss.

  • Sample Processing and Storage: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Analytical Method: Determine the concentration of Propofol in the plasma samples using a validated high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) method.[10]

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to fit the plasma concentration-time data to a multi-compartment model (typically two or three compartments for Propofol) to determine key PK parameters.[10]

References

Technical Support Center: Piprofurol (Propofol) Toxicity and Adverse Effects Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the toxicity and mitigation of adverse effects associated with Piprofurol (commonly known as Propofol).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Propofol) and what is its primary mechanism of action?

A1: this compound, widely known as Propofol, is a short-acting intravenous hypnotic agent used for the induction and maintenance of anesthesia, procedural sedation, and in intensive care units (ICUs) for sedation of mechanically ventilated patients.[1][2][3] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, which slows the channel-closing time and, at higher doses, may directly activate the receptor.[4][5]

Q2: What are the most common adverse effects observed during this compound (Propofol) administration?

A2: The most frequently reported adverse effect is pain upon injection, particularly in smaller veins.[4] Other common side effects include hypotension (a drop in blood pressure), transient apnea (temporary cessation of breathing) following induction doses, and myoclonus (brief, involuntary muscle twitching).[1][4]

Q3: What is Propofol Infusion Syndrome (PRIS) and what are its key features?

A3: Propofol Infusion Syndrome (PRIS) is a rare but life-threatening adverse event associated with prolonged, high-dose infusions of Propofol.[4][6] Key features of PRIS include severe metabolic acidosis, rhabdomyolysis (breakdown of muscle tissue), hyperkalemia (high potassium levels), and cardiovascular collapse.[5] It is most commonly reported in critically ill pediatric and adult patients.[4][5]

Q4: Are there any known drug interactions that can exacerbate this compound (Propofol) toxicity?

A4: Yes, co-administration of Propofol with other central nervous system (CNS) depressants, such as benzodiazepines and opioids, can potentiate its respiratory depressant and hypotensive effects.[1][7] Caution is also advised when using Propofol with other drugs that may prolong the QT interval.[1]

Q5: What are the known effects of this compound (Propofol) on major organ systems?

A5:

  • Cardiovascular System: Propofol typically causes vasodilation, leading to a decrease in blood pressure.[4] It can also cause bradycardia (slow heart rate).[8]

  • Respiratory System: It is a potent respiratory depressant and can cause apnea, especially after a bolus dose.[1][4]

  • Central Nervous System: Propofol decreases cerebral blood flow, intracranial pressure, and cerebral oxygen consumption.[1][4]

  • Other: Rarely, it can cause a green discoloration of the urine.[1][4]

Troubleshooting Guides

Issue 1: Managing Injection Site Pain

Symptoms: The patient reports burning or stinging pain at the injection site immediately following administration.

Troubleshooting Steps:

  • Administer Lidocaine: Pre-treatment with intravenous lidocaine before the Propofol bolus can significantly reduce the incidence and severity of injection pain.[1][4]

  • Select a Larger Vein: Whenever possible, administer Propofol through a large vein, such as in the antecubital fossa, to minimize irritation.[4]

  • Slow Infusion Rate: A slower rate of infusion can also help to mitigate the pain experienced upon injection.[4]

Issue 2: Addressing Hypotension

Symptoms: A significant drop in blood pressure (e.g., a decrease of 30% or more from baseline) is observed after Propofol administration.[4]

Troubleshooting Steps:

  • Dose and Rate Adjustment: The hypotensive effect of Propofol is dose and rate-dependent.[4] Reduce the infusion rate or administer smaller, more frequent boluses.

  • Fluid Administration: Ensure the patient is adequately hydrated. In hypovolemic patients, the hypotensive effects can be more pronounced.[1]

  • Concurrent Medications: Be mindful of other medications that can cause hypotension, such as opioids, and adjust dosages accordingly.[4]

Issue 3: Mitigating Respiratory Depression

Symptoms: The patient exhibits a decreased respiratory rate, apnea, or a reduction in oxygen saturation following Propofol administration.

Troubleshooting Steps:

  • Continuous Monitoring: Always monitor oxygenation, ventilation, and circulation during Propofol administration.[1]

  • Dose Titration: Carefully titrate the dose of Propofol to the desired level of sedation while minimizing respiratory depression.

  • Airway Support: Be prepared to provide airway support, including supplemental oxygen and, if necessary, manual or mechanical ventilation.[1]

Quantitative Data Summary

Adverse EffectIncidence/MagnitudeMitigating Factors
Injection Site Pain Most common adverse reaction[1]Pre-treatment with IV lidocaine, use of larger veins, slower infusion rate[1][4]
Hypotension Blood pressure drops of 30% or more have been reported[4]Slower administration rate, dose reduction, adequate hydration, caution with concurrent opioids[4]
Apnea Frequently observed, can persist for longer than 60 seconds[4]Dose-dependent, careful titration, monitoring of ventilation[1][4]
Propofol Infusion Syndrome (PRIS) Rare but serious[4]Avoid prolonged high-dose infusions (>5 mg/kg/h for more than 48 hours)[5]

Experimental Protocols

Protocol: Evaluating the Efficacy of Pre-emptive Analgesia in Mitigating Propofol-Induced Injection Pain

Objective: To determine if pre-treatment with intravenous lidocaine is effective in reducing the incidence and severity of pain on injection of Propofol.

Methodology:

  • Subject Recruitment: Recruit a cohort of adult patients scheduled for a procedure requiring Propofol-induced sedation. Obtain informed consent.

  • Randomization: Randomly assign subjects to one of two groups:

    • Group A (Control): Receives a placebo (normal saline) injection prior to Propofol administration.

    • Group B (Treatment): Receives an intravenous injection of lidocaine (e.g., 40 mg) prior to Propofol administration.

  • Blinding: The study should be double-blinded, where neither the patient nor the individual assessing the pain outcome is aware of the group assignment.

  • Propofol Administration: Administer a standardized dose of Propofol through a vein on the dorsum of the hand.

  • Pain Assessment: Immediately following Propofol injection, assess the patient's pain level using a validated pain scale (e.g., a 4-point verbal rating scale: 0 = no pain, 1 = mild pain, 2 = moderate pain, 3 = severe pain).

  • Data Analysis: Compare the pain scores between the control and treatment groups using appropriate statistical methods (e.g., Chi-square test or Mann-Whitney U test).

Visualizations

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Chloride_ion Chloride Ions (Cl-) GABA_A->Chloride_ion Increases influx of Propofol Propofol Propofol->GABA_A Binds to and positively modulates GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Leads to

Caption: Mechanism of action of Propofol on the GABA-A receptor.

G start Start: Patient requires sedation assess_respiratory Assess Baseline Respiratory Function (Rate, SpO2) start->assess_respiratory administer_propofol Administer Propofol (Titrate to effect) assess_respiratory->administer_propofol monitor_continuously Continuously Monitor Respiratory Rate and SpO2 administer_propofol->monitor_continuously respiratory_depression Respiratory Depression Detected? (Apnea, decreased SpO2) monitor_continuously->respiratory_depression provide_support Provide Airway Support (Supplemental O2, Ventilation) respiratory_depression->provide_support Yes end End: Sedation achieved with stable respiratory function respiratory_depression->end No adjust_dose Reduce or Pause Propofol Infusion provide_support->adjust_dose adjust_dose->monitor_continuously

Caption: Experimental workflow for assessing and managing Propofol-induced respiratory depression.

G prolonged_infusion Prolonged, High-Dose Propofol Infusion clinical_suspicion Clinical Suspicion of PRIS (Metabolic Acidosis, Rhabdomyolysis, Cardiovascular Collapse) prolonged_infusion->clinical_suspicion stop_propofol Immediately Discontinue Propofol Infusion clinical_suspicion->stop_propofol Yes supportive_care Provide Supportive Care (Hemodynamic support, Renal replacement therapy) stop_propofol->supportive_care monitor_labs Monitor Labs (Creatine Kinase, Lactate, Potassium) supportive_care->monitor_labs alternative_sedation Initiate Alternative Sedation monitor_labs->alternative_sedation resolution Resolution of Symptoms alternative_sedation->resolution

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide pertains to the anesthetic agent Propofol . The term "Piprofurol" as originally queried did not yield any results in scientific literature searches, and it is presumed to be a typographical error. The following content is based on published research regarding Propofol's effects on overcoming chemoresistance in cancer cell lines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to chemotherapeutic agents, and exploring the potential of Propofol to overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to a standard chemotherapeutic agent. How can I confirm and quantify this resistance?

A1: The most common method to quantify drug resistance is to compare the half-maximal inhibitory concentration (IC50) of the drug in your resistant cell line to the parental (non-resistant) cell line. A significantly higher IC50 in the resistant line confirms resistance.[1][2] The IC50 can be determined using a cell viability assay, such as the MTT assay.

Q2: What is the general principle behind using Propofol to overcome chemoresistance?

A2: Propofol has been shown to re-sensitize resistant cancer cells to various chemotherapeutic drugs, including cisplatin, doxorubicin, and paclitaxel.[3][4][5][6][7] It can achieve this through several mechanisms, such as inhibiting key signaling pathways involved in drug resistance, promoting apoptosis, and potentially regulating the expression of microRNAs.[8][9][10][11]

Q3: Which signaling pathways are implicated in Propofol-mediated reversal of chemoresistance?

A3: Research has shown that Propofol can modulate several signaling pathways to overcome drug resistance. These include:

  • Wnt/β-catenin pathway: Propofol has been observed to inhibit this pathway, which is involved in cell proliferation and drug resistance.[3][9]

  • HIF-1α pathway: Under hypoxic conditions, which can contribute to drug resistance, Propofol can suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[12][13]

  • FOXO1 pathway: In some ovarian cancer cells, Propofol in combination with cisplatin was found to promote cell apoptosis by elevating the activity of the FOXO1 pathway.[8]

  • NF-κB pathway: Propofol may abolish the gemcitabine-induced DNA-binding activity of NF-κB in pancreatic tumors, leading to increased sensitivity to gemcitabine.[13][14]

Q4: Can Propofol affect the expression of ATP-binding cassette (ABC) transporters?

A4: Overexpression of ABC transporters is a major mechanism of multidrug resistance, as they can efflux chemotherapeutic drugs from cancer cells.[15][16][17][18] Some studies suggest that Propofol may enhance chemotherapy sensitivity by downregulating HIF-1α and, consequently, ABC transporters.[13]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values when testing Propofol's effect on chemoresistance.
Possible Cause Troubleshooting Step
Cell passage number and health Ensure consistent use of cells within a specific passage number range. Visually inspect cells for normal morphology before each experiment.
Inconsistent drug concentrations Prepare fresh serial dilutions of Propofol and the chemotherapeutic agent for each experiment. Verify stock concentrations.
Variability in cell seeding density Optimize and strictly adhere to a consistent cell seeding density for your cell line in viability assays.
Incubation time variability Standardize the incubation times for drug treatment and assay development.
Assay reagent issues Use fresh, properly stored assay reagents (e.g., MTT solution, DMSO).[19]
Problem 2: No significant change in chemoresistance after Propofol treatment.
Possible Cause Troubleshooting Step
Suboptimal Propofol concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of Propofol for your specific cell line.
Inappropriate treatment duration Vary the incubation time with Propofol to identify the most effective duration for sensitizing cells to the chemotherapeutic agent.
Cell line-specific resistance mechanisms The resistance mechanism in your cell line may not be affected by the pathways Propofol modulates. Consider investigating the specific resistance mechanism (e.g., specific ABC transporter overexpression, target mutation).
Experimental setup Ensure proper controls are included in your experiment (e.g., cells treated with Propofol alone, chemotherapeutic agent alone, and the combination).

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of Propofol on chemosensitivity.

Table 1: Effect of Propofol on Cisplatin (DDP) IC50 in Lung Cancer Cell Lines [3]

Cell LineTreatmentDDP IC50 (µM)
A549 DDP aloneData not specified
DDP + 5 µg/mL PropofolReduced IC50
A549/DDP (Cisplatin-resistant) DDP aloneHigher than A549
DDP + 5 µg/mL PropofolSignificantly Reduced IC50

Table 2: Effect of Propofol on Cisplatin (DDP) IC50 in Ovarian Cancer Cell Lines [7]

Cell LineTreatmentDDP IC50 (µM)
A2780 DDP alone14.7
A2780/DDP (Cisplatin-resistant) DDP alone40.2

Table 3: Synergistic Effects of Propofol with Chemotherapeutics in Ovarian Cancer Cell Lines [6]

Cell LineChemotherapeuticED50 (Drug alone)ED50 (Drug + Propofol)
SKOV3 Cisplatin31.6 µM5.3 µM
Doxorubicin0.8 µM0.38 µM
OVCAR3 Doxorubicin3.2 µM0.1 µM

Table 4: Effect of Propofol on Viability of Triple-Negative Breast Cancer Cells (MDA-MB-231) in Combination with Doxorubicin or Paclitaxel [5]

TreatmentCell Viability (%)
Doxorubicin (0.5 µg/ml) alone72.83 ± 3.22
Doxorubicin (0.5 µg/ml) + Propofol (10 µg/ml)56.90 ± 1.42
Paclitaxel (0.5 µg/ml) alone75.73 ± 2.15
Paclitaxel (0.5 µg/ml) + Propofol (10 µg/ml)64.68 ± 3.76

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line[1][2]

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.

  • Determine the initial drug concentration: Start by treating the parental cell line with a low concentration of the chemotherapeutic agent (e.g., IC10 or IC20).

  • Continuous exposure: Culture the cells in the presence of the drug until they resume a normal growth rate.

  • Dose escalation: Gradually increase the drug concentration in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.

  • Maintenance of resistance: Once the desired level of resistance is achieved, maintain the cell line in a medium containing a maintenance concentration of the drug to prevent the loss of the resistant phenotype.

  • Confirmation of resistance: Periodically determine the IC50 of the resistant cell line and compare it to the parental line to confirm and monitor the level of resistance.

Protocol 2: MTT Assay for Cell Viability and IC50 Determination[19][20][21][22]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, with or without a fixed concentration of Propofol. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 3: Western Blotting for Protein Expression Analysis[23][24][25][26][27]
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Visualizations

experimental_workflow_for_chemoresistance_reversal Experimental Workflow for Investigating Chemoresistance Reversal cluster_cell_culture Cell Culture & Resistance Development cluster_treatment Experimental Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis parental_cells Parental Cancer Cell Line resistant_cells Drug-Resistant Cell Line parental_cells->resistant_cells Continuous drug exposure treatment_groups Treatment Groups: - Control - Chemo Drug alone - Propofol alone - Chemo Drug + Propofol parental_cells->treatment_groups resistant_cells->treatment_groups viability_assay Cell Viability Assay (e.g., MTT) treatment_groups->viability_assay western_blot Western Blot (Protein Expression) treatment_groups->western_blot migration_assay Migration/Invasion Assay (e.g., Transwell) treatment_groups->migration_assay ic50_determination IC50 Determination viability_assay->ic50_determination pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis phenotypic_analysis Phenotypic Analysis (Migration, Invasion) migration_assay->phenotypic_analysis

Caption: Workflow for studying Propofol-mediated reversal of chemoresistance.

propofol_signaling_pathways Signaling Pathways Modulated by Propofol in Chemoresistance cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects propofol Propofol wnt_beta_catenin Wnt/β-catenin Pathway propofol->wnt_beta_catenin Inhibits hif1a HIF-1α Pathway propofol->hif1a Inhibits nf_kb NF-κB Pathway propofol->nf_kb Inhibits increased_apoptosis Increased Apoptosis propofol->increased_apoptosis decreased_proliferation Decreased Cell Proliferation wnt_beta_catenin->decreased_proliferation reversal_of_resistance Reversal of Chemoresistance hif1a->reversal_of_resistance nf_kb->reversal_of_resistance decreased_proliferation->reversal_of_resistance increased_apoptosis->reversal_of_resistance

Caption: Propofol's modulation of key signaling pathways in chemoresistance.

References

Technical Support Center: Propofol Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propofol. The following information addresses common issues related to assay interference and artifacts that may be encountered during experimental procedures.

General Information

Q1: What is Propofol and what is its primary mechanism of action?

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic agent.[1][2][3] Its primary mechanism of action is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3][4] This interaction increases the duration of the opening of the chloride channel, leading to hyperpolarization of the postsynaptic neuronal membrane and a subsequent inhibitory effect on neurotransmission.[1]

Analytical Assays for Propofol

Q2: What are the common analytical methods for quantifying Propofol in biological samples?

Several analytical methods are employed for the quantification of Propofol in various biological matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

A summary of these methods is presented in the table below:

MethodDetection MethodSample Pre-treatmentReported Limit of Quantification (LOQ)Reference
HPLCFluorometricProtein precipitation or Solid Phase Extraction (SPE)3 - 400 ng/mL[7]
GC-MSMass SpectrometrySolvent or Solid Phase Extraction2.5 - 10 ng/mL[7]
LC-MS/MSTandem Mass SpectrometrySolvent or Solid Phase ExtractionAs low as 0.1 ng/mL[7]

Experimental Protocol: Quantification of Propofol in Human Plasma using GC-MS

This protocol provides a general workflow for the determination of Propofol concentrations in human plasma.

Materials:

  • Human plasma samples

  • Propofol standard

  • Internal standard (e.g., Thymol)

  • Heptane

  • Methanol

  • Mixed-mode cation exchange/reversed-phase (MCX) solid-phase extraction (SPE) cartridges

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 0.2 mL of plasma, add the internal standard.

  • Extraction:

    • Perform a single-step basic extraction using 100 µL of heptane.[6]

    • Alternatively, for a more purified sample, use MCX SPE cartridges. Elute Propofol with 100% methanol.[8]

  • GC-MS Analysis:

    • Inject the extracted sample directly into the GC-MS.

    • Due to the volatility of Propofol, avoid concentration steps if possible.[8]

  • Data Analysis:

    • Quantify Propofol concentration by comparing the peak area ratio of Propofol to the internal standard against a calibration curve.

cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_end Result start Start plasma Human Plasma Sample start->plasma add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction gcms GC-MS Injection extraction->gcms quant Quantification gcms->quant end Propofol Concentration quant->end

Propofol Quantification Workflow

Assay Interference and Artifacts

Q3: My activated Partial Thromboplastin Time (aPTT) assay results are inconsistent when testing samples from subjects receiving Propofol. What could be the cause?

This is a known interference. Propofol is formulated in a lipid emulsion, which can cause lipemia (an excess of lipids in the blood).[9][10] This lipemia can interfere with optical-based coagulation assays, such as the aPTT assay, that rely on light transmission to measure clot formation.[9][11][12] The lipid particles scatter light, leading to erroneously shortened aPTT results.[12]

Troubleshooting aPTT Interference:

StepActionExpected Outcome
1Sample Ultracentrifugation This is the primary method to remove lipid particles from the sample.[9][13]
2Use an Alternative Assay Consider using a coagulation test that is not based on optical detection, such as an anti-Xa assay for monitoring heparin.[13]
3Wavelength Adjustment Some optical analyzers can be adjusted to use higher wavelengths (>650 nm) to minimize interference from lipemia.[12]

Q4: Are there other types of assays affected by Propofol's formulation?

Yes, any chromogenic or turbidimetric assay that relies on optical density measurements can potentially be affected by the lipemic nature of samples from patients receiving Propofol.[12]

Propofol and Cellular Signaling Pathways

Q5: How does Propofol interact with intracellular signaling pathways?

Propofol is known to modulate several key signaling pathways, which may be of interest to researchers studying its broader cellular effects beyond anesthesia. These include the PI3K/Akt and JAK2/STAT3 pathways.

  • PI3K/Akt Pathway: Propofol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and anti-apoptosis.[14][15] This activation can be inhibited by wortmannin, a PI3K inhibitor.[14][15]

  • JAK2/STAT3 Pathway: Propofol can also induce the phosphorylation of STAT3, a key component of the JAK2/STAT3 pathway, which is also implicated in cardioprotective signaling.[14]

  • Crosstalk between Pathways: Interestingly, there is evidence of crosstalk between the PI3K/Akt and JAK2/STAT3 pathways in response to Propofol. Inhibition of the PI3K/Akt pathway can reduce Propofol-induced STAT3 phosphorylation, and conversely, inhibition of the JAK2/STAT3 pathway can inhibit Propofol-induced Akt phosphorylation.[14]

cluster_propofol Propofol cluster_pathways Signaling Pathways cluster_effects Cellular Effects propofol Propofol pi3k_akt PI3K/Akt Pathway propofol->pi3k_akt jak2_stat3 JAK2/STAT3 Pathway propofol->jak2_stat3 pi3k_akt->jak2_stat3 Crosstalk anti_apoptosis Anti-apoptosis pi3k_akt->anti_apoptosis cardioprotection Cardioprotection jak2_stat3->cardioprotection

Propofol's Influence on Signaling Pathways

Q6: I am studying neuroinflammation. Does Propofol have any effect on microglial activation?

Yes, Propofol has been shown to inhibit the pro-inflammatory responses of microglia.[16] It can reduce the mRNA levels of pro-inflammatory genes such as Tnf, Nos2, and NF-κB pathway-related genes.[16] This anti-inflammatory effect is mediated, at least in part, through the miR-106b/Pi3k/Akt axis.[16][17]

Experimental Protocol: Investigating Propofol's Effect on Microglial Activation

This protocol outlines a general approach to studying the impact of Propofol on lipopolysaccharide (LPS)-induced microglial activation.

Materials:

  • Primary microglia cell culture

  • Lipopolysaccharide (LPS)

  • Propofol

  • RNA extraction kit

  • qRT-PCR system and reagents

  • Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary microglia.

    • Treat cells with LPS to induce an inflammatory response.

    • Co-treat a subset of LPS-stimulated cells with Propofol at various concentrations.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the different treatment groups.

    • Perform qRT-PCR to measure the mRNA levels of inflammatory genes (Tnf, Nos2, etc.).

  • Protein Analysis (Western Blot):

    • Prepare cell lysates from the treatment groups.

    • Perform Western blotting to assess the phosphorylation status of key signaling proteins, such as Akt.

  • Data Analysis:

    • Compare the gene and protein expression levels between the different treatment groups to determine the effect of Propofol.

lps LPS microglia Microglia lps->microglia activation Activation (Pro-inflammatory) microglia->activation propofol Propofol propofol->microglia inhibition Inhibition of Activation propofol->inhibition

Propofol's Effect on Microglial Activation

References

Piprofurol batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propofol. The information addresses common issues encountered during experiments, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the sedative effect of Propofol between different batches from the same supplier. What could be the cause?

A1: Batch-to-batch pharmacokinetic variability is a documented issue for intravenously administered drugs like Propofol.[1][2][3] This can arise from minor differences in the manufacturing process, which may affect the physicochemical properties of the emulsion, such as droplet size distribution and stability.[4] These variations can, in turn, influence the drug's bioavailability and, consequently, its sedative effect. It is also crucial to ensure consistent experimental conditions, as factors like animal strain, age, and physiological state can impact the response to anesthetics.

Q2: Our lab has noticed that older batches of Propofol seem less potent. How should we properly store Propofol to ensure its stability?

A2: Propofol is formulated as an oil-in-water emulsion, which is thermodynamically unstable.[4] The stability of Propofol is generally less than 24 hours once opened, and it is recommended to store it in cold, dark conditions.[5] Glass packaging has been shown to promote stability better than plastic.[5] Over time, the emulsion can break down, leading to an increase in droplet size, which may affect its potency and safety.[4] For long-term storage, adhere strictly to the manufacturer's recommendations.

Q3: Can we mix Propofol with other drugs in the same infusion line?

A3: Co-administration of Propofol with other drugs can lead to incompatibility, as Propofol is a lipid emulsion and many other intravenous drugs are water-soluble.[5] Mixing can destabilize the emulsion. Propofol has been shown to be incompatible with a number of drugs.[5] Always consult compatibility charts before co-administering any drug with Propofol.

Q4: What are the key signaling pathways modulated by Propofol that we should consider in our experimental design?

A4: Propofol primarily exerts its sedative and anesthetic effects by potentiating the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6][7] Additionally, Propofol has been shown to modulate several other signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are involved in cell survival and inflammation.[8] It can also inhibit NMDA receptors and modulate calcium influx.[8][9] Understanding these pathways is crucial when investigating the molecular mechanisms of Propofol's effects.

Troubleshooting Guides

Issue 1: Inconsistent In Vitro/In Vivo Results

If you are experiencing variability in your experimental outcomes, consider the following troubleshooting workflow:

G start Inconsistent Experimental Results Observed check_protocol Verify Experimental Protocol Consistency start->check_protocol check_reagents Assess Propofol Batch and Preparation check_protocol->check_reagents Protocol Consistent qc_tests Perform Quality Control on Propofol Batch check_reagents->qc_tests analyze_data Re-analyze Data for Confounding Variables qc_tests->analyze_data QC Passes contact_supplier Contact Supplier for Batch Information qc_tests->contact_supplier QC Fails new_batch Test a New Batch of Propofol analyze_data->new_batch contact_supplier->new_batch resolve Issue Resolved new_batch->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Unexpected Cellular Responses

Propofol's effects extend beyond GABAergic signaling. If you observe unexpected cellular responses, consider its impact on alternative pathways.

G propofol Propofol gaba GABA-A Receptor (Potentiation) propofol->gaba pi3k PI3K/Akt Pathway (Modulation) propofol->pi3k jak_stat JAK/STAT Pathway (Activation) propofol->jak_stat nmda NMDA Receptor (Inhibition) propofol->nmda sedation Sedation/Anesthesia gaba->sedation neuroprotection Neuroprotection/ Anti-inflammatory Effects pi3k->neuroprotection jak_stat->neuroprotection nmda->neuroprotection

Caption: Key signaling pathways modulated by Propofol.

Data on Propofol Formulation and Stability

The following table summarizes key information regarding the formulation and stability of Propofol emulsions.

ParameterTypical Value/RecommendationReference
Formulation Oil-in-water emulsion[4][5]
Composition 1% or 2% Propofol, soybean oil, egg lecithin, glycerol[5][9]
pH 7.0 - 8.5[5]
Solubility Very slightly soluble in water (lipophilic)[5][9]
Storage Store in a cold, dark place.[5]
Opened Vial Stability Less than 24 hours[5]
Packaging Glass packaging is preferred for stability.[5]

Experimental Protocols

Protocol 1: Quality Control Testing of Propofol Batches

To mitigate the impact of batch-to-batch variability, it is advisable to perform in-house quality control on new batches of Propofol before use in critical experiments. This protocol is adapted from general pharmaceutical quality control principles.[10]

Objective: To ensure the identity, purity, and concentration of Propofol in a given batch.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Propofol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of the Propofol reference standard of known concentrations in acetonitrile.

  • Sample Preparation: Dilute the Propofol emulsion from the batch to be tested with acetonitrile to a concentration within the range of the standard solutions.

  • HPLC Analysis:

    • Inject the standard and sample preparations into the HPLC system.

    • Use a suitable C18 column.

    • Employ a mobile phase of acetonitrile and water at an appropriate ratio.

    • Set the UV detector to the wavelength of maximum absorbance for Propofol.

  • Data Analysis:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Assay (Concentration): Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of Propofol in the sample based on its peak area and the calibration curve.

    • Purity (Impurities): Analyze the chromatogram for any additional peaks, which may indicate the presence of impurities. Quantify these based on their area relative to the main Propofol peak.

Protocol 2: Animal Anesthesia Protocol (Rat Model)

This is a general guideline for inducing and maintaining anesthesia in rats for experimental procedures. Dosages may need to be adjusted based on the specific strain, age, and health of the animals.

Objective: To achieve a stable plane of anesthesia for surgical or imaging procedures.

Materials:

  • Propofol emulsion (1% or 2%)

  • Syringe pump

  • Intravenous (IV) catheter

  • Heating pad

  • Monitoring equipment (e.g., pulse oximeter)

Methodology:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosage.

    • Place an IV catheter, typically in the tail vein.

    • Allow the animal to acclimate to the experimental setup.

  • Induction:

    • Administer an induction dose of Propofol. A typical dose might be in the range of 10 mg/kg/min until loss of the righting reflex.[11]

  • Maintenance:

    • Once the desired level of anesthesia is achieved, reduce the infusion rate to a maintenance dose. This will need to be titrated based on the animal's response, monitoring for indicators such as withdrawal reflex to a toe pinch.

  • Monitoring:

    • Continuously monitor vital signs, including heart rate, respiratory rate, and oxygen saturation.

    • Maintain the animal's body temperature using a heating pad.

  • Recovery:

    • Discontinue the Propofol infusion.

    • Continue to monitor the animal until it has fully recovered the righting reflex and is ambulatory.

References

Validation & Comparative

Ciprofol vs. Propofol: A Comparative Efficacy and Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anesthetic agent Ciprofol against the standard compound, Propofol. The information presented is based on available clinical trial data and aims to offer an objective overview of their respective efficacy, safety profiles, and pharmacological characteristics.

Executive Summary

Ciprofol, a new short-acting intravenous anesthetic, has emerged as a promising alternative to Propofol.[1] Clinical studies indicate that Ciprofol demonstrates comparable efficacy to Propofol in inducing and maintaining general anesthesia and sedation.[2][3] Notably, Ciprofol is associated with a lower incidence of injection site pain and may offer a more favorable safety profile regarding specific adverse events.[2][3][4]

Mechanism of Action

Both Ciprofol and Propofol are thought to exert their sedative and hypnotic effects through the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter in the central nervous system.[1][5] This interaction enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.[5]

cluster_Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens channel Ciprofol Ciprofol Ciprofol->GABA_A_Receptor Binds to and potentiates Propofol Propofol Propofol->GABA_A_Receptor Binds to and potentiates GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation & Anesthesia Hyperpolarization->Sedation

Caption: Mechanism of action for Ciprofol and Propofol.

Efficacy Comparison

Clinical trials have consistently demonstrated that Ciprofol is non-inferior to Propofol in terms of anesthetic and sedative success rates across various procedures.

Efficacy OutcomeCiprofolPropofolKey FindingsCitations
Success Rate of Sedation 100%100%Non-inferiority established in outpatient gynecological procedures.[4]
Success Rate of General Anesthesia/Sedation Significantly HigherStandardCiprofol showed a statistically significant increase in the success rate.[2]
Success Rate of Endoscopy No significant differenceNo significant differenceBoth agents are highly effective for procedural sedation.[2]

Safety and Tolerability Profile

A key differentiator between Ciprofol and Propofol lies in their safety and tolerability profiles, with Ciprofol showing advantages in reducing injection pain and certain adverse events.

Safety ParameterCiprofolPropofolKey FindingsCitations
Injection Site Pain Significantly Lower Incidence (e.g., 6.7%)Higher Incidence (e.g., 61.4%)Ciprofol is associated with substantially less pain on injection.[3][4]
Overall Adverse Events Significantly Lower IncidenceHigher IncidenceCiprofol demonstrated a better overall safety profile.[2]
Hypotension Significantly Lower IncidenceHigher IncidenceCiprofol may offer better hemodynamic stability.[3]
Patient Satisfaction HigherLowerPatients reported greater satisfaction with Ciprofol.[2]

Experimental Protocols

The comparative data presented is derived from multicenter, randomized, controlled clinical trials. A general workflow for such a trial is outlined below.

Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization Group_A Ciprofol Arm Randomization->Group_A Group_B Propofol Arm Randomization->Group_B Procedure Anesthesia Induction & Maintenance for Procedure Group_A->Procedure Group_B->Procedure Data_Collection Data Collection (Efficacy & Safety) Procedure->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Results Analysis->Results

Caption: Generalized clinical trial workflow.

A typical phase III randomized controlled trial evaluating the efficacy and safety of Ciprofol versus Propofol for sedation in a specific procedure would involve the following key steps:

  • Patient Selection: Enrollment of eligible adult patients scheduled for the procedure who require sedation.

  • Randomization: Patients are randomly assigned to receive either Ciprofol or Propofol.

  • Anesthesia Protocol:

    • Induction: A standardized induction dose of the assigned anesthetic is administered intravenously until the desired level of sedation is achieved, often measured by a validated scale such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.

    • Maintenance: Sedation is maintained with either continuous infusion or intermittent boluses of the assigned drug, titrated to maintain the target sedation level throughout the procedure.

  • Data Collection:

    • Efficacy: The primary efficacy endpoint is typically the success rate of the procedure, defined as the completion of the procedure without the need for an alternative sedative.

    • Safety: Safety assessments include monitoring vital signs (blood pressure, heart rate, oxygen saturation), and recording all adverse events, with a particular focus on injection site pain, hypotension, and respiratory depression.

  • Statistical Analysis: The data is analyzed to compare the efficacy and safety outcomes between the two groups, often using non-inferiority or superiority statistical tests.

Conclusion

The available evidence suggests that Ciprofol is a viable and potentially advantageous alternative to Propofol for procedural sedation and general anesthesia.[2][3] Its comparable efficacy, coupled with a more favorable safety profile, particularly the significantly lower incidence of injection pain, positions it as a valuable addition to the armamentarium of anesthetics.[3][4] Further research and real-world clinical experience will continue to delineate the specific patient populations and procedures where Ciprofol may offer the most significant benefits.

References

Piprofurol's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Piprofurol's mechanism of action, alongside potential alternative interpretations of the compound's identity and its therapeutic targets. This publication delves into the available experimental data, presents detailed methodologies for key validation assays, and visually represents the signaling pathways involved.

Recent inquiries into the mechanism of action of "this compound" have revealed a degree of ambiguity, with the name potentially being confounded with "Piprozoline," a compound with a distinct therapeutic profile. This guide will address both possibilities to provide a comprehensive resource. The primary focus will be on this compound, identified as a calcium channel blocker. Subsequently, an analysis of Piprozoline as a choleretic agent will be presented, offering a comparative perspective for researchers exploring compounds with similar nomenclature.

Part 1: this compound as a Calcium Channel Blocker

This compound has been identified as a compound with calcium channel blocking properties. Its mechanism of action centers on the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation.

Comparative Analysis of this compound and Alternative Calcium Channel Blockers

To contextualize the activity of this compound, its performance is compared with two well-established calcium channel blockers, Verapamil and Nifedipine. The following table summarizes their inhibitory potency on calcium-induced contractions in isolated rat aorta preparations.

CompoundClassIC50 (Rat Aorta)pA2 (Rat Aorta)Key Mechanistic Features
This compound Benzofuran derivativeNot explicitly reported, but potent inhibition demonstrated9.29Inhibits Ca2+-induced contractions in K+-depolarized preparations; relaxes K+-induced contractions in coronary and basilar arteries.
Verapamil Phenylalkylamine~0.1 µM (on K+-induced contractions)-Blocks L-type calcium channels from the intracellular side; shows use-dependence.
Nifedipine Dihydropyridine4.1 nM (on Ca2+-induced contractions)-Blocks L-type calcium channels from the extracellular side; primarily acts on vascular smooth muscle.
Experimental Validation of Calcium Channel Blocking Activity

The validation of this compound's mechanism of action as a calcium channel blocker relies on established in vitro pharmacological assays.

Experimental Protocol: Measurement of Calcium Influx in Isolated Rat Aorta

This protocol is designed to assess the inhibitory effect of a test compound on calcium-induced contractions in a depolarized vascular smooth muscle preparation.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.
  • The thoracic aorta is excised and placed in cold, oxygenated Krebs-Henseleit solution.
  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.
  • The rings are connected to isometric force transducers to record changes in tension.
  • An optimal resting tension of 2g is applied, and the tissues are allowed to equilibrate for 60-90 minutes.

3. Depolarization and Calcium-Induced Contractions:

  • After equilibration, the tissues are exposed to a potassium-rich, calcium-free Krebs-Henseleit solution to depolarize the cell membranes.
  • Cumulative concentrations of calcium chloride (CaCl2) are then added to the organ bath to elicit concentration-dependent contractions.

4. Evaluation of Test Compound:

  • The aortic rings are incubated with the test compound (this compound, Verapamil, or Nifedipine) for a predetermined period before the addition of CaCl2.
  • The concentration-response curve for CaCl2 is re-determined in the presence of the test compound.
  • The inhibitory effect of the compound is quantified by calculating the IC50 (the concentration of the compound that inhibits 50% of the maximal calcium-induced contraction) or the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve).

Experimental Workflow for Validating Calcium Channel Blockade

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis A Euthanize Rat B Excise Thoracic Aorta A->B C Prepare Aortic Rings B->C D Mount Rings in Organ Bath C->D E Apply Resting Tension D->E F Equilibrate Tissues E->F G Depolarize with K+-rich, Ca2+-free solution F->G J Incubate with Test Compound F->J H Add Cumulative [Ca2+] G->H I Record Contractions H->I L Calculate IC50 / pA2 I->L J->G K Re-determine [Ca2+] Concentration-Response J->K K->L M Compare Potencies L->M

Caption: Workflow for validating calcium channel blocker activity in isolated rat aorta.

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by Calcium Channel Blockers

G cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_in Ca2+ Influx Ca_channel->Ca_in CaM Calmodulin Ca_in->CaM MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction Depolarization Depolarization (e.g., high K+) Depolarization->Ca_channel opens This compound This compound / Verapamil / Nifedipine This compound->Ca_channel blocks

Caption: this compound inhibits vascular contraction by blocking L-type calcium channels.

Part 2: Piprozoline as a Choleretic Agent

As "this compound" may be a misspelling of "Piprozoline," this section explores the mechanism of action of Piprozoline, a known choleretic agent. Choleretics are substances that increase the volume and solid content of bile produced by the liver.

Comparative Analysis of Piprozoline and Alternative Choleretic Agents

The choleretic activity of Piprozoline is compared with Tauroursodeoxycholic acid (TUDCA) and Dehydrocholic acid.

CompoundClassReported Choleretic Effect in RatsKey Mechanistic Features
Piprozoline Thiazolidine derivativePotent, long-lasting, and dose-dependent increase in bile fluid and solid content. Superior to other compared choleretics.Classified as a true cholepoietic agent, increasing both bile volume and the secretion of biliary solids.
Tauroursodeoxycholic acid (TUDCA) Bile acidIncreases bile flow.A hydrophilic bile acid that protects hepatocytes, reduces endoplasmic reticulum stress, and stimulates biliary secretion through Ca2+-dependent vesicular exocytosis.
Dehydrocholic acid Bile acidIncreases bile flow, primarily the aqueous fraction (hydrocholeresis).Induces choleresis and is thought to enhance the permeability of tight junctions in the canalicular membranes, facilitating exchange between bile and plasma.
Experimental Validation of Choleretic Activity

The choleretic effect of a compound is primarily validated by measuring the rate of bile flow in animal models.

Experimental Protocol: Measurement of Bile Flow in Bile Duct-Cannulated Rats

This protocol describes the procedure for measuring bile flow in rats following the administration of a test compound.

1. Animal Preparation and Surgery:

  • Male Wistar rats (250-300g) are fasted overnight with free access to water.
  • The rats are anesthetized with an appropriate anesthetic (e.g., urethane).
  • A midline abdominal incision is made, and the common bile duct is cannulated with a polyethylene catheter.

2. Bile Collection:

  • The catheter is exteriorized, and the animal is placed in a restraining cage to prevent removal of the cannula.
  • Body temperature is maintained at 37°C with a heating lamp.
  • Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes).

3. Administration of Test Compound:

  • After a stabilization period to obtain a baseline bile flow rate, the test compound (Piprozoline, TUDCA, or Dehydrocholic acid) is administered, typically via intravenous or intraduodenal infusion.
  • Bile collection continues for a specified period after administration.

4. Data Analysis:

  • The volume of bile collected is determined gravimetrically, assuming a density of 1.0 g/mL.
  • The bile flow rate is calculated and expressed as µL/min/kg body weight.
  • The choleretic effect is determined by comparing the bile flow rate before and after administration of the test compound.
  • Bile can be further analyzed for the concentration of bile salts, cholesterol, and phospholipids.

Experimental Workflow for Validating Choleretic Activity

G cluster_prep Animal Preparation cluster_collection Bile Collection cluster_analysis Data Analysis A Anesthetize Rat B Cannulate Common Bile Duct A->B C Collect Baseline Bile B->C D Administer Test Compound C->D E Collect Post-Dose Bile D->E F Measure Bile Volume E->F G Calculate Bile Flow Rate F->G H Compare Pre- and Post-Dose Flow G->H I Analyze Bile Composition (Optional) H->I

Caption: Workflow for validating the choleretic activity of a test compound in rats.

Signaling Pathway of Bile Acid-Induced Choleresis

G cluster_cell Hepatocyte Bile_Acid Bile Acids (e.g., TUDCA) Receptor Bile Acid Receptor (e.g., FXR) Bile_Acid->Receptor Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptor->Signaling Transporters Canalicular Transporters (e.g., BSEP) Signaling->Transporters upregulates Vesicles Vesicular Exocytosis Signaling->Vesicles stimulates Bile_Canaliculus Bile Canaliculus Transporters->Bile_Canaliculus secrete bile salts Vesicles->Bile_Canaliculus secrete water & solutes Increase_Bile_Flow Increased Bile Flow (Choleresis) Bile_Canaliculus->Increase_Bile_Flow

Caption: Mechanism of bile acid-induced increase in bile flow from hepatocytes.

Propofol Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: This guide addresses the cross-reactivity of Propofol. It is presumed that the query regarding "Piprofurol" was a misspelling of "Propofol," a widely used intravenous anesthetic agent. No significant scientific literature is available for a compound named "this compound."

This guide provides a comprehensive comparison of Propofol's cross-reactivity with other compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Pharmacodynamic and Pharmacokinetic Interactions

Propofol, chemically known as 2,6-diisopropylphenol, is a short-acting intravenous hypnotic agent.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1][3][4][5][6] Due to its mechanism and metabolism, Propofol can interact with a variety of other compounds.

Interacting Compound Class Type of Interaction Effect Examples
Central Nervous System (CNS) Depressants PharmacodynamicPotentiation of sedative and respiratory depressant effects.[3]Benzodiazepines, Opioids, Barbiturates, Inhalational Anesthetics[7]
Antihypertensive Agents PharmacodynamicIncreased risk of hypotension.[3][8]Aliskiren, Azilsartan medoxomil[3]
CYP2B6 and CYP2C9 Inhibitors PharmacokineticMay decrease the metabolism of Propofol, potentially leading to prolonged effects.Amlodipine, Amodiaquine[3]
CYP2B6 and CYP2C9 Inducers PharmacokineticMay increase the metabolism of Propofol, potentially reducing its efficacy.Alpelisib[3]

Allergic Cross-Reactivity

A significant concern in clinical practice is the potential for allergic cross-reactivity between Propofol and certain food allergens, as its formulation is a lipid emulsion containing soybean oil and egg lecithin.[9][10] However, multiple studies have indicated that the risk of such cross-reactivity is minimal.

Potential Allergen Basis of Concern Experimental Findings Conclusion
Egg Propofol emulsion contains egg lecithin, a purified phospholipid from egg yolk.[10][11]Studies on patients with confirmed egg allergies have shown a very low incidence of positive skin tests to Propofol.[10] The allergenic proteins (ovalbumin, ovomucoid) are primarily in the egg white and are largely removed during the purification of lecithin.[10]Propofol is generally considered safe for patients with egg allergies, though caution is advised in cases of a history of anaphylaxis to eggs.[10][12]
Soy The Propofol emulsion contains highly refined soybean oil.[10]The refining process removes most of the proteins responsible for allergic reactions.[10] Studies in patients with soy allergies have not demonstrated a significant rate of cross-reactivity.[10]The use of Propofol in patients with soy allergies is generally considered safe.[10][12]
Peanut Potential for cross-reactivity due to homologous proteins between peanuts and soybeans, which belong to the same botanical family.[10][11]A study of 64 patients with confirmed allergies to eggs, soy, or peanuts found only one patient (allergic to peanuts and soy) with a positive skin test to Propofol.[10]While a theoretical risk exists, the evidence does not support contraindicating Propofol in patients with peanut allergies.[10][12]

Binding Profile and Cross-Reactivity

Propofol is highly protein-bound in the blood, primarily to serum albumin and hemoglobin.[8][13][14] This high degree of protein binding can influence its pharmacokinetics and potential for displacement by other drugs.

Binding Protein Binding Affinity Experimental Findings Implications for Cross-Reactivity
Human Serum Albumin High (88.7% bound in a 4% solution)[13]Equilibrium dialysis studies have shown that the extent of binding to albumin increases with increasing Propofol concentration.[13]Drugs that also bind to albumin could potentially displace Propofol, increasing its free fraction and pharmacodynamic effects.
Hemoglobin High (86.2% bound)[13]Binding to hemoglobin appears to be saturable.[13]The clinical significance of displacement from hemoglobin by other compounds is not well-established.
Leukocyte Function-Associated Antigen-1 (LFA-1) SpecificPhotolabeling and 1-aminoanthracene (1-AMA) displacement assays have shown that Propofol binds to the allosteric "lovastatin site" on LFA-1.[15]This binding site is also shared by volatile anesthetics like isoflurane and sevoflurane, indicating a potential for competitive binding and interaction at this site.[15]

Experimental Protocols

Equilibrium Dialysis for Protein Binding

This method is used to determine the extent to which a drug binds to proteins in the plasma.

  • Preparation: A dialysis membrane separates a chamber containing a solution of the protein (e.g., human serum albumin or hemoglobin) from a chamber containing a buffer solution.

  • Incubation: Propofol is added to the protein chamber, and the system is allowed to reach equilibrium, during which unbound Propofol diffuses across the membrane into the buffer chamber.

  • Measurement: The concentration of Propofol in both chambers is measured, typically using high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of bound Propofol is calculated from the difference in concentration between the two chambers.

Skin Testing for Allergic Hypersensitivity

Skin tests are used to assess for IgE-mediated allergic reactions to a substance.

  • Skin Prick Test (SPT): A drop of the Propofol solution is placed on the skin (typically the forearm or back). A small prick is made through the drop, allowing a tiny amount of the substance to enter the skin.

  • Intradermal Test (IDT): If the SPT is negative, a small amount of a diluted Propofol solution is injected into the dermis.

  • Observation: The test site is observed for 15-20 minutes for the development of a wheal (a raised, red, itchy bump) and flare (redness around the wheal).

  • Interpretation: The size of the wheal and flare is measured and compared to positive (histamine) and negative (saline) controls to determine if an allergic sensitivity is present.

Visualizations

G cluster_GABA GABA-A Receptor Signaling Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Binds to receptor Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Potentiates opening GABA GABA GABA->GABA_A Binds to receptor Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of Propofol at the GABA-A receptor.

G cluster_workflow Allergy Testing Workflow start Patient with Suspected Allergy spt Skin Prick Test (SPT) with Propofol start->spt spt_neg Negative SPT spt->spt_neg No reaction spt_pos Positive SPT spt->spt_pos Wheal and flare idt Intradermal Test (IDT) with Propofol spt_neg->idt allergy_confirmed Propofol Allergy Confirmed spt_pos->allergy_confirmed idt_neg Negative IDT idt->idt_neg No reaction idt_pos Positive IDT idt->idt_pos Wheal and flare allergy_unlikely Propofol Allergy Unlikely idt_neg->allergy_unlikely idt_pos->allergy_confirmed

Caption: Experimental workflow for assessing Propofol allergy.

G cluster_logic Propofol Administration in Patients with Food Allergies patient_history Patient History of Egg, Soy, or Peanut Allergy anaphylaxis_history History of Anaphylaxis? patient_history->anaphylaxis_history caution Use Propofol with Caution / Consider Alternatives anaphylaxis_history->caution Yes proceed Proceed with Standard Propofol Administration anaphylaxis_history->proceed No evidence Evidence shows low risk due to purified components proceed->evidence

Caption: Logical considerations for Propofol use in allergic patients.

References

A Comparative Analysis of Ciprofol and Propofol for Intravenous Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ciprofol, a novel anesthetic agent, and its well-established analog, Propofol. The comparison focuses on their performance, supported by experimental and clinical data, to inform research and drug development in the field of anesthesiology.

Introduction

Ciprofol is a new-generation intravenous anesthetic agent developed as an alternative to Propofol.[1][2] Both compounds are short-acting sedative-hypnotics that modulate the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter in the central nervous system.[1][3][4][5] While structurally similar to Propofol, Ciprofol exhibits distinct pharmacological properties, including higher potency and a potentially improved safety profile.[2] This guide will delve into a comparative analysis of their efficacy, safety, and pharmacokinetic and pharmacodynamic profiles based on available data.

Mechanism of Action

Both Ciprofol and Propofol exert their anesthetic effects primarily by potentiating the inhibitory function of GABA at the GABA-A receptor.[1][3][4][5] This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing. This results in the sedative and hypnotic effects required for anesthesia.

Signaling Pathway of GABA-A Receptor Modulation by Ciprofol and Propofol

GABA_A_Receptor_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA->GABA_A_Receptor Binds to Anesthetic Ciprofol / Propofol Anesthetic->GABA_A_Receptor Positive Allosteric Modulation Anesthetic_Efficacy_Workflow cluster_setup Study Setup cluster_procedure Anesthesia and Monitoring cluster_data Data Collection and Analysis Patient_Recruitment Patient Recruitment (e.g., elective surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Ciprofol Randomization->Group_A Group_B Group B: Propofol Randomization->Group_B Anesthesia_Induction Anesthesia Induction (Bolus Injection) Group_A->Anesthesia_Induction Group_B->Anesthesia_Induction Anesthesia_Maintenance Anesthesia Maintenance (Continuous Infusion) Anesthesia_Induction->Anesthesia_Maintenance Monitoring Continuous Monitoring (BIS, Hemodynamics, Respiration) Anesthesia_Maintenance->Monitoring Data_Collection Data Collection (Induction time, vital signs, adverse events) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Results Statistical_Analysis->Results

References

Reproducibility of Piprofurol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Propofol's Experimental Reproducibility and Performance Against Alternatives

Propofol, a widely utilized intravenous anesthetic, has been the subject of extensive research to understand its mechanism of action and clinical efficacy. This guide provides a comprehensive overview of the experimental data concerning Propofol, its effects on key signaling pathways, and a comparison with its alternatives, supported by detailed experimental protocols and visual diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials comparing Propofol with its alternatives, primarily Ciprofol, a novel anesthetic. The data highlights success rates, induction times, and the incidence of adverse reactions, providing a clear basis for performance comparison.

Table 1: Efficacy of Ciprofol vs. Propofol in Procedural Sedation

Outcome MeasureCiprofolPropofolP-valueCitation
Colonoscopy Success Rate 100%99.2%>0.05[1]
Gastroscopy Success Rate 100%100%N/A[1]
Induction Time (MOAA/S ≤ 1) SimilarSimilar>0.05[1]
Colonoscopy Insertion Time (min) 1.2 ± 0.41.2 ± 0.6>0.05[1]

MOAA/S: Modified Observer's Assessment of Alertness/Sedation

Table 2: Safety and Tolerability of Ciprofol vs. Propofol in General Anesthesia

Adverse EventCiprofolPropofolP-valueCitation
Overall Incidence of Adverse Reactions 20%48.33%0.0019[1]
Injection Pain Significantly LowerHigher<0.05[2]
Hypotension Significantly Lower (in some cohorts)Higher<0.05[2]
Respiratory Depression Significantly Lower (in some cohorts)Higher<0.05[2]

Key Signaling Pathways Modulated by Propofol

Propofol exerts its effects through the modulation of several intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Propofol Propofol PI3K PI3K Propofol->PI3K activates Akt p-Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Caspase3 Caspase-3 Akt->Caspase3 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces

Caption: Propofol's activation of the PI3K/Akt signaling pathway.

This pathway is crucial for cell survival, and its activation by Propofol contributes to its protective effects against ischemia-reperfusion injury by inhibiting apoptosis.[3]

Propofol Propofol JAK2 JAK2 Propofol->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates NFkB NF-κB p65 STAT3->NFkB inhibits translocation Nucleus Nucleus STAT3->Nucleus translocates to GeneExpression Cardioprotective Gene Expression Nucleus->GeneExpression promotes

Caption: Crosstalk between JAK2/STAT3 and NF-κB pathways modulated by Propofol.

Propofol can also activate the JAK2/STAT3 pathway, which plays a role in cardioprotection.[4] Interestingly, there is crosstalk between the PI3K/Akt and JAK2/STAT3 pathways, where activation of one can influence the other.[4]

Experimental Methodologies

To ensure the reproducibility of the cited experimental results, detailed protocols are essential. The following outlines a general workflow for comparing the efficacy and safety of intravenous anesthetics like Propofol and its alternatives.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Human Trials) AnimalModel Animal Model (e.g., Rats) LORR Loss of Righting Reflex (LORR) Assay AnimalModel->LORR HD50_LD50 Determine HD50 & LD50 LORR->HD50_LD50 PatientRecruitment Patient Recruitment (Specific Procedure) HD50_LD50->PatientRecruitment Informs Dosing Randomization Randomized, Double-Blind Assignment PatientRecruitment->Randomization DrugAdmin Drug Administration (e.g., Propofol vs. Ciprofol) Randomization->DrugAdmin Monitoring Continuous Monitoring (Vitals, Sedation Depth) DrugAdmin->Monitoring DataCollection Data Collection (Efficacy & Safety) Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Caption: General experimental workflow for comparing anesthetic agents.

Detailed Experimental Protocols:

  • Animal Studies (Preclinical):

    • Objective: To determine the hypnotic potency (HD50) and lethal dose (LD50) of the anesthetic agents.

    • Model: Male Sprague-Dawley rats are often used.[3]

    • Procedure: A cohort of animals is administered varying doses of the test and control drugs (e.g., Ciprofol and Propofol). The Loss of Righting Reflex (LORR) is observed to assess hypnotic effect. The duration of LORR is recorded. The dose at which 50% of animals exhibit LORR is determined as the HD50. The LD50 is determined in a separate cohort by identifying the dose at which 50% mortality occurs.[1]

  • Human Clinical Trials (e.g., for procedural sedation):

    • Objective: To compare the efficacy, safety, and tolerability of the test anesthetic (e.g., Ciprofol) versus the standard anesthetic (e.g., Propofol).

    • Design: A prospective, randomized, double-blind, multicenter study is the gold standard.[1]

    • Participants: Patients scheduled for procedures like gastroscopy or colonoscopy are recruited.[1]

    • Intervention: Patients are randomly assigned to receive either the test drug or the control drug for sedation. The dosage is typically titrated to achieve a specific level of sedation, often measured using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[1]

    • Primary Endpoints:

      • Success rate of the procedure.

      • Time to induction of sedation (e.g., time to reach MOAA/S ≤ 1).[1]

    • Secondary Endpoints:

      • Time to full recovery.

      • Incidence of adverse events such as injection pain, hypotension, bradycardia, and respiratory depression.[1][2]

    • Data Analysis: Statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the two groups. A p-value of less than 0.05 is typically considered statistically significant.

  • In Vitro Mechanistic Studies (Signaling Pathways):

    • Objective: To investigate the molecular mechanisms of action of the anesthetic.

    • Model: Cell lines (e.g., cardiac H9c2 cells) or primary cells (e.g., microglia) are used.[4][5]

    • Procedure:

      • Cells are cultured and then treated with the anesthetic (e.g., Propofol) at various concentrations and for different durations.

      • To investigate specific pathways, inhibitors (e.g., Wortmannin for PI3K) or agonists can be used prior to anesthetic treatment.[3][5]

      • Cell lysates are collected.

      • Western Blotting: This technique is used to measure the expression and phosphorylation levels of key proteins in the signaling pathway (e.g., p-Akt, Caspase-3).[3][5]

      • Immunofluorescence Staining: This method can be used to visualize the subcellular localization of proteins (e.g., nuclear translocation of STAT3).[4]

    • Data Analysis: The intensity of bands on a Western blot is quantified to determine relative protein expression. Fluorescence microscopy is used to assess protein localization.

This guide provides a foundational understanding of the experimental landscape surrounding Propofol and its alternatives. The provided data, diagrams, and protocols are intended to facilitate the design and interpretation of future research in this field.

References

Piprofurol target engagement validation assays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Piprofurol Target Engagement Validation Assays

Introduction

This compound is a novel compound with significant therapeutic potential, necessitating robust methods to validate its engagement with its intended molecular targets. Target engagement assays are crucial in early-stage drug discovery to confirm that a drug candidate interacts with its target in a biologically relevant context. This guide provides a comparative overview of key assays for validating this compound's target engagement, complete with experimental data and detailed protocols. The primary molecular target of this compound is the GABA-A receptor, where it acts as a positive allosteric modulator, enhancing the effect of the neurotransmitter GABA.[1][2][3] This guide will focus on assays designed to validate this interaction.

Comparison of Target Engagement Validation Assays

The selection of a suitable target engagement assay depends on various factors, including the stage of drug development, the nature of the target, and the desired throughput. Below is a comparison of common assays applicable to this compound.

Assay TypePrincipleThroughputCellular ContextKey Parameters Measured
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.HighIn-cell, cell lysateTarget protein melting temperature (Tm) shift
Radioligand Binding Assay Quantifies the interaction of a radiolabeled ligand with its receptor.Medium-HighCell membranes, recombinant proteinBinding affinity (Kd), receptor density (Bmax)
Electrophysiology (Patch-Clamp) Measures the ion flow through ion channels in response to ligand binding.LowWhole-cell, single-channelIon current amplitude, channel open probability
In Vivo Microdialysis Measures neurotransmitter levels in the brain of a living animal following drug administration.LowIn vivoExtracellular neurotransmitter concentrations

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the direct binding of this compound to the GABA-A receptor in a cellular environment by measuring changes in protein stability.

Methodology:

  • Culture human embryonic kidney (HEK293) cells stably expressing the α1β2γ2L subunits of the human GABA-A receptor.

  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.

  • Lyse the cells and divide the lysate into aliquots.

  • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured protein.

  • Analyze the amount of soluble GABA-A receptor protein at each temperature using Western blotting or an immunoassay (e.g., ELISA).

  • Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). An increase in Tm in the presence of this compound indicates target engagement.

Radioligand Binding Assay

Objective: To quantify the affinity of this compound for the GABA-A receptor.

Methodology:

  • Prepare cell membranes from HEK293 cells expressing the α1β2γ2L GABA-A receptor subunits.

  • Incubate the cell membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform a competitive binding analysis to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the functional effect of this compound on GABA-A receptor-mediated ion currents.

Methodology:

  • Culture HEK293 cells expressing the α1β2γ2L GABA-A receptor subunits on glass coverslips.

  • Use a glass micropipette to form a high-resistance seal with the cell membrane (a "gigaseal") and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply a submaximal concentration of GABA to elicit an inward chloride current.

  • Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-evoked current.

  • Construct a concentration-response curve to determine the EC50 of this compound for potentiation of the GABA response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the GABA-A receptor and the general workflow for target engagement validation.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potentiates Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: this compound enhances GABA-A receptor signaling.

Target_Engagement_Workflow start Start: Identify Putative Target biochemical_assays Biochemical/Biophysical Assays (e.g., Radioligand Binding) start->biochemical_assays cell_based_assays Cell-Based Assays (e.g., CETSA, Patch-Clamp) biochemical_assays->cell_based_assays in_vivo_models In Vivo Models (e.g., Microdialysis) cell_based_assays->in_vivo_models data_analysis Data Analysis & Comparison in_vivo_models->data_analysis validation Target Engagement Validated data_analysis->validation

Caption: Workflow for this compound target validation.

References

Comparative Efficacy of Propofol Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The initial request specified "Piprofurol." However, extensive database searches yielded no results for a compound with this name. The search results consistently returned information for "Propofol," a widely used intravenous anesthetic agent that has been investigated for its effects on various cell lines. This guide therefore provides a comparative analysis of the efficacy of Propofol.

This guide offers a comprehensive comparison of Propofol's efficacy across different cell lines, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Propofol in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIC50 Value (µg/mL)Reference
T24Bladder Cancer3.2 ± 0.6[1]
5637Bladder Cancer4.1 ± 1.0[1]
SW780Bladder Cancer2.5 ± 0.8[1]
KYSE30Esophageal CancerNot explicitly stated, but effective up to 5 µg/mL[2]
A549Lung AdenocarcinomaEffective at 15, 20, and 25 µg/mL[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the cited studies to determine the efficacy of Propofol.

Cell Viability and IC50 Determination (Bladder Cancer Cell Lines):

  • Cell Culture: T24, 5637, and SW780 bladder cancer cell lines were cultured.

  • Treatment: Cells were treated with varying concentrations of Propofol. A DMSO-treated group served as the control.

  • Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • IC50 Calculation: The IC50 values were calculated based on the results of the CCK-8 assay.[1]

Cell Growth and Apoptosis Assay (Esophageal Cancer Cell Lines):

  • Cell Culture: KYSE30 esophageal cancer cell lines were used.

  • Treatment: Cells were exposed to Propofol at concentrations up to 5 µg/mL.

  • Assays:

    • Cell growth was evaluated.

    • Apoptosis (programmed cell death) was assessed.

  • Results: Propofol was found to reduce cell growth and augment apoptosis in a dose-dependent manner.[2]

Cell Viability Assay (Lung Adenocarcinoma Cell Line):

  • Cell Culture: A549 human lung adenocarcinoma epithelial cells were cultured in F12K medium supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Cells were treated with Propofol at concentrations of 0, 15, 20, and 25 µg/mL for 24 and 48 hours.

  • Assay: Cell viability was analyzed by flow cytometry.[3]

Signaling Pathways and Mechanisms of Action

Propofol has been shown to exert its effects through various signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and invasion.

Hedgehog Pathway Suppression in Bladder Cancer:

Propofol has been found to inhibit the proliferation, migration, and stem-like properties of bladder cancer cells primarily by suppressing the Hedgehog signaling pathway.[1]

Hedgehog_Pathway_Suppression Propofol Propofol Hedgehog Hedgehog Signaling Pathway Propofol->Hedgehog Suppresses Cell_Properties Cancer Cell Proliferation, Migration, Stem-like Properties Hedgehog->Cell_Properties Promotes

Caption: Propofol suppresses key cancer cell properties by inhibiting the Hedgehog signaling pathway.

PI3K/Akt Signaling Pathway Modulation:

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Propofol has been shown to modulate this pathway, which can contribute to its protective effects in certain contexts.[4][5][6][7]

PI3K_Akt_Pathway Propofol Propofol PI3K PI3K Propofol->PI3K Modulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Propofol modulates the PI3K/Akt signaling pathway, impacting cell survival and proliferation.

General Mechanism of Action:

The primary mechanism of action for Propofol as an anesthetic involves the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors.[8][9][10] While this is its main anesthetic effect, its influence on cancer cells involves more complex and varied pathways as highlighted above.

Propofol_General_Mechanism Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Positively Modulates Neuronal_Inhibition Neuronal Inhibition (Anesthetic Effect) GABA_A_Receptor->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds to

Caption: Propofol's primary anesthetic mechanism involves enhancing GABAergic inhibition via GABA-A receptors.

References

Comparative Pharmacokinetic Profile: Propofol vs. Midazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used intravenous anesthetic and sedative agents: Propofol and Midazolam. The information presented is intended to assist researchers and clinicians in understanding the distinct characteristics of these drugs, supported by experimental data and methodologies.

Introduction

Propofol, a short-acting hypnotic agent, and Midazolam, a short-acting benzodiazepine, are both integral to modern anesthetic practice.[1][2] While both induce sedation and amnesia, their differing pharmacokinetic properties dictate their specific clinical applications, influencing onset of action, duration of effect, and recovery profiles. Propofol is commonly used for the induction and maintenance of general anesthesia and for procedural sedation.[2][3] Midazolam is frequently employed for preoperative sedation, anxiolysis, and procedural sedation.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug encompass its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial in determining the dosing regimen and predicting the clinical effects and potential adverse reactions.

Data Summary

The following table summarizes the key pharmacokinetic parameters for Propofol and Midazolam.

Pharmacokinetic ParameterPropofolMidazolam
Route of Administration IntravenousIntravenous, Intramuscular, Oral, Intranasal
Onset of Action 30-45 seconds[4]1-5 minutes (IV)
Time to Peak Concentration Rapid0.5-1 hour (Oral)
Protein Binding 97-99%[2]~97%
Volume of Distribution (Vd) 3.5-4.5 L/kg1-1.5 L/kg
Metabolism Primarily hepatic (CYP2B6, UGT1A9)[5]Primarily hepatic (CYP3A4)
Elimination Half-Life 2-24 hours (context-sensitive half-time is shorter)[1]1.5-2.5 hours
Excretion Primarily renal as inactive metabolites[5]Primarily renal as metabolites
Absorption

As both Propofol and the intravenous formulation of Midazolam are administered directly into the systemic circulation, their bioavailability is 100%. The rapid onset of action for both drugs is a direct result of this administration route.

Distribution

Propofol is highly lipophilic, leading to rapid distribution into well-perfused tissues, including the brain, which accounts for its fast onset of anesthesia.[1] It has a large volume of distribution, indicating extensive tissue uptake. Midazolam is also lipophilic and distributes rapidly throughout the body, including the central nervous system.

Metabolism

The metabolism of both drugs primarily occurs in the liver, but through different cytochrome P450 (CYP) isoenzymes. Propofol is extensively metabolized by CYP2B6 and UDP-glucuronosyltransferase (UGT) 1A9.[5] Midazolam is predominantly metabolized by CYP3A4. This difference in metabolic pathways is a critical consideration for potential drug-drug interactions.

Excretion

The inactive metabolites of both Propofol and Midazolam are primarily excreted by the kidneys.[5]

Experimental Protocols

The data presented in this guide are derived from standard pharmacokinetic studies. A generalized experimental protocol for determining these parameters is outlined below.

Typical Pharmacokinetic Study Design

A cohort of healthy volunteers or a specific patient population receives a single intravenous dose of the drug. Serial blood samples are collected at predefined time points over a period of 24 to 48 hours. Plasma concentrations of the parent drug and its major metabolites are quantified using validated analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Visualizations

Drug Metabolism Pathways

The following diagrams illustrate the primary metabolic pathways of Propofol and Midazolam.

Propofol_Metabolism Propofol Propofol Propofol_Glucuronide Propofol Glucuronide (Inactive) Propofol->Propofol_Glucuronide UGT1A9 Hydroxypropofol 4-hydroxypropofol Propofol->Hydroxypropofol CYP2B6 Kidney Renal Excretion Propofol_Glucuronide->Kidney Hydroxypropofol_Glucuronide 4-hydroxypropofol Glucuronide (Inactive) Hydroxypropofol->Hydroxypropofol_Glucuronide UGT Hydroxypropofol_Sulfate 4-hydroxypropofol Sulfate (Inactive) Hydroxypropofol->Hydroxypropofol_Sulfate SULT Hydroxypropofol_Glucuronide->Kidney Hydroxypropofol_Sulfate->Kidney

Caption: Primary metabolic pathway of Propofol.

Midazolam_Metabolism Midazolam Midazolam Alpha_Hydroxy_Midazolam α-hydroxymidazolam (Active) Midazolam->Alpha_Hydroxy_Midazolam CYP3A4 Alpha_Hydroxy_Midazolam_Glucuronide α-hydroxymidazolam Glucuronide (Inactive) Alpha_Hydroxy_Midazolam->Alpha_Hydroxy_Midazolam_Glucuronide UGT Kidney Renal Excretion Alpha_Hydroxy_Midazolam_Glucuronide->Kidney

Caption: Primary metabolic pathway of Midazolam.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a clinical pharmacokinetic study.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment Drug_Administration Drug Administration (IV) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis HPLC-MS/MS Analysis Sample_Processing->Bioanalysis Concentration_Determination Concentration-Time Data Bioanalysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling Parameter_Calculation Parameter Calculation (t½, Vd, CL) PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical pharmacokinetic study.

References

Independent Validation of Propofol's Effects: A Comparative Analysis of Anesthetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous anesthetic agent Propofol with its emerging and established alternatives: Ciprofol, Remimazolam, and Etomidate. The information presented is based on an extensive review of published clinical trial data and meta-analyses, offering a comprehensive overview of their relative efficacy, safety profiles, and mechanisms of action. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited studies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying pharmacology and study designs.

Executive Summary

Propofol is a widely used intravenous anesthetic known for its rapid onset and short duration of action. However, its use is associated with side effects such as injection pain, hypotension, and respiratory depression. This has prompted the development and investigation of alternative agents with potentially improved safety and efficacy profiles.

  • Ciprofol , a novel structural analog of Propofol, has demonstrated a comparable success rate in inducing and maintaining anesthesia with a significantly lower incidence of injection pain and hypotension.

  • Remimazolam , an ultra-short-acting benzodiazepine, offers the advantage of being reversible with flumazenil and is associated with a lower risk of hypotension and injection pain compared to Propofol, although it may have a longer time to awakening in some settings.

  • Etomidate is known for its hemodynamic stability, making it a valuable option in critically ill or cardiovascularly unstable patients. However, it is associated with a higher incidence of myoclonus and can cause adrenocortical suppression.

This guide will delve into the experimental data supporting these comparisons, providing the necessary details for an informed evaluation of these anesthetic agents.

Comparative Efficacy of Anesthetic Agents

The following table summarizes the key efficacy endpoints from comparative clinical trials.

Efficacy OutcomePropofolCiprofolRemimazolamEtomidate
Anesthesia Success Rate High (e.g., 99.2% in colonoscopy)[1]Non-inferior to Propofol (e.g., 100% in colonoscopy and gastroscopy)[1][2]Comparable to Propofol[3]Lower procedural success rate in some studies (e.g., 88.6% vs 97.2% for Propofol in procedural sedation)[4]
Time to Loss of Consciousness Rapid (typically 30-60 seconds)Similar to PropofolLonger than Propofol (mean difference of 37.01 seconds)[5]Rapid
Time to Awakening/Recovery RapidSlower onset and offset compared to Propofol in some studies[6]Longer time to awakening in procedural sedation, but shorter recovery of consciousness with flumazenil reversal in general anesthesia[3][5][7]Rapid

Comparative Safety of Anesthetic Agents

The safety profiles of these agents are a critical consideration in their clinical application. The following table highlights the incidence of common adverse events.

Safety OutcomePropofolCiprofolRemimazolamEtomidate
Injection Site Pain CommonSignificantly lower incidence than Propofol (RR: 0.15)[2]Significantly lower incidence than Propofol[3][5]Associated with burning on injection[8]
Hypotension Common, dose-dependentSignificantly lower incidence than Propofol (RR: 0.82)[2]Significantly lower incidence than Propofol[3][5]Minimal hemodynamic effects, more stable than Propofol[1][9][10]
Respiratory Depression Common, dose-dependentPotentially reduced incidence compared to PropofolReduced risk of hypoxemia in procedural sedation compared to Propofol[3]Less respiratory depression than Propofol[9]
Myoclonus Low incidenceNot reported as a significant issueNot reported as a significant issueHigher incidence than Propofol (20% vs 1.8% in one study)[4]
Adrenocortical Suppression No significant effectNot reported as a significant issueNo significant effectReversible inhibition of cortisol and aldosterone synthesis[1][8]
Postoperative Nausea/Vomiting Less frequent than some other anestheticsSimilar rates to PropofolSimilar rates to Propofol[3]Higher incidence than Propofol[8]

Mechanism of Action: Signaling Pathways

All four anesthetic agents primarily exert their effects by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, they interact with the receptor at different sites and with varying affinities, leading to their distinct pharmacological profiles.

GABAA_Signaling cluster_propofol Propofol & Ciprofol cluster_remimazolam Remimazolam cluster_etomidate Etomidate Propofol Propofol / Ciprofol Propofol_Site β-subunit interface Propofol->Propofol_Site Binds to GABAA GABA-A Receptor Propofol_Site->GABAA Positive Allosteric Modulation Remimazolam Remimazolam Benzo_Site Benzodiazepine Site (α/γ subunit interface) Remimazolam->Benzo_Site Binds to Benzo_Site->GABAA Positive Allosteric Modulation Etomidate Etomidate Etomidate_Site β-subunit interface (distinct from Propofol site) Etomidate->Etomidate_Site Binds to Etomidate_Site->GABAA Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABAA->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression

GABA-A Receptor Signaling Pathways

Experimental Protocols

This section provides an overview of the methodologies employed in key clinical trials comparing Propofol with its alternatives.

Protocol for a Randomized Controlled Trial Comparing Ciprofol and Propofol for General Anesthesia in Gynecological Surgery
  • Study Design: A prospective, randomized, double-blind, parallel-group, single-center clinical trial.

  • Participants: Female patients aged 18-65 years, with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective gynecological surgery under general anesthesia.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Ciprofol or Propofol for induction and maintenance of anesthesia.

  • Intervention:

    • Ciprofol Group: Anesthesia is induced with an intravenous bolus of Ciprofol (0.4-0.5 mg/kg) and maintained with a continuous infusion of Ciprofol (1.0-2.5 mg/kg/h).

    • Propofol Group: Anesthesia is induced with an intravenous bolus of Propofol (2.0-2.5 mg/kg) and maintained with a continuous infusion of Propofol (5-10 mg/kg/h).

    • Both groups receive a standardized dose of an opioid analgesic (e.g., Fentanyl 2-3 µg/kg) and a muscle relaxant (e.g., Rocuronium 0.6 mg/kg) for induction and intubation.

  • Primary Outcome: Success rate of anesthesia induction (defined as loss of eyelash reflex and successful tracheal intubation).

  • Secondary Outcomes:

    • Time to loss of consciousness.

    • Hemodynamic parameters (mean arterial pressure, heart rate) at baseline, after induction, and at regular intervals during surgery.

    • Incidence of adverse events, including injection pain, hypotension, bradycardia, and respiratory depression.

    • Time to emergence and recovery characteristics.

Ciprofol_vs_Propofol_Workflow Start Patient Recruitment (ASA I-II, Elective Gynecological Surgery) Randomization Randomization (1:1) Start->Randomization Ciprofol_Arm Ciprofol Group Randomization->Ciprofol_Arm Propofol_Arm Propofol Group Randomization->Propofol_Arm Induction_C Induction: Ciprofol (0.4-0.5 mg/kg) + Fentanyl + Rocuronium Ciprofol_Arm->Induction_C Induction_P Induction: Propofol (2.0-2.5 mg/kg) + Fentanyl + Rocuronium Propofol_Arm->Induction_P Maintenance_C Maintenance: Ciprofol Infusion (1.0-2.5 mg/kg/h) Induction_C->Maintenance_C Surgery Gynecological Surgery Maintenance_C->Surgery Maintenance_P Maintenance: Propofol Infusion (5-10 mg/kg/h) Induction_P->Maintenance_P Maintenance_P->Surgery Data_Collection Data Collection: - Anesthesia Success - Hemodynamics - Adverse Events - Recovery Time Surgery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Meta_Analysis_Workflow Start Define Research Question: Compare Efficacy and Safety of Remimazolam vs. Propofol Search Systematic Literature Search (PubMed, Embase, etc.) Start->Search Screening Study Screening and Selection (Based on Inclusion/Exclusion Criteria) Search->Screening Data_Extraction Data Extraction from Included RCTs Screening->Data_Extraction Quality_Assessment Assessment of Study Quality (Risk of Bias) Data_Extraction->Quality_Assessment Meta_Analysis Statistical Meta-Analysis (Pooled Effect Estimates) Quality_Assessment->Meta_Analysis Results Summarize Findings and Draw Conclusions Meta_Analysis->Results

References

Piprofurol: A Case of Mistaken Identity in Kinase Inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

An inquiry into the kinase selectivity profiling of "Piprofurol" has yielded no matching results for a compound of that name within scientific literature or publicly available kinase screening databases. It is highly probable that "this compound" is a typographical error, and the intended compound may be a known kinase inhibitor. The search results did, however, provide extensive information on "Propofol," a short-acting intravenous anesthetic agent. Propofol's mechanism of action is primarily through the potentiation of GABA-A receptors and does not involve direct kinase inhibition.[1][2][3][4]

This guide will proceed by outlining the essential components of a kinase selectivity profiling comparison, as requested, using a hypothetical kinase inhibitor as a placeholder. This framework can be readily adapted once the correct compound name is identified.

Understanding Kinase Selectivity Profiling

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[5][6] However, their efficacy and safety are intrinsically linked to their selectivity—the degree to which they inhibit their intended kinase target(s) versus off-target kinases.[7] Broad-spectrum inhibition can lead to unforeseen side effects, while highly selective inhibitors may offer a better therapeutic window.[7] Kinase selectivity profiling is the experimental process of quantifying an inhibitor's potency against a large panel of kinases to determine its selectivity profile.[8][9][10][11]

Methodologies for Kinase Selectivity Profiling

Several established methods are employed to determine the kinase selectivity of a compound. These assays typically measure the enzymatic activity of a kinase in the presence of the inhibitor. Common techniques include:

  • Radiometric Assays: These assays, considered a gold standard, measure the transfer of a radiolabeled phosphate group (from ATP) to a substrate by the kinase.[11]

  • Luminescence-Based Assays: These methods, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction through a coupled luciferase reaction.[9][12]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled antibodies and substrates to detect phosphorylation events.

  • Microfluidic Mobility Shift Assays: This method measures the change in electrophoretic mobility of a substrate upon phosphorylation.[10]

The choice of assay can depend on factors such as throughput requirements, cost, and the specific kinases being profiled.[8][9]

Hypothetical Comparison: Inhibitor X vs. Established Kinase Inhibitors

To illustrate the requested comparison guide, we will use "Inhibitor X" as a placeholder for the intended compound. A comprehensive guide would compare the kinase inhibition profile of Inhibitor X against a panel of well-characterized kinase inhibitors with known targets.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetInhibitor X (Hypothetical)SorafenibDasatinib
VEGFR2 59030
PDGFRβ 10516
BRAF >10,00022110
c-KIT 256819
SRC 500>10,0000.8
ABL1 >10,000>10,0000.6

Data presented is for illustrative purposes only and does not represent actual experimental results for an "Inhibitor X."

This table would be accompanied by a detailed description of the experimental protocol used to generate the data.

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a generalized protocol for determining the IC50 values of a kinase inhibitor using the ADP-Glo™ kinase assay, a common method for selectivity profiling.[12]

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • Kinase buffer

  • ATP

  • Test inhibitor (e.g., Inhibitor X)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a kinase selectivity profiling experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup in 384-well Format Compound_Prep->Plate_Setup Reagent_Prep Kinase, Substrate, ATP Preparation Reagent_Prep->Plate_Setup Reaction Kinase Reaction Incubation Plate_Setup->Reaction Detection Signal Detection (Luminescence) Reaction->Detection Data_Acquisition Plate Reader Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Curve Fitting and Calculation Data_Acquisition->IC50_Calc Profile_Gen Selectivity Profile Generation IC50_Calc->Profile_Gen

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Signaling Pathway Diagram

Assuming "Inhibitor X" is a potent VEGFR2 inhibitor, the following diagram illustrates a simplified VEGFR2 signaling pathway.

G VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation InhibitorX Inhibitor X InhibitorX->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

To provide a specific and accurate comparison guide, we kindly request the user to clarify the correct name of the compound of interest. Once the correct compound is identified, a detailed and targeted analysis of its kinase selectivity profile can be conducted.

References

Comparative Analysis of Ciprofol (as a proxy for Piprofurol) and Propofol in Clinical Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The initial request specified "Piprofurol." However, extensive searches did not yield significant public data for a compound with this name. It is presumed that this may be a typographical error or a reference to a compound not widely documented in publicly accessible scientific literature. This guide therefore presents a comprehensive comparison of Ciprofol , a novel anesthetic agent, against the current standard of care, Propofol . This comparison is highly relevant as Ciprofol is a structural analog of Propofol and has been extensively benchmarked against it in recent clinical trials.

This guide provides a detailed comparison of the performance, safety, and mechanisms of action of Ciprofol and Propofol, supported by data from multiple clinical studies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of Ciprofol's standing relative to the current therapeutic standard.

Mechanism of Action

Both Ciprofol and Propofol are short-acting intravenous anesthetic agents that exert their primary effects by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABA(_A)) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] By binding to the GABA(_A) receptor, these compounds increase the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing, which results in sedation and anesthesia.[1][2]

Ciprofol is a stereoisomer of Propofol, and its structural modifications are suggested to result in a higher binding affinity for the GABA(_A) receptor, making it approximately four to five times more potent than Propofol.[4][5] Some research also suggests that Ciprofol's mechanism may involve the cAMP-PKA signaling pathway, further enhancing its sedative effects.[4][6]

cluster_Neuron Postsynaptic Neuron cluster_Drugs Anesthetic Agents GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Sedation Sedation/Anesthesia Hyperpolarization->Sedation Propofol Propofol Propofol->GABA_A Positive Allosteric Modulation Ciprofol Ciprofol Ciprofol->GABA_A Positive Allosteric Modulation

GABA-A Receptor Modulation by Ciprofol and Propofol

Ciprofol Ciprofol GABA_B GABA-B Receptor Ciprofol->GABA_B Activates AC Adenylyl Cyclase GABA_B->AC Inhibits cAMP cAMP AC->cAMP Reduces Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Neuronal_Excitability Neuronal Excitability PKA->Neuronal_Excitability Inhibits Sedation Enhanced Sedation Neuronal_Excitability->Sedation Leads to

Potential cAMP-PKA Signaling Pathway Involvement of Ciprofol

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from various comparative clinical trials. Ciprofol generally demonstrates a non-inferior success rate for anesthesia induction and maintenance compared to Propofol.[7][8][9] However, the time to successful anesthesia induction can be slightly longer with Ciprofol in some settings.[7][10][11]

Efficacy ParameterCiprofolPropofolKey FindingsCitations
Success Rate of Anesthesia Induction ~100% (at 0.4-0.5 mg/kg)~100% (at 2.0 mg/kg)Both drugs show a high success rate for anesthesia induction.[5][7][8]
Time to Successful Anesthesia Induction (min) Slightly longerSlightly shorterPropofol may have a faster onset of induction.[7][10][12]
Time to Full Alertness (min) Slightly longerSlightly shorterRecovery to full alertness may be marginally quicker with Propofol.[8]
Anesthesiologist Satisfaction Higher trend during inductionFavored during maintenancePreferences may vary depending on the phase of anesthesia.[7]

Comparative Safety Data

Ciprofol has shown a favorable safety profile in several studies, most notably with a significantly lower incidence of injection-site pain and a reduced risk of hypotension compared to Propofol.[8][9][10][11][13]

Safety ParameterCiprofolPropofolKey FindingsCitations
Incidence of Injection-Site Pain Significantly lowerHigherCiprofol offers a distinct advantage in reducing injection-site pain.[8][9][13]
Incidence of Hypotension LowerHigherCiprofol is associated with a reduced risk of drug-related hypotension.[8][9]
Incidence of Respiratory Depression LowerHigherCiprofol may have a lower risk of causing respiratory depression.[11]
Incidence of Bradycardia SimilarSimilarNo significant difference in the incidence of bradycardia was observed.[9][14]
Overall Adverse Events Generally similar or lowerGenerally similar or higherThe overall safety profiles are comparable, with some advantages for Ciprofol.[7]

Experimental Protocols

The data presented in this guide are derived from randomized, controlled, double-blind, multicenter clinical trials. A representative experimental protocol is outlined below.

Objective: To compare the efficacy and safety of Ciprofol versus Propofol for the induction and maintenance of general anesthesia in adult patients undergoing elective surgery.

Study Design:

  • A prospective, randomized, double-blind, parallel-group, multicenter, non-inferiority clinical trial.

Patient Population:

  • Adult patients (18-65 years) with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgery under general anesthesia.

  • Exclusion criteria typically include known allergies to the study drugs or their components, severe cardiovascular, respiratory, hepatic, or renal disease, and pregnancy.

Randomization and Blinding:

  • Patients are randomly assigned in a 1:1 ratio to receive either Ciprofol or Propofol.

  • The study drugs are prepared in identical syringes by an unblinded pharmacist to ensure blinding of the patients, anesthesiologists, and investigators.

Anesthesia Protocol:

  • Induction:

    • Ciprofol group: Intravenous bolus of 0.4-0.5 mg/kg.

    • Propofol group: Intravenous bolus of 2.0 mg/kg.

    • Successful induction is often defined as loss of consciousness and a Bispectral Index (BIS) value < 60.

  • Maintenance:

    • Continuous intravenous infusion of Ciprofol (e.g., 0.8-2.4 mg/kg/h) or Propofol (e.g., 4-12 mg/kg/h), titrated to maintain a BIS value between 40 and 60.

    • Analgesia is typically provided with a consistent opioid regimen (e.g., remifentanil or fentanyl).

Data Collection and Endpoints:

  • Primary Efficacy Endpoint: Success rate of anesthesia induction.

  • Secondary Efficacy Endpoints: Time to induction, time to recovery, and anesthesiologist satisfaction scores.

  • Safety Endpoints: Incidence and severity of adverse events, including injection-site pain, hypotension, bradycardia, and respiratory depression, monitored throughout the perioperative period.

Start Patient Screening and Enrollment Randomization Randomization (1:1) Start->Randomization Ciprofol_Arm Ciprofol Group (0.4-0.5 mg/kg induction) Randomization->Ciprofol_Arm Arm A Propofol_Arm Propofol Group (2.0 mg/kg induction) Randomization->Propofol_Arm Arm B Induction Anesthesia Induction Ciprofol_Arm->Induction Propofol_Arm->Induction Maintenance Anesthesia Maintenance (Titrated Infusion) Induction->Maintenance Recovery End of Surgery and Recovery Maintenance->Recovery Data_Collection Data Collection (Efficacy and Safety) Recovery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Workflow of a Comparative Clinical Trial

References

Safety Operating Guide

Navigating the Safe Disposal of Propofol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the proper handling and disposal of Propofol, a widely used anesthetic agent. This document outlines essential safety information, procedural steps for disposal, and environmental considerations to ensure the well-being of laboratory personnel and the protection of our ecosystems.

Initial searches for "Piprofurol" did not yield relevant results. Based on the context of the query, this guide assumes the user is referring to "Propofol," a common intravenous anesthetic.

Propofol (2,6-diisopropylphenol) is a short-acting sedative-hypnotic agent utilized extensively in clinical and research settings for the induction and maintenance of anesthesia.[1] While effective in its therapeutic role, improper disposal of propofol can pose risks to both human health and the environment.[2][3] This guide provides a detailed protocol for the safe and compliant disposal of propofol waste, tailored for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

Propofol is classified with the following hazards:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

  • May cause respiratory irritation (H335)[4]

Personnel handling propofol should wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4] Work should be conducted in a well-ventilated area.[4] In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[5]

Quantitative Data on Propofol

The following table summarizes the key physical and chemical properties of propofol:

PropertyValue
Molecular FormulaC₁₂H₁₈O
Molar Mass178.275 g·mol⁻¹[6]
Melting Point18 °C (64 °F)[4][7]
Boiling Point256 °C (493 °F)[4][7]
Density0.962 g/cm³ (at 25 °C)[4]
Solubility in WaterVery slightly soluble[8]

Proper Disposal Procedures for Propofol

The primary concern with propofol disposal is its environmental impact. Propofol is toxic to aquatic organisms and is not readily biodegradable, posing a risk of long-term adverse effects in the aquatic environment.[5][9] Therefore, sewering (pouring down the drain) is not an acceptable method of disposal. [2][9]

The recommended methods for propofol disposal are:

  • Incineration: This is the preferred method to ensure complete destruction of the active pharmaceutical ingredient.[9] Unused propofol and contaminated materials should be collected in a designated waste container for incineration by a licensed waste management vendor.[2]

  • Activated Carbon Adsorption: For smaller quantities, activated carbon pouches can be used to deactivate the propofol.[10] These systems adsorb the drug, rendering it non-retrievable and safe for disposal in regular trash, depending on local regulations.[2][10]

Experimental Protocol for Propofol Disposal

This protocol outlines the step-by-step procedure for the disposal of unused propofol in a laboratory setting.

Materials:

  • Unused propofol solution

  • Appropriate personal protective equipment (gloves, safety glasses)

  • Designated pharmaceutical waste container for incineration OR an activated carbon-based drug deactivation pouch

  • Sharps container for vials

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling propofol, ensure you are wearing appropriate PPE, including chemical-resistant gloves and safety glasses.

  • Prepare the Disposal System:

    • For Incineration: Locate the designated, clearly labeled pharmaceutical waste container for incineration.

    • For Activated Carbon Deactivation: Have the activated carbon pouch ready according to the manufacturer's instructions.

  • Empty Propofol Vials:

    • Carefully open the propofol vial.

    • If using a deactivation pouch, empty the contents of the vial directly into the pouch.[10]

    • If collecting for incineration, empty the contents into the designated waste container.

  • Rinse the Vial (if required by institutional policy): Some institutions may require rinsing the empty vial with a small amount of a suitable solvent (e.g., ethanol) and disposing of the rinse aid in the same waste stream. Check your facility's specific guidelines.

  • Dispose of the Empty Vial: Place the empty propofol vial into a sharps container to prevent accidental cuts or punctures.

  • Seal the Waste Container/Pouch:

    • Securely close the lid of the pharmaceutical waste container.

    • Seal the activated carbon pouch as per the manufacturer's instructions.

  • Final Disposal:

    • The sealed pharmaceutical waste container will be collected by a licensed waste management service for incineration.[2]

    • The sealed activated carbon pouch can typically be disposed of in the regular solid waste stream, but confirm this is in accordance with your local and institutional regulations.[10]

  • Clean the Work Area: Thoroughly clean and decontaminate the work surface where the disposal procedure was performed.

  • Remove and Dispose of PPE: Remove and dispose of your gloves and any other contaminated disposable PPE in the appropriate waste stream.

  • Wash Hands: Wash your hands thoroughly with soap and water after completing the procedure.

Propofol Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of propofol.

G start Unused Propofol ppe Don Appropriate PPE (Gloves, Safety Glasses) start->ppe decision Disposal Method? ppe->decision incineration Collect in Designated Pharmaceutical Waste Container for Incineration decision->incineration Incineration activated_carbon Use Activated Carbon Pouch decision->activated_carbon Deactivation empty_vial_incineration Empty Vial into Incineration Container incineration->empty_vial_incineration empty_vial_carbon Empty Vial into Carbon Pouch activated_carbon->empty_vial_carbon dispose_vial Dispose of Empty Vial in Sharps Container empty_vial_incineration->dispose_vial empty_vial_carbon->dispose_vial seal_container Seal Waste Container dispose_vial->seal_container seal_pouch Seal Carbon Pouch dispose_vial->seal_pouch waste_pickup Arrange for Pickup by Licensed Waste Vendor seal_container->waste_pickup trash_disposal Dispose of Pouch in Regular Trash (per regulations) seal_pouch->trash_disposal cleanup Clean Work Area and Remove PPE waste_pickup->cleanup trash_disposal->cleanup end Disposal Complete cleanup->end

Caption: Workflow for the proper disposal of Propofol.

By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of propofol, minimizing risks to personnel and the ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Protocols for Piprofurol

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

This document provides a foundational framework for the safe handling and disposal of Piprofurol. It is imperative to supplement this general guidance with the specific details provided in the manufacturer's SDS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be guided by a risk assessment and the specific information contained within the this compound SDS.

General Recommendations for Handling Potent Compounds:

  • Gloves: Double gloving with appropriate chemical-resistant gloves is recommended. The specific glove material should be selected based on its resistance to this compound, with breakthrough times verified. Regularly inspect gloves for any signs of degradation or puncture.

  • Eye Protection: Chemical splash goggles or a full-face shield are essential to protect against splashes and aerosols.

  • Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs should be worn to protect the skin. This should be changed immediately if contaminated.

  • Respiratory Protection: The need for respiratory protection will depend on the physical form of this compound and the specific handling procedures. For powdered substances or when generating aerosols, a properly fitted respirator (e.g., an N95 or higher) may be necessary. All respiratory use must comply with a comprehensive respiratory protection program.

  • Footwear: Fully enclosed, chemical-resistant footwear should be worn at all times in the laboratory.

Quantitative Data Summary

The following table should be populated with specific data from the this compound Safety Data Sheet once obtained. This will provide a clear and easily accessible summary of critical safety parameters.

ParameterValueUnitsSource (SDS Section)
Occupational Exposure Limit (OEL) Data not available
Permissible Exposure Limit (PEL) Data not available
Threshold Limit Value (TLV) Data not available
LD50 (Oral, Rat) Data not available
LD50 (Dermal, Rabbit) Data not available
LC50 (Inhalation, Rat) Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available

Experimental Protocols and Handling Procedures

All experimental work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.

General Handling Workflow:

  • Preparation:

    • Obtain and thoroughly review the Safety Data Sheet for this compound.

    • Conduct a pre-work risk assessment for the specific procedures to be performed.

    • Ensure all necessary engineering controls (e.g., fume hood) are functioning correctly.

    • Assemble all required PPE and inspect it for integrity.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Handle this compound within a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or apply cosmetics in the laboratory.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used in the procedure.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in strict accordance with federal, state, and local regulations. The specific disposal method will be detailed in the manufacturer's SDS.

General Disposal Guidelines:

  • Waste Segregation: All this compound waste, including unused product, contaminated labware, and PPE, should be collected in a clearly labeled, sealed, and chemical-resistant container.

  • Waste Treatment: Do not dispose of this compound down the drain or in the regular trash. It will likely require treatment as hazardous chemical waste.

  • Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potent chemical like this compound, from initial assessment to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase obtain_sds Obtain & Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment verify_controls Verify Engineering Controls risk_assessment->verify_controls assemble_ppe Assemble & Inspect PPE verify_controls->assemble_ppe prep_waste Prepare Waste Container assemble_ppe->prep_waste don_ppe Don PPE prep_waste->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood post_handling_decon Decontaminate Surfaces & Equipment handle_in_hood->post_handling_decon doff_ppe Doff & Dispose of PPE post_handling_decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste

Caption: Safe handling workflow for potent compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piprofurol
Reactant of Route 2
Piprofurol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。